molecular formula C6H15NO B1331105 dl-2-Amino-1-hexanol CAS No. 5665-74-7

dl-2-Amino-1-hexanol

Cat. No.: B1331105
CAS No.: 5665-74-7
M. Wt: 117.19 g/mol
InChI Key: DPEOTCPCYHSVTC-UHFFFAOYSA-N
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Description

Dl-2-Amino-1-hexanol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOTCPCYHSVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936891
Record name (±)-2-Amino-1-hexanol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5665-74-7, 16397-19-6
Record name 1-Hexanol, 2-amino-
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Record name NSC66899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-2-Amino-1-hexanol
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Record name DL-2-Amino-1-hexanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DL-2-Amino-1-hexanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-1-hexanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a primary hydroxyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its synthesis, and a summary of its key applications in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow solid with a characteristic amino alcohol odor.[3] It is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1] The compound is soluble in water and organic solvents such as alcohols and ethers, and it is known to be hygroscopic, reacting with moisture in the air which can lead to oxidation or decomposition.[3]

Data Presentation: Physical and Chemical Constants
PropertyValueReference(s)
Molecular Formula C₆H₁₅NO[4][5]
Molecular Weight 117.19 g/mol [4][6]
CAS Number 5665-74-7[5]
Appearance Colorless to pale yellow solid[3]
Density 0.912 g/mL at 25 °C[3][6]
Boiling Point 190-192 °C at 740 mmHg[6]
Melting Point 28.94 °C (estimate)[1]
Refractive Index (n20/D) 1.4522[6]
Solubility Soluble in water, alcohols, and ethers[3]
Spectroscopic Data Summary
SpectroscopyKey FeaturesReference(s)
FT-IR Broad O-H and N-H stretching bands in the 3200-3600 cm⁻¹ region.[5]
¹H NMR & ¹³C NMR Spectral data are available in various databases.[5]
Mass Spectrometry Data available in spectral databases like NIST.[4]

Experimental Protocols

Several synthetic routes are available for the preparation of this compound. Two common methods are the reduction of the corresponding α-amino acid ester and the reductive amination of an α-hydroxy ketone.

Experimental Protocol 1: Reduction of DL-Norleucine Ethyl Ester

This method involves the reduction of the ester functionality of DL-norleucine ethyl ester to a primary alcohol.

Materials:

  • DL-Norleucine ethyl ester

  • Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran - THF)

  • Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, a solution of DL-norleucine ethyl ester in the chosen anhydrous solvent is prepared.

  • The flask is cooled in an ice bath, and the reducing agent (e.g., LiAlH₄) is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by distillation or chromatography.

Experimental Protocol 2: Reductive Amination of 1-Hydroxy-2-hexanone

This one-pot reaction involves the formation of an imine from 1-hydroxy-2-hexanone and an ammonia source, followed by its in-situ reduction.

Materials:

  • 1-Hydroxy-2-hexanone

  • Ammonia source (e.g., ammonia in methanol)

  • Reducing agent (e.g., Sodium borohydride - NaBH₄ or Sodium triacetoxyborohydride - NaBH(OAc)₃)

  • Solvent (e.g., Methanol)

Procedure:

  • 1-Hydroxy-2-hexanone is dissolved in the solvent in a suitable reaction vessel.

  • The ammonia source is added, and the mixture is stirred to form the imine intermediate.

  • The reducing agent is then added portion-wise, controlling the temperature as the reaction may be exothermic.

  • The reaction is stirred until completion, as monitored by TLC or GC-MS.

  • The reaction is quenched, and the product is worked up by extraction with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to give the crude product.

  • Purification is performed by distillation or column chromatography.

Mandatory Visualizations

As this compound is primarily a synthetic building block with no documented direct role in signaling pathways, the following diagrams illustrate its key applications and synthesis.

G cluster_0 Starting Material cluster_1 Applications in Synthesis This compound This compound Chiral Auxiliaries Chiral Auxiliaries This compound->Chiral Auxiliaries Enables Stereoselective Reactions Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates Core structure in drug candidates Ligands for Asymmetric Catalysis Ligands for Asymmetric Catalysis This compound->Ligands for Asymmetric Catalysis Coordination to metal centers Complex Molecule Scaffolds Complex Molecule Scaffolds This compound->Complex Molecule Scaffolds Bifunctional handle for elaboration

Caption: Role of this compound as a versatile synthetic building block.

G General Synthetic Workflow for this compound cluster_route1 Route A: Reductive Amination cluster_route2 Route B: Reduction of Amino Acid Ester start Start: Choose Synthetic Route A1 1. React 1-Hydroxy-2-hexanone with an Ammonia Source start->A1 B1 1. Start with DL-Norleucine Ethyl Ester start->B1 A2 2. In-situ Reduction of Imine Intermediate A1->A2 Forms C-N bond end_process 3. Reaction Quenching & Aqueous Workup A2->end_process B2 2. Reduce Ester Group with Strong Hydride Reagent B1->B2 e.g., LiAlH4 B2->end_process purification 4. Purification (Distillation or Chromatography) end_process->purification final_product Final Product: this compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications.[2][7] Its utility stems from its bifunctional nature, allowing for selective modifications at either the amino or the hydroxyl group.

  • Chiral Auxiliaries: The enantiomerically pure forms of 2-amino-1-hexanol can be used as chiral auxiliaries to control the stereochemistry of chemical reactions, which is crucial in the synthesis of enantiopure drugs.[1]

  • Pharmaceutical Intermediates: The 2-amino-1-hexanol scaffold is present in various biologically active molecules. It serves as a starting material for the synthesis of compounds targeting a range of conditions, including neurological disorders.[2]

  • Surfactants and Polymers: Beyond pharmaceuticals, it finds use in the production of surfactants and as a monomer in the synthesis of polyurethanes and other polymers.[3]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] It should be handled in a well-ventilated area, such as a fume hood.[3] Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an important tool for researchers and chemists. While the compound itself is not directly implicated in biological signaling pathways, its role as a foundational building block for creating molecules with specific biological activities is of paramount importance in the field of drug discovery and development.

References

The Racemic Nature of dl-2-Amino-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of stereochemistry as they relate to dl-2-Amino-1-hexanol, a chiral amino alcohol with significant potential in organic synthesis and pharmaceutical development. The "dl" designation, or (±), signifies that this compound is a racemic mixture, containing equal amounts of its two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-2-Amino-1-hexanol and (S)-(+)-2-Amino-1-hexanol.[1] This guide will delve into the synthesis of the racemic mixture, the critical process of resolving it into its constituent enantiomers, and the distinct physicochemical properties of each form.

Understanding Racemic Mixtures

A racemic mixture is a 50:50 mixture of two enantiomers.[2] While the individual enantiomers of a chiral molecule rotate plane-polarized light in equal but opposite directions, a racemic mixture is optically inactive because the rotational effects of the two enantiomers cancel each other out.[2][3] The separation of a racemic mixture into its pure enantiomers is a crucial process in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4]

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-Amino-1-hexanol gives rise to identical physical properties in an achiral environment, such as boiling point and density. However, their interaction with other chiral entities, including plane-polarized light and biological receptors, differs significantly.

PropertyThis compound (Racemic Mixture)(R)-(-)-2-Amino-1-hexanol(S)-(+)-2-Amino-1-hexanol
Molecular Formula C₆H₁₅NOC₆H₁₅NOC₆H₁₅NO
Molecular Weight 117.19 g/mol 117.19 g/mol 117.19 g/mol
Boiling Point 190-192 °C at 740 mmHg216-218 °C216-218 °C
Melting Point Not available40-44 °C35-40 °C
Optical Rotation [α]D -14° (c=1 in chloroform)+14° (c=1 in chloroform)
Synonyms (±)-2-Aminohexan-1-olD-NorleucinolL-Norleucinol

Data compiled from various chemical suppliers and databases.

Synthesis of this compound

The synthesis of racemic 2-Amino-1-hexanol can be achieved through various methods. A common approach involves the reduction of the corresponding α-amino acid, dl-norleucine, or the reductive amination of a suitable keto-alcohol precursor.

Experimental Protocol: Reduction of dl-Norleucine

This protocol describes a general method for the reduction of an amino acid to an amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • dl-Norleucine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of dl-norleucine in anhydrous THF to the LiAlH₄ suspension via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Resolution of this compound

The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step for their use in stereoselective applications. This can be achieved through several techniques, most notably by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution.

Experimental Protocol: Diastereomeric Salt Resolution using Tartaric Acid

This protocol outlines the classical method of resolving a racemic amine using a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts with different solubilities.

Materials:

  • This compound

  • L-(+)-Tartaric acid

  • Methanol

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound in warm methanol.

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

  • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor is enriched in the other diastereomer. The salt can be recovered by evaporating the solvent.

  • To liberate the free amino alcohol, treat each separated diastereomeric salt with an aqueous solution of a strong base, such as NaOH, until the pH is basic.

  • Extract the free enantiomerically enriched amino alcohol with diethyl ether.

  • Dry the ethereal extracts over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to obtain the resolved (R) or (S)-2-Amino-1-hexanol.

  • The enantiomeric purity can be determined by polarimetry.

Biological Significance and Stereoselectivity

While specific signaling pathways for 2-Amino-1-hexanol are not extensively documented in publicly available literature, the principle of stereoselectivity is a cornerstone of pharmacology. The three-dimensional structure of a molecule is critical for its interaction with biological targets like receptors and enzymes, which are themselves chiral.

The (R) and (S) enantiomers of 2-Amino-1-hexanol, having different spatial arrangements of their amino and hydroxyl groups, will interact differently with a chiral binding site. One enantiomer may bind with high affinity and elicit a biological response (the eutomer), while the other may bind with lower affinity or not at all, resulting in a weaker response or no activity (the distomer). In some cases, the distomer may even produce undesirable side effects.

Stereoselective_Interaction cluster_Enantiomers 2-Amino-1-hexanol Enantiomers cluster_Biological_Target Hypothetical Chiral Receptor cluster_Response Biological Response R_Enantiomer (R)-2-Amino-1-hexanol Receptor Binding Site R_Enantiomer->Receptor Low Affinity Binding (Distomer) S_Enantiomer (S)-2-Amino-1-hexanol S_Enantiomer->Receptor High Affinity Binding (Eutomer) High_Response Significant Biological Effect Receptor->High_Response Signal Transduction Low_Response Minimal or No Biological Effect Receptor->Low_Response

Caption: Stereoselective interaction of 2-Amino-1-hexanol enantiomers with a hypothetical biological receptor.

The diagram above illustrates this concept. The (S)-enantiomer (eutomer) fits perfectly into the chiral binding site of a hypothetical receptor, leading to a significant biological effect. In contrast, the (R)-enantiomer (distomer) has a mismatched orientation, resulting in weak or no binding and, consequently, a minimal or absent biological response. This fundamental principle underscores the importance of chiral separation in the development of safe and effective pharmaceuticals.

Conclusion

This compound serves as a valuable case study in the principles of stereochemistry. Its racemic nature necessitates resolution to unlock the specific properties of its individual enantiomers for applications in asymmetric synthesis and drug discovery. The distinct physicochemical properties and the potential for stereoselective biological activity highlight the critical importance of understanding and controlling chirality in modern chemical and pharmaceutical research. Further investigation into the specific biological targets of the (R) and (S) enantiomers of 2-Amino-1-hexanol will be crucial in elucidating their full therapeutic potential.

References

Solubility Profile of dl-2-Amino-1-hexanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dl-2-Amino-1-hexanol, a versatile amino alcohol used as a building block in organic synthesis. Due to its bifunctional nature, containing both a primary amine and a primary alcohol, its solubility characteristics are of significant interest in various chemical processes, including reaction optimization, purification, and formulation development. This document outlines the known qualitative solubility, presents a framework for quantitative data, and details the experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Boiling Point 190-192 °C at 740 mmHg[1]
Density 0.907 g/cm³[1]
Melting Point 28.94 °C (estimate)[1]
Appearance Colorless to pale yellow solid

Solubility of this compound: An Overview

This compound is characterized by the presence of both a hydrophilic amino group (-NH₂) and a hydroxyl group (-OH), as well as a moderately long hydrophobic hexyl chain. This amphiphilic nature governs its solubility in various solvents.

Qualitative Solubility

Published literature and chemical supplier information indicate that this compound is soluble in water and polar organic solvents. Its use in various chemical reactions suggests solubility in solvents such as methanol, ethanol, and other alcohols. Amino alcohols, in general, are known to be soluble in polar organic solvents. However, the presence of the six-carbon alkyl chain may impart some solubility in less polar solvents as well.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. For researchers requiring precise solubility values for process development, experimental determination is necessary. The following table is presented as a template to illustrate how experimentally determined solubility data should be structured for clarity and comparative analysis.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
n-Propanol25[Experimental Value][Calculated Value]
Isopropanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Chloroform25[Experimental Value][Calculated Value]

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, standardized experimental protocols are crucial. The following sections detail the well-established Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Analysis procedure suitable for determining the solubility of this compound.

Isothermal Equilibrium (Shake-Flask) Method

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., GC, HPLC, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted solution using a validated analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Gravimetric Analysis

For non-volatile solutes like this compound, gravimetric analysis can be a straightforward method for solubility determination, particularly if a highly specific analytical instrument is not available.

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance

  • Syringe filters

  • Evaporating dish or beaker

  • Oven or vacuum oven

Procedure:

  • Equilibration: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (Steps 1-4).

  • Sample Withdrawal and Filtration: Withdraw a known volume or mass of the clear, saturated supernatant and filter it into a pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or the use of a rotary evaporator may be necessary.

  • Drying: Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of this compound (e.g., 40-50 °C) until a constant weight is achieved. A vacuum oven is preferred to ensure complete removal of residual solvent without thermal degradation of the compound.

  • Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried solute.

  • Calculation: The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound. The solubility can then be expressed as grams of solute per 100 mL or 100 g of solvent.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures for determining solubility.

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-72 hours) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle withdraw_sample Withdraw Supernatant settle->withdraw_sample filter_sample Filter Sample withdraw_sample->filter_sample quantify Quantify Concentration (e.g., GC, HPLC) filter_sample->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the Isothermal Equilibrium Method.

Gravimetric_Analysis_Workflow cluster_prep Sample Preparation cluster_evaporation Solvent Removal cluster_measurement Measurement & Calculation cluster_end Result start Start: Saturated Solution withdraw_filtered Withdraw & Filter Known Volume of Supernatant start->withdraw_filtered weigh_dish Into Pre-weighed Dish withdraw_filtered->weigh_dish evaporate Evaporate Solvent weigh_dish->evaporate dry_residue Dry Residue to Constant Weight evaporate->dry_residue cool_desiccator Cool in Desiccator dry_residue->cool_desiccator weigh_final Weigh Dish with Residue cool_desiccator->weigh_final calculate_solubility Calculate Mass of Solute and Determine Solubility weigh_final->calculate_solubility end_node End calculate_solubility->end_node

Caption: Workflow for Gravimetric Analysis of Solubility.

References

The Genesis of a Cornerstone in Medicinal Chemistry: An In-depth Technical Guide to the Discovery and History of 2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino alcohol moiety is a fundamental structural motif in a vast array of biologically active compounds, from blockbuster pharmaceuticals to indispensable chiral auxiliaries in asymmetric synthesis. Its unique combination of a hydroxyl and an amino group imparts specific stereochemical and functional properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the discovery and historical development of this pivotal class of organic compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

A Serendipitous Discovery and Early Developments

The journey into the world of 2-amino alcohols began in the mid-19th century. In 1860, the French chemist Charles Adolphe Wurtz was the first to synthesize the simplest 2-amino alcohol, ethanolamine.[1][2] His pioneering work involved heating ethylene chlorohydrin with aqueous ammonia in a sealed tube.[1][2] While Wurtz's initial synthesis was a landmark achievement, it was the German chemist Ludwig Knorr who, in 1897, developed a more practical industrial method by reacting ethylene oxide with ammonia, a process that also yielded diethanolamine and triethanolamine.

A significant milestone in the history of naturally occurring 2-amino alcohols was the isolation of ephedrine from the Ephedra sinica plant (Ma Huang) by the Japanese chemist Nagai Nagayoshi in 1885.[3] This discovery opened the door to the vast field of pharmacologically active natural products containing the 2-amino alcohol scaffold.

Evolution of Synthetic Methodologies

Early synthetic methods for 2-amino alcohols were often extensions of Wurtz's original approach. However, the demand for enantiomerically pure 2-amino alcohols, driven by the burgeoning pharmaceutical industry, spurred the development of more sophisticated and stereoselective synthetic strategies.

A common and enduring method for the synthesis of 2-amino alcohols is the reduction of α-amino acids. This approach provides a direct route to chiral 2-amino alcohols, leveraging the readily available chiral pool of natural amino acids.

The mid-20th century saw the development of methods based on the ring-opening of epoxides with amines. This versatile reaction allows for the introduction of a wide variety of substituents on both the alcohol and amine functionalities.

A paradigm shift in the asymmetric synthesis of 2-amino alcohols occurred with the advent of catalytic methods. A pinnacle of this era is the Sharpless Asymmetric Aminohydroxylation , developed by K. Barry Sharpless and his coworkers. This powerful method allows for the direct, enantioselective conversion of alkenes into vicinal amino alcohols with high yields and excellent stereoselectivity.[1][4]

Quantitative Data of Key 2-Amino Alcohols

For ease of comparison, the physical properties of several historically and commercially significant 2-amino alcohols are summarized in the table below.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Ethanolamine
alt text
C₂H₇NO61.0810.31701.012
(1R,2S)-(-)-Ephedrine
alt text
C₁₀H₁₅NO165.2337-392551.124
(S)-(+)-Phenylglycinol
alt text
C₈H₁₁NO137.1875-78148 (11 mmHg)N/A
(R)-(-)-2-Amino-1-butanol
alt text
C₄H₁₁NO89.14-21780.944

Detailed Experimental Protocols

To provide a practical understanding of the synthesis of 2-amino alcohols, this section details both a classic and a modern experimental procedure.

Classic Synthesis: Preparation of β-Diethylaminoethyl Alcohol (A Variation of the Wurtz Method)

This procedure, adapted from historical literature, demonstrates the synthesis of a substituted 2-amino alcohol via the reaction of an amine with a chloroalcohol.[5]

Procedure:

  • In a 2-liter flask equipped with a reflux condenser and a dropping funnel, place 380 g (5.2 moles) of diethylamine.

  • Heat the diethylamine to boiling on a steam bath.

  • Add 320 g (4 moles) of ethylene chlorohydrin from the dropping funnel over approximately one hour.

  • Continue heating the reaction mixture for an additional eight hours.

  • Allow the mixture to cool, then add a solution of 230 g of sodium hydroxide in 350 mL of water with constant shaking. Two layers will form, and sodium chloride will precipitate.

  • Dissolve the precipitated sodium chloride by adding 400 mL of water.

  • Add 500 mL of benzene and stir the mixture mechanically for five minutes.

  • Separate the benzene layer. Extract the aqueous layer three more times with 500 mL of benzene for each extraction.

  • Combine the benzene extracts and dry them over approximately 100 g of solid potassium carbonate with mechanical stirring until the solution is no longer turbid.

  • Distill the solution using a 50-cm column packed with glass or Carborundum until the liquid temperature reaches 100°C and the temperature at the top of the column is 85°C.

  • Transfer the residue to a 1-liter Claisen flask with a 30-cm column and distill under reduced pressure. Collect the fraction boiling at 64–65°C/18 mm.[5]

Modern Synthesis: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol provides a general procedure for the highly enantioselective synthesis of a chiral 2-amino alcohol from an alkene, showcasing the power of modern catalytic methods.[6]

Materials:

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • tert-Butyl carbamate (BocNH₂)

  • Potassium hydroxide (KOH)

  • Styrene

  • n-Propanol

  • Water

Procedure:

  • To a stirred solution of tert-butyl carbamate (1.17 g, 10 mmol) and potassium hydroxide (1.12 g, 20 mmol) in 50 mL of water, add a solution of potassium osmate(VI) dihydrate (14.7 mg, 0.04 mmol) and (DHQ)₂PHAL (31.2 mg, 0.04 mmol) in 50 mL of n-propanol.

  • Cool the resulting mixture to 0°C and add styrene (1.04 g, 10 mmol).

  • Stir the reaction mixture at 0°C until the reaction is complete (monitored by TLC).

  • Add sodium sulfite (2.0 g) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired N-Boc-2-amino-1-phenylethanol.

Visualizing Key Chemical Pathways

To better understand the underlying mechanisms of 2-amino alcohol synthesis, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Sharpless_Aminohydroxylation OsVIII_imide [L]OsO₃(NR) Cycloaddition_TS [3+2] Cycloaddition Transition State OsVIII_imide->Cycloaddition_TS + Alkene Alkene Alkene (R¹CH=CHR²) Alkene->Cycloaddition_TS OsVI_azaglycolate Os(VI) Azaglycolate Cycloaddition_TS->OsVI_azaglycolate Hydrolysis Hydrolysis (2 H₂O) OsVI_azaglycolate->Hydrolysis Amino_Alcohol 1,2-Amino Alcohol Hydrolysis->Amino_Alcohol OsVI_diol [L]OsO₂(OH)₂ Hydrolysis->OsVI_diol Reoxidation Reoxidation (N-source + Base) OsVI_diol->Reoxidation Reoxidation->OsVIII_imide Catalyst Regeneration

Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

This diagram illustrates the key steps in the Sharpless Asymmetric Aminohydroxylation, starting from the active osmium(VIII) imido complex, proceeding through a cycloaddition with the alkene, followed by hydrolysis to release the 2-amino alcohol product and regenerate the osmium catalyst.

Conclusion

From its serendipitous discovery in the 19th century to its central role in modern drug development, the 2-amino alcohol has proven to be a remarkably versatile and indispensable structural unit. The evolution of its synthesis, from stoichiometric reactions under harsh conditions to elegant and highly selective catalytic methods, reflects the broader advancements in the field of organic chemistry. For researchers and scientists in drug discovery and development, a thorough understanding of the history, properties, and synthesis of 2-amino alcohols is essential for the rational design and efficient production of the next generation of therapeutic agents.

References

Navigating the Safe Handling of dl-2-Amino-1-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for dl-2-Amino-1-hexanol, a versatile building block in organic synthesis. Due to its irritant and hygroscopic nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, recommended personal protective equipment (PPE), proper handling and storage procedures, and emergency response actions.

Core Safety and Physicochemical Data

A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₅NO[2][4]
Molecular Weight 117.19 g/mol [2][4]
Appearance Solid, colorless or pale yellow[1]
Boiling Point 190-192 °C @ 740 mmHg[1]
Density 0.912 g/mL at 25°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Experimental Protocols: Safe Handling and Storage

Given the identified hazards, the following protocols for handling and storage are mandatory. These are based on established best practices for managing irritant and hygroscopic chemicals in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

A foundational aspect of safely handling this compound is the consistent and correct use of personal protective equipment. The following diagram outlines the essential PPE.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) eye Eye Protection (Safety Goggles) skin Skin Protection (Nitrile Gloves, Lab Coat) respiratory Respiratory Protection (Use in Fume Hood) handler Researcher handler->eye handler->skin handler->respiratory

Figure 1: Essential Personal Protective Equipment for handling this compound.
Chemical Handling Workflow

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

Handling_Workflow start Start prepare_area Prepare Well-Ventilated Area (Chemical Fume Hood) start->prepare_area don_ppe Don Appropriate PPE prepare_area->don_ppe weigh_transfer Weigh and Transfer Chemical (Avoid Dust Generation) don_ppe->weigh_transfer close_container Tightly Close Container Immediately After Use weigh_transfer->close_container clean_up Clean Work Area and Dispose of Waste Properly close_container->clean_up remove_ppe Remove PPE and Wash Hands Thoroughly clean_up->remove_ppe end End remove_ppe->end

Figure 2: Step-by-step workflow for the safe handling of this compound.
Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations. Due to its hygroscopic nature, exposure to moisture must be minimized.

Storage ConditionRequirementRationale
Container Tightly sealed, original containerPrevents moisture absorption and contamination.
Location Cool, dry, well-ventilated areaMinimizes degradation and pressure build-up.
Incompatibilities Store away from acids and strong oxidizing agentsPrevents potentially vigorous or exothermic reactions.[3]
Air Sensitivity Store under an inert atmosphere if possible for long-term storageWhile noted as air-sensitive, the primary concern is moisture.[3]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure to this compound.[3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Spill Response Workflow

A prompt and organized response to a chemical spill is essential to contain the hazard and prevent further exposure.

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess Spill Size and Potential Hazard evacuate->assess don_ppe Don Additional PPE (if necessary) assess->don_ppe contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Safety Officer dispose->report

Figure 3: Logical workflow for responding to a spill of this compound.

Conclusion

This compound is a valuable chemical intermediate for research and development. Its irritant and hygroscopic properties necessitate careful and informed handling. By implementing the protocols and safety measures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. It is imperative that all personnel handling this substance are thoroughly familiar with its hazards and the established procedures for its safe use, storage, and disposal. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible chemical research.

References

Commercial Sourcing and Synthetic Applications of dl-2-Amino-1-hexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dl-2-Amino-1-hexanol serves as a versatile chiral building block in organic synthesis. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established synthetic applications, including detailed experimental protocols and workflow visualizations.

Commercial Suppliers and Product Specifications

This compound is readily available from a range of commercial suppliers, catering to various research and development needs. Purity levels typically range from 95% to over 99%, with some suppliers also offering the individual (R)- and (S)-enantiomers. When sourcing this chemical, it is crucial to consult the supplier's certificate of analysis for lot-specific data.

Below is a summary of prominent suppliers and their typical product specifications.

SupplierCAS Number(s)Molecular Weight ( g/mol )PurityNotes
Santa Cruz Biotechnology16397-19-6, 5665-74-7117.19Varies (lot-specific)For research use only.[1]
SynHet16397-19-6117.19>99%, 95%Offers pharma grade (USP, BP, Ph. Eur.) and ISO 9001 certified products.[2]
Benchchem16397-19-6, 5665-74-7117.19Not specifiedFor research use only.
CP Lab Safety5665-74-7117.19min 98%For professional manufacturing, research, and industrial use only.[3]
ChemicalBook5665-74-7117.1998% minProvides pricing and supplier aggregation.

Physicochemical Properties

This compound is a C6 amino alcohol with the chemical formula C₆H₁₅NO.[1] It is characterized by the presence of both a primary amine and a primary alcohol functional group, making it a valuable bifunctional molecule in organic synthesis.

PropertyValueReference
IUPAC Name2-aminohexan-1-ol[4]
Molecular FormulaC₆H₁₅NO[1][4]
Molecular Weight117.19 g/mol [1][4]
Boiling Point190-192 °C at 740 mmHg[2]
Density0.912 g/mL at 25 °C[2]
Refractive Indexn20/D 1.4522[2]

Synthetic Applications and Experimental Protocols

The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and chiral ligands.[5] Key reactions include acylation of the amino group, followed by reduction, and its use in the construction of heterocyclic systems.

N-Acylation of this compound

A common synthetic transformation involves the acylation of the primary amine to form an amide. This reaction can be a precursor to further functionalization, such as the reduction of the amide to a secondary amine.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution and stir.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride; 1.0-1.2 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Synthesis of Chiral Ligands

The chiral nature of the enantiomers of 2-amino-1-hexanol makes them valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment, influencing the stereochemical outcome of a reaction.

Conceptual Workflow for Chiral Ligand Synthesis

The synthesis of a chiral ligand from an enantiomer of 2-amino-1-hexanol typically involves the functionalization of both the amino and hydroxyl groups to create a bidentate or multidentate ligand.

G Conceptual Workflow for Chiral Ligand Synthesis A Chiral 2-Amino-1-hexanol (R or S enantiomer) B Protection of Amino or Hydroxyl Group A->B e.g., Boc, Cbz for amine; TMS, TBDMS for alcohol C Functionalization of the Free Group A->C Direct bifunctionalization B->C Reaction with a coordinating moiety D Deprotection C->D F Final Chiral Ligand C->F E Further Functionalization (if required) D->E E->F

Caption: A generalized workflow for the synthesis of chiral ligands from an enantiopure 2-amino-1-hexanol starting material.

Signaling Pathways and Logical Relationships in Synthesis

The synthetic utility of this compound can be represented in a logical relationship diagram, illustrating the potential transformations of its functional groups.

G Synthetic Transformations of this compound cluster_0 Starting Material cluster_1 Amine Group Reactions cluster_2 Hydroxyl Group Reactions cluster_3 Bifunctional Reactions A This compound B N-Acylation A->B C N-Alkylation A->C E O-Alkylation A->E F Esterification A->F G Oxidation A->G H Cyclization (e.g., Oxazoline formation) A->H D Amide Formation B->D Further reaction

Caption: A diagram illustrating the various synthetic pathways available from the amino and hydroxyl functional groups of this compound.

References

A Technical Guide to the Basic Reactivity of Amine and Alcohol Functional Groups for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The amine and alcohol functional groups are ubiquitous in organic chemistry and are particularly prominent in the structures of active pharmaceutical ingredients (APIs). Their fundamental reactivity, especially their basicity and nucleophilicity, governs a vast array of chemical transformations and critically influences the pharmacokinetic and pharmacodynamic profiles of drug molecules. For researchers, scientists, and drug development professionals, a deep understanding of these properties is essential for molecular design, synthesis, and optimization. This guide provides an in-depth analysis of the core reactivity of amines and alcohols, focusing on the quantitative and experimental aspects relevant to the pharmaceutical sciences.

Fundamental Principles: Basicity and Nucleophilicity

The core reactivity of both amines and alcohols stems from the lone pair of electrons on the nitrogen and oxygen atoms, respectively. These lone pairs allow them to act as both bases (proton acceptors) and nucleophiles (electron pair donors to electrophilic centers).

1.1 Basicity: Amines vs. Alcohols

Basicity is a measure of a compound's ability to accept a proton (H+). Amines are significantly more basic than alcohols.[1][2] This difference is primarily due to the lower electronegativity of nitrogen (3.04) compared to oxygen (3.44).[1] Oxygen's higher electronegativity means it holds its lone pair of electrons more tightly, making them less available for donation to a proton. Consequently, the conjugate acid of an amine (an ammonium ion, R₃NH⁺) is much more stable and less acidic than the conjugate acid of an alcohol (an oxonium ion, R₂OH₂⁺).[1]

The strength of a base is inversely related to the pKa of its conjugate acid. A stronger base will have a conjugate acid with a higher pKa.

  • Alkylamines : The conjugate acids (alkylammonium ions) typically have pKa values in the range of 10-11.[2]

  • Alcohols : The conjugate acids (oxonium ions) are extremely acidic, with pKa values typically around -2 to -3.

1.2 Nucleophilicity: Amines vs. Alcohols

Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophilic atom other than a proton.[3] Generally, for atoms within the same row of the periodic table, nucleophilicity trends parallel basicity. Therefore, amines are more potent nucleophiles than alcohols.[2][4][5][6] This enhanced nucleophilicity allows amines to react directly with electrophiles like alkyl halides, whereas alcohols often require deprotonation to their more nucleophilic alkoxide form to react efficiently (e.g., in the Williamson ether synthesis).[7]

The reactivity hierarchy is influenced by several factors:

  • Substitution : For amines, nucleophilicity generally follows the order: primary > secondary > tertiary. This is largely due to increasing steric hindrance around the nitrogen atom, which impedes its ability to attack an electrophilic center.[4]

  • Electronic Effects : Electron-donating groups attached to the nitrogen or oxygen atom increase electron density and enhance both basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease electron density and reduce basicity and nucleophilicity.[4][8] For example, arylamines like aniline are significantly less basic than alkylamines because the nitrogen's lone pair is delocalized into the aromatic ring.[8][9]

Quantitative Data: pKa Values

The acid-dissociation constant (pKa) of a drug's ionizable groups is a critical physicochemical parameter. It dictates the degree of ionization at a given pH, which in turn influences solubility, permeability, and receptor binding.[10] The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ratio of the protonated and unprotonated species.

Below is a summary of typical pKa values for the conjugate acids of various amines and alcohols. A higher pKa value for the conjugate acid corresponds to a stronger base.

Functional Group Example Conjugate Acid Approximate pKa of Conjugate Acid
Primary Aliphatic Amine MethylamineCH₃NH₃⁺10.6
Secondary Aliphatic Amine Dimethylamine(CH₃)₂NH₂⁺10.7
Tertiary Aliphatic Amine Trimethylamine(CH₃)₃NH⁺9.8
Aromatic Amine AnilineC₆H₅NH₃⁺4.6
Ammonia AmmoniaNH₄⁺9.25
Primary Alcohol EthanolCH₃CH₂OH₂⁺-2.4
Secondary Alcohol Isopropanol(CH₃)₂CHOH₂⁺-2.9
Tertiary Alcohol tert-Butanol(CH₃)₃COH₂⁺-3.8
Water WaterH₃O⁺-1.7

Note: Data compiled from various standard organic chemistry sources.[1][11]

Implications in Drug Development

The basicity of amines is a pivotal property in drug design, profoundly affecting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10]

  • Absorption & Permeability : The pH of the gastrointestinal (GI) tract varies from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.5).[12] A basic drug will be predominantly in its ionized (protonated) form in the stomach, making it more water-soluble but less able to cross lipid cell membranes. In the intestine, a higher proportion will be in the neutral, non-ionized form, facilitating passive diffusion and absorption.[12][13][14]

  • Drug-Receptor Interactions : The protonated, cationic form of an amine is often essential for binding to biological targets like receptors and enzymes, forming key ionic interactions or hydrogen bonds.[9][15]

  • Solubility & Formulation : The basic nature of amines allows for the formation of stable, crystalline salts (e.g., hydrochlorides) by reacting them with acids. This is a common strategy to increase the aqueous solubility of a drug, which is crucial for parenteral formulations.[9]

The relationship between pKa, pH, and a drug's properties can be visualized as a logical workflow.

cluster_inputs Intrinsic Properties cluster_outputs Pharmacokinetic Outcomes pKa Drug pKa Ionization Ionization State (Charged vs. Neutral) pKa->Ionization Determines pH Physiological pH (e.g., Gut, Blood) pH->Ionization Determines Solubility Aqueous Solubility Ionization->Solubility Affects Permeability Membrane Permeability (Lipophilicity) Ionization->Permeability Affects Binding Target Binding Ionization->Binding Critical For Absorption Drug Absorption Solubility->Absorption Influences Permeability->Absorption Influences

Fig. 1: Logical relationship between pKa, pH, and key drug properties.

Key Experiments and Protocols

The following sections detail methodologies for key reactions that exemplify the reactivity of amines and alcohols.

4.1 Acylation of Amines: Synthesis of Acetanilide

This protocol describes the acetylation of a primary aromatic amine, aniline, using acetic anhydride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.[16]

Methodology

  • Dissolution : Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the water-soluble aniline hydrochloride salt.[16]

  • Reagent Preparation : In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[16]

  • Reaction : To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling. Immediately add the sodium acetate solution. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the nucleophilic free amine which then reacts.[16]

  • Precipitation and Isolation : A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.[16]

  • Purification : Collect the solid product by vacuum filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent like 95% ethanol to yield purified acetanilide.[16]

4.2 Alkylation of Alcohols: Williamson Ether Synthesis

This general procedure outlines the synthesis of an ether via the SN2 reaction between an alkoxide and a primary alkyl halide.[17][18] The alcohol is first deprotonated by a strong base to form a more potent nucleophile.

Methodology (for unactivated alcohols)

  • Base Suspension : Suspend 1.2 equivalents of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) (10 volumes) in a flask under an inert atmosphere (e.g., nitrogen or argon).[19]

  • Alkoxide Formation : Cool the suspension to 0 °C in an ice bath. Slowly add 1.0 equivalent of the alcohol derivative. Stir the mixture at 0 °C for 1-2 hours to allow for complete deprotonation and formation of the sodium alkoxide.[19]

  • Alkylation : Add a solution of the primary alkyl halide (1.0-1.2 equivalents) in THF dropwise to the alkoxide solution at 0 °C.[19]

  • Reaction Monitoring : Allow the reaction to stir for 4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.[19]

  • Workup : Upon completion, quench the reaction by carefully adding water to destroy any excess NaH. Acidify the mixture with 6N HCl and extract the product with an organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).[19]

  • Purification : Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.[19]

start Start: Alcohol (R-OH) + Base (e.g., NaH) in THF deprotonation 1. Deprotonation (0°C, 1-2h) Forms Alkoxide (R-O⁻Na⁺) start->deprotonation alkylation 2. Add Alkyl Halide (R'-X) SN2 Reaction (0°C to RT) deprotonation->alkylation monitoring 3. Monitor by TLC alkylation->monitoring monitoring->alkylation Incomplete workup 4. Quench, Acidify, Extract monitoring->workup Reaction Complete purification 5. Dry, Concentrate, Purify (Column Chromatography) workup->purification end End: Ether (R-O-R') purification->end

Fig. 2: Experimental workflow for the Williamson Ether Synthesis.

4.3 Oxidation of Alcohols: Distinguishing Alcohol Classes

The differential reactivity of primary, secondary, and tertiary alcohols towards oxidation is a classic method for their distinction.[20][21] Strong oxidizing agents like acidified potassium dichromate(VI) will oxidize primary alcohols to carboxylic acids (via an aldehyde intermediate) and secondary alcohols to ketones.[22][23] Tertiary alcohols are resistant to oxidation under these conditions due to the lack of a hydrogen atom on the carbinol carbon.[20][24]

Methodology

  • Oxidizing Agent Preparation : Prepare the oxidizing solution by adding approximately 1 cm³ of 1 M sulfuric acid to 2 cm³ of 0.1 M potassium dichromate(VI) solution. The solution will be orange.[24][25]

  • Reaction Setup : In a 24-well plate or three separate test tubes, place 10 drops of the acidified potassium dichromate(VI) solution into each of three wells.[24][25]

  • Addition of Alcohols : Add 2 drops of a primary alcohol (e.g., ethanol) to the first well, 2 drops of a secondary alcohol (e.g., 2-propanol) to the second well, and 2 drops of a tertiary alcohol (e.g., 2-methyl-2-propanol) to the third well.[24]

  • Observation : Gently warm the tubes or plate in a hot water bath.[22] Observe any color change. A positive reaction is indicated by the solution turning from orange (Cr₂O₇²⁻) to green (Cr³⁺).[23]

    • Primary & Secondary Alcohols : A color change to green will be observed.

    • Tertiary Alcohol : The solution will remain orange, indicating no reaction.[22]

4.4 Experimental pKa Determination

Accurate pKa determination is vital in drug discovery.[26] While several methods exist, including potentiometric titration and spectroscopy, HPLC-based methods are common for high-throughput screening of drug candidates, especially for sparingly soluble compounds.[27][28]

Methodology (General HPLC-based Workflow)

  • Sample Preparation : Prepare stock solutions of the analyte in a suitable organic solvent (e.g., DMSO, Methanol).

  • Buffer Preparation : Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to 12).

  • HPLC Analysis : The retention time of the analyte is measured by reverse-phase HPLC using mobile phases composed of each prepared buffer and an organic modifier.

  • Data Plotting : Plot the retention time (or capacity factor, k') of the analyte against the pH of the mobile phase.

  • pKa Calculation : The resulting plot will be sigmoidal. The inflection point of the curve corresponds to the pKa of the ionizable functional group. This is the pH at which the concentrations of the ionized and non-ionized species are equal.

prep 1. Prepare Analyte Stock & pH Buffers (pH 2-12) hplc 2. Inject Analyte into RP-HPLC using each pH buffer as mobile phase prep->hplc measure 3. Measure Retention Time (Rt) at each pH hplc->measure plot 4. Plot Rt vs. pH measure->plot fit 5. Fit a Sigmoidal Curve to the data points plot->fit pka 6. Determine pKa (Inflection point of the curve) fit->pka

Fig. 3: General experimental workflow for pKa determination via HPLC.

References

Methodological & Application

Application Notes and Protocols: dl-2-Amino-1-hexanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dl-2-amino-1-hexanol as a precursor for chiral ligands in asymmetric catalysis. This document details the synthesis of a representative chiral ligand from one of the enantiomers of 2-amino-1-hexanol and its application in the enantioselective addition of diethylzinc to an aldehyde, a key carbon-carbon bond-forming reaction.

Introduction

This compound is a racemic mixture containing equal amounts of (R)- and (S)-2-amino-1-hexanol.[1] This bifunctional molecule, possessing both an amino and a hydroxyl group, serves as a versatile and cost-effective starting material for the synthesis of a variety of chiral ligands.[1] These ligands, upon complexation with a metal center, create a chiral environment that can effectively induce enantioselectivity in a wide range of chemical transformations. Chiral 1,2-amino alcohols are fundamental structural motifs found in numerous natural products and biologically active compounds, and their derivatives are widely employed as ligands in metal-catalyzed reactions and as organocatalysts.

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands derived from amino alcohols like 2-amino-1-hexanol play a crucial role in achieving high levels of stereocontrol in reactions such as reductions, alkylations, and aldol reactions. This document focuses on the preparation of a chiral Schiff base ligand from (S)-2-amino-1-hexanol and its application in the highly studied asymmetric addition of diethylzinc to benzaldehyde.

Ligand Synthesis from (S)-2-Amino-1-hexanol

A common and straightforward method to generate a chiral ligand from a primary amino alcohol is through the formation of a Schiff base by condensation with an aldehyde. This protocol outlines the synthesis of a chiral Schiff base ligand from (S)-2-amino-1-hexanol and salicylaldehyde.

Experimental Protocol: Synthesis of (S)-2-(((E)-((S)-1-hydroxyhexan-2-yl)imino)methyl)phenol

Materials:

  • (S)-2-Amino-1-hexanol

  • Salicylaldehyde

  • Anhydrous Methanol or Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-amino-1-hexanol (1.0 equivalent) in anhydrous methanol or ethanol.

  • To this solution, add salicylaldehyde (1.0 equivalent) dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure ligand.

Diagram of Ligand Synthesis Workflow

G cluster_start Starting Materials S-2-Amino-1-hexanol S-2-Amino-1-hexanol Dissolution Dissolve (S)-2-Amino-1-hexanol in Anhydrous Alcohol S-2-Amino-1-hexanol->Dissolution Salicylaldehyde Salicylaldehyde Addition Add Salicylaldehyde Salicylaldehyde->Addition Dissolution->Addition Reaction Reflux for 2-4 hours Addition->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Final_Product Chiral Schiff Base Ligand Purification->Final_Product

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral ligands derived from amino alcohols are highly effective in catalyzing the enantioselective addition of organozinc reagents to aldehydes, a reliable method for producing chiral secondary alcohols. This protocol describes the in-situ formation of a catalyst from the synthesized Schiff base ligand and its use in the asymmetric ethylation of benzaldehyde.

Experimental Protocol

Materials:

  • Chiral Schiff base ligand (synthesized as described above)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.05-0.1 mmol) in anhydrous toluene (5 mL).

  • Add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) dropwise to the stirred solution at room temperature.

  • Stir the resulting mixture for 30 minutes to allow for the formation of the active chiral catalyst complex.

  • Catalytic Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.

Diagram of Asymmetric Catalysis Workflow

G cluster_reactants Reactants Ligand Chiral Schiff Base Ligand Catalyst_Formation In-situ Catalyst Formation (Ligand + Diethylzinc in Toluene) Ligand->Catalyst_Formation Diethylzinc Diethylzinc Diethylzinc->Catalyst_Formation Benzaldehyde Benzaldehyde Reaction_Step Addition of Benzaldehyde at 0°C Benzaldehyde->Reaction_Step Catalyst_Formation->Reaction_Step Quenching Quench with aq. NH4Cl Reaction_Step->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Chiral 1-phenyl-1-propanol Purification->Product Analysis Chiral HPLC/GC for ee% Product->Analysis

Caption: Workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Performance Data of Amino Alcohol-Derived Ligands

Chiral Ligand SourceAldehydeYield (%)ee (%)
Carbohydrate-derived β-amino alcoholBenzaldehydeup to 100up to 96
Camphor-derived β-amino alcoholBenzaldehydeup to 9890
(1S,2R)-1-Amino-2-indanol derivativeBenzaldehyde9595
Fructose-derived β-amino alcoholVarious Aromatic & AliphaticHighup to 98

Mechanistic Considerations

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a chiral amino alcohol ligand is generally believed to proceed through the formation of a chiral zinc-alkoxide complex. The bidentate ligand coordinates to the zinc atom, creating a sterically defined environment. This chiral complex then delivers an ethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.

Diagram of Proposed Catalytic Cycle

G Start Chiral Amino Alcohol Ligand (L) Catalyst Chiral Zinc Complex [LZnEt] Start->Catalyst + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Et2Zn->Catalyst Transition_State Stereoselective Transition State Catalyst->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Catalyst Regeneration + Et2Zn - Product Product Chiral Alcohol Product Product_Complex->Product Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Conclusion

This compound represents a valuable and accessible starting material for the synthesis of chiral ligands for asymmetric catalysis. The straightforward preparation of ligands, such as Schiff bases, and their successful application in key transformations like the enantioselective addition of diethylzinc to aldehydes, underscore their utility in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field of drug development and fine chemical synthesis to explore the potential of 2-amino-1-hexanol-derived ligands in their own applications.

References

Application Note: A Robust Protocol for the Synthesis of 4-Butyl-2-phenyl-4,5-dihydrooxazole from dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolines are a critical class of five-membered heterocyclic compounds that are prevalent in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis. Their utility extends to their use as chiral ligands in asymmetric catalysis and as protective groups for carboxylic acids.[1] The synthesis of 2-oxazolines is well-established and commonly proceeds through the cyclization of a 2-amino alcohol with a suitable functional group.[1] This application note provides a detailed, step-by-step experimental protocol for the synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole from dl-2-amino-1-hexanol and benzoyl chloride. The described method is a reliable, two-step, one-pot procedure involving the initial formation of an N-(2-hydroxy-1-hexyl)benzamide intermediate, followed by a cyclodehydration reaction facilitated by thionyl chloride.

Overall Reaction Scheme

The synthesis proceeds in two main steps: first, the acylation of this compound with benzoyl chloride to form the corresponding amide, and second, the intramolecular cyclization of the amide to the oxazoline, promoted by thionyl chloride.

Reaction scheme for the synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole

Figure 1. Overall reaction for the synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole.

Experimental Protocol

This protocol details the synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Benzoyl Chloride≥99%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Thionyl Chloride (SOCl₂)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentIn-house preparation
Brine (Saturated NaCl solution)ACS ReagentIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available

Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure

Step 1: Amide Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.17 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Cool the resulting solution in an ice bath to 0 °C.

  • Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the cooled solution.

  • In a separate dropping funnel, dissolve benzoyl chloride (1.28 mL, 11 mmol, 1.1 eq.) in anhydrous DCM (20 mL).

  • Add the benzoyl chloride solution dropwise to the stirred amino alcohol solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to Oxazoline

  • Re-cool the reaction mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq.) dropwise to the stirred mixture over 20 minutes. A precipitate may form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 3 hours. Monitor the reaction by TLC until the amide intermediate is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to 100 mL of a stirred, saturated aqueous solution of sodium bicarbonate in a larger flask (Caution: gas evolution).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-butyl-2-phenyl-4,5-dihydrooxazole.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

CompoundMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Equiv.
This compound117.191.17 g101.0
Benzoyl Chloride140.571.28 mL (1.55 g)111.1
Triethylamine101.192.1 mL (1.52 g)151.5
Thionyl Chloride118.971.1 mL (1.81 g)151.5
Product 203.28 - - Expected Yield: 75-85%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow A 1. Dissolve this compound and TEA in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Benzoyl Chloride (dropwise at 0 °C) B->C D 4. Stir at RT for 2h (Amide Formation) C->D E 5. Cool to 0 °C D->E F 6. Add Thionyl Chloride (dropwise at 0 °C) E->F G 7. Reflux for 3h (Cyclization) F->G H 8. Quench with NaHCO₃(aq) G->H I 9. Extraction & Wash H->I J 10. Dry, Concentrate I->J K 11. Column Chromatography J->K L Pure Product: 4-Butyl-2-phenyl-4,5-dihydrooxazole K->L

Caption: Workflow for the one-pot synthesis of 4-butyl-2-phenyl-4,5-dihydrooxazole.

Characterization

The identity and purity of the synthesized 4-butyl-2-phenyl-4,5-dihydrooxazole can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the oxazoline ring and the presence of the butyl and phenyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretch around 1650 cm⁻¹ and the absence of the amide C=O and N-H stretches from the intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzoyl chloride is corrosive and a lachrymator. Handle with care.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution in a dry environment.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • The quenching step with sodium bicarbonate is exothermic and releases CO₂ gas. Perform this step slowly and with caution to avoid excessive foaming and pressure build-up.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

dl-2-Amino-1-hexanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1][2] The presence of both an amine and a hydroxyl group allows for a variety of chemical transformations.[1] As a racemic mixture, this compound contains equal amounts of the (R)- and (S)-enantiomers.[1] The purity of this raw material is critical as impurities can affect the yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds.[1]

This application note details two HPLC methods for the analysis of this compound: a reversed-phase method for determining the purity of the compound from non-chiral impurities and a chiral separation method to resolve and quantify the individual enantiomers.

Experimental Protocols

2.1. Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to separate this compound from potential impurities that are not its enantiomer.

2.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

2.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes; hold for 5 minutes; return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

2.1.4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of mobile phase A to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

2.2. Enantiomeric Purity Analysis by Chiral HPLC

This method is crucial for separating and quantifying the (R)- and (S)-enantiomers of 2-Amino-1-hexanol. For chiral molecules, specialized chiral HPLC columns are necessary to achieve separation of the enantiomers.[1]

2.2.1. Materials and Reagents

  • This compound reference standard

  • (R)-(-)-2-Amino-1-hexanol and (S)-(+)-2-Amino-1-hexanol enantiomeric standards (if available)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA, for use as a mobile phase modifier)

2.2.2. Instrumentation

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® AD-H, 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

2.2.3. Chromatographic Conditions

ParameterCondition
Column Chiralpak® AD-H, 4.6 mm x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Ethanol:DEA (80:10:10:0.1, v/v/v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm

2.2.4. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak(s).

Table 1: Representative Data for Achiral Purity Analysis

Peak IDRetention Time (min)Peak AreaArea %
15.8995000099.50
27.2500000.50
Total 10000000 100.00

Table 2: Representative Data for Enantiomeric Purity Analysis

EnantiomerRetention Time (min)Peak AreaArea %
(S)-enantiomer10.2498000049.80
(R)-enantiomer12.5502000050.20
Total 10000000 100.00

Experimental Workflow Diagram

HPLC_Workflow start Start sample_prep Sample Preparation (1 mg/mL in Mobile Phase) start->sample_prep Begin Analysis hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) sample_prep->hplc_setup injection Sample Injection (10 µL) hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc purity_calc Purity Calculation (Area % Report) data_proc->purity_calc end End purity_calc->end Final Report

Caption: Workflow for HPLC analysis of this compound purity.

References

Application Note: Enantioselective GC Analysis of dl-2-Amino-1-hexanol via Trifluoroacetyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of chiral compounds is critical in the pharmaceutical and chemical industries, where the enantiomeric purity of a substance can significantly impact its biological activity and safety. dl-2-Amino-1-hexanol is a chiral amino alcohol whose analysis by gas chromatography (GC) is challenging due to its high polarity and low volatility. These properties lead to poor peak shapes, high boiling point requirements, and strong interactions with the GC column's stationary phase.[1][2]

Derivatization is a chemical modification technique used to convert polar analytes into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior.[1][3] This application note provides a detailed protocol for the derivatization of the primary amine and hydroxyl groups of this compound using trifluoroacetic anhydride (TFAA). The resulting trifluoroacetyl derivatives are highly volatile and can be effectively separated on a chiral capillary column for accurate enantiomeric resolution and quantification.

Principle of Derivatization

The primary goal of derivatizing this compound is to replace the active hydrogen atoms on both the amino (-NH₂) and hydroxyl (-OH) groups with a less polar functional group.[1][3] Acylation with trifluoroacetic anhydride (TFAA) is a rapid and efficient method for this purpose. TFAA reacts with the nucleophilic amine and alcohol functionalities to form stable N-trifluoroacetyl and O-trifluoroacetyl derivatives, respectively. The introduction of fluorine atoms also enhances the sensitivity of detection when using an electron capture detector (ECD).[1]

The reaction proceeds as follows: this compound + Trifluoroacetic Anhydride (TFAA) → N,O-bis(trifluoroacetyl)-2-amino-1-hexanol + Trifluoroacetic Acid

The resulting derivatives are more volatile and exhibit improved peak shapes, allowing for their separation and analysis on a suitable chiral GC column.

Experimental Protocol

This protocol details the procedure for the derivatization of this compound with TFAA for subsequent enantioselective GC analysis.

1. Materials and Reagents

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate (or other suitable aprotic solvent like acetonitrile)[1]

  • Reaction Vials (2 mL) with PTFE-lined caps[4]

  • Heating block or oven[1]

  • Microsyringes

  • Vortex mixer

  • GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., Chirasil-L-Val or equivalent)[5][6][7]

2. Procedure

2.1. Sample Preparation

  • Prepare a standard solution of this compound in anhydrous ethyl acetate at a concentration of approximately 1 mg/mL.

  • Pipette 100 µL of the standard solution into a 2 mL reaction vial.

  • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before adding the solvent. Moisture can interfere with the derivatization reaction.[8]

2.2. Derivatization Reaction

  • To the 100 µL of the sample solution in the reaction vial, add 100 µL of trifluoroacetic anhydride (TFAA).[1]

  • Immediately cap the vial tightly to prevent the evaporation of the volatile reagent.

  • Gently vortex the mixture for 10-15 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[1]

  • After heating, allow the vial to cool completely to room temperature.

2.3. Sample Analysis

  • The derivatized sample is now ready for GC analysis. No further workup is typically required.

  • Inject 1 µL of the derivatized sample into the GC system.

3. Recommended GC Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: Chirasil-L-Val (25 m x 0.25 mm I.D., 0.12 µm film thickness)[5][7]

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp: 5°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Detector: FID at 280°C

Data Presentation & Results

The derivatization with TFAA followed by analysis on a chiral column allows for the baseline separation of the two enantiomers of 2-amino-1-hexanol. The chromatogram will show two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The following table summarizes the expected quantitative results for the analysis.

Parameter(R)-N,O-bis(trifluoroacetyl)-2-amino-1-hexanol(S)-N,O-bis(trifluoroacetyl)-2-amino-1-hexanol
Retention Time (min) 14.2514.88
Peak Area (% Relative) 50.149.9
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor < 1.2< 1.2

Note: The data presented are illustrative and may vary depending on the specific instrumentation and conditions used.

Workflow Visualization

The entire process from sample preparation to data analysis is illustrated in the workflow diagram below.

Derivatization_Workflow Workflow for Chiral GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_result Final Result start This compound (in Ethyl Acetate) reagent Add Trifluoroacetic Anhydride (TFAA) start->reagent 100 µL reaction Heat at 70°C for 30 min reagent->reaction 100 µL injection Inject 1 µL into GC reaction->injection Cooled Sample separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result Enantiomeric Purity Report quantification->result

Caption: Experimental workflow for the derivatization and GC analysis.

The protocol described provides a reliable and robust method for the derivatization of this compound for enantioselective GC analysis. Acylation with trifluoroacetic anhydride effectively converts the polar amino alcohol into volatile derivatives suitable for gas chromatography. Subsequent separation on a chiral capillary column, such as Chirasil-L-Val, achieves excellent resolution of the (R)- and (S)-enantiomers, enabling accurate quantification and determination of enantiomeric purity. This method is highly applicable in quality control and research settings within the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Protecting Group Strategies for the Amine in dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting and implementing protecting group strategies for the primary amine in dl-2-amino-1-hexanol. This bifunctional molecule, possessing both a primary amine and a primary alcohol, is a valuable building block in organic synthesis.[1] Selective protection of the more nucleophilic amine group is crucial for preventing undesired side reactions when modifying the hydroxyl group.[2] This document outlines the use of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Overview of Protecting Group Strategies

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The stability of the protecting group to various reagents determines its suitability. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removed in high yield without affecting other functional groups in the molecule.[3]

Here, we compare the Boc, Cbz, and Fmoc protecting groups, which are widely used in organic synthesis and peptide chemistry.[4][5] Their orthogonality allows for selective deprotection in the presence of other protecting groups, a key consideration in complex multi-step syntheses.[4][6][7][8]

Data Presentation: Comparison of Amine Protecting Groups

The following table summarizes the key characteristics and reaction parameters for the Boc, Cbz, and Fmoc protection of this compound.

Protecting GroupReagent for ProtectionTypical Solvents for ProtectionBase for ProtectionDeprotection ConditionsTypical Solvents for Deprotection
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM), Tetrahydrofuran (THF), Water/DioxaneTriethylamine (TEA), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP)Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)Dichloromethane (DCM), Dioxane, Ethyl acetate
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM), Tetrahydrofuran (THF)/WaterSodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH)Catalytic Hydrogenolysis (H₂, Pd/C)Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc)
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Fmoc-OSuDichloromethane (DCM), Dioxane/Water, Tetrahydrofuran (THF)Sodium bicarbonate (NaHCO₃), PyridineBase (e.g., 20% Piperidine in DMF)Dimethylformamide (DMF)

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the amine group in this compound.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with acid.[9][10]

Protocol 1.1: Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-dl-2-amino-1-hexanol.[11]

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 1.2: Deprotection of N-Boc-dl-2-amino-1-hexanol

  • Materials:

    • N-Boc-dl-2-amino-1-hexanol

    • 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:1)

    • Dichloromethane (DCM) (if using TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Dissolve N-Boc-dl-2-amino-1-hexanol in either 4M HCl in Dioxane or a 1:1 mixture of TFA and DCM.[9]

    • Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.[9]

    • Concentrate the reaction mixture under reduced pressure.

    • If TFA was used, dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain this compound.

    • If HCl in dioxane was used, the product will be the hydrochloride salt. Neutralize with a suitable base to obtain the free amine.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another common amine protecting group, valued for its stability in both acidic and basic conditions and its removal by catalytic hydrogenolysis.[4][12]

Protocol 2.1: Cbz Protection of this compound

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.2 eq) to the stirred mixture at 0 °C.[12]

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

    • Purify the resulting N-Cbz-dl-2-amino-1-hexanol by column chromatography on silica gel.

Protocol 2.2: Deprotection of N-Cbz-dl-2-amino-1-hexanol

  • Materials:

    • N-Cbz-dl-2-amino-1-hexanol

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve N-Cbz-dl-2-amino-1-hexanol in methanol or ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.[9]

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the filter cake with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly useful in peptide synthesis due to its stability to acid and its lability to basic conditions, providing orthogonality with Boc and Cbz groups.[6][13][14]

Protocol 3.1: Fmoc Protection of this compound

  • Materials:

    • This compound

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Dioxane and 10% aqueous sodium carbonate solution (1:1 mixture)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.[14]

    • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 eq) in dioxane.[14]

    • Add the Fmoc reagent solution to the amino alcohol solution and stir at room temperature for several hours or overnight.[14] Monitor the reaction by TLC.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.[14]

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected product.[14]

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N-Fmoc-dl-2-amino-1-hexanol.[14]

    • Purify by recrystallization if necessary.[14]

Protocol 3.2: Deprotection of N-Fmoc-dl-2-amino-1-hexanol

  • Materials:

    • N-Fmoc-dl-2-amino-1-hexanol

    • 20% Piperidine in Dimethylformamide (DMF)

    • Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve N-Fmoc-dl-2-amino-1-hexanol in a 20% solution of piperidine in DMF.

    • Stir the reaction mixture at room temperature. The deprotection is usually rapid, often complete within 30 minutes. Monitor by TLC.

    • Upon completion, the product is typically used directly in the next step of a synthesis. If isolation is required, the solvent and piperidine can be removed under high vacuum, and the crude product purified by chromatography or crystallization.

Mandatory Visualization

Protecting_Group_Workflow cluster_start Starting Material cluster_protection Protection Strategies cluster_protected Protected Intermediates cluster_deprotection Deprotection Conditions cluster_final Deprotected Amine This compound This compound Boc_Protect Boc Protection ((Boc)₂O, Base) This compound->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, Base) This compound->Cbz_Protect Fmoc_Protect Fmoc Protection (Fmoc-Cl/OSu, Base) This compound->Fmoc_Protect Boc_Protected N-Boc-dl-2-amino-1-hexanol Boc_Protect->Boc_Protected Cbz_Protected N-Cbz-dl-2-amino-1-hexanol Cbz_Protect->Cbz_Protected Fmoc_Protected N-Fmoc-dl-2-amino-1-hexanol Fmoc_Protect->Fmoc_Protected Boc_Deprotect Acidic Conditions (TFA or HCl) Boc_Protected->Boc_Deprotect Cbz_Deprotect Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Cbz_Deprotect Fmoc_Deprotect Basic Conditions (Piperidine) Fmoc_Protected->Fmoc_Deprotect Final_Product This compound Boc_Deprotect->Final_Product Cbz_Deprotect->Final_Product Fmoc_Deprotect->Final_Product

Caption: Workflow for Amine Protection and Deprotection.

References

Application Notes and Protocols for N-alkylation of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and reaction conditions for the N-alkylation of dl-2-Amino-1-hexanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections describe various methods for introducing alkyl groups to the nitrogen atom of this compound, including reductive amination, direct alkylation with alcohols, and classical alkylation with alkyl halides.

Reductive Amination

Reductive amination is a widely used method for the formation of C-N bonds and involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is subsequently reduced to the corresponding alkylated amine.[1][2] This one-pot reaction is advantageous as it often proceeds under mild conditions and can be highly selective.[1]

Key Features:

  • Versatility: A wide range of aldehydes and ketones can be used to introduce various alkyl substituents.

  • Control: This method offers better control over the degree of alkylation compared to direct alkylation with alkyl halides, minimizing overalkylation.[2]

  • Mild Conditions: The reaction can often be carried out at room temperature.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the desired aldehyde or ketone in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Stir the solution at room temperature. The formation of the imine is typically an equilibrium process.

  • Reduction: Add a reducing agent to the reaction mixture. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they can selectively reduce the imine in the presence of the carbonyl starting material.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an aqueous acid solution. Adjust the pH to basic and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Table 1: Exemplary Reaction Conditions for Reductive Amination of Analogous Amino Alcohols

Amine SubstrateAlkylating AgentReducing AgentSolventTemperatureReaction TimeYieldReference
2-amino-1-heptanolAmmonium nitrate (as ammonia source)Sodium cyanoborohydrideMethanolRoom Temperature48 hours37%[3]
N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and atom-economical method for N-alkylation.[4][5] In this process, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this reaction is water.[6][7]

Key Features:

  • Atom Economy: This method is highly atom-efficient, with water as the sole byproduct.[6][7]

  • Green Chemistry: It avoids the use of toxic alkylating agents and the generation of stoichiometric waste.[8][9]

  • Catalytic Process: A variety of transition metal catalysts, often based on ruthenium or iridium, can be employed.[4][10]

Experimental Protocol: General Procedure for Catalytic N-Alkylation with Alcohols

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound, the alcohol as the alkylating agent, the metal catalyst (e.g., a Ru or Ir complex), and a base (e.g., potassium tert-butoxide).

  • Solvent: Add a suitable solvent, such as toluene or tert-butanol. In some cases, the alcohol reactant can also serve as the solvent.[6]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 70°C to 110°C) under an inert atmosphere (e.g., nitrogen or argon).[4][10]

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the N-alkylated product.

Table 2: Exemplary Reaction Conditions for N-Alkylation of Amines with Alcohols

Amine SubstrateAlcoholCatalystBaseSolventTemperatureReaction TimeYieldReference
AnisidineOctanolRuCl₂(AMPY)(DPPF) (cis isomer)Potassium tert-butoxideToluene70°C24 hoursHigh[4]
ProlineEthanolRu catalyst-Ethanol (neat)90°C18-47 hoursQuantitative[6]
(S)-N-benzyl-L-prolinolPh* methyl ketone[Cp*IrCl₂]₂NaOtButBuOH85°C16 hoursGood to Excellent[10]
6-amino-1-hexanolMethanolγ-Al₂O₃-Supercritical CO₂340°CContinuous Flow20% (cyclized product)[5][9]
N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[11] This reaction proceeds via a nucleophilic aliphatic substitution where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide.[11] A base is typically added to neutralize the hydrogen halide byproduct.

Key Features:

  • Simplicity: The reaction is conceptually simple and widely applicable.

  • Potential for Overalkylation: A significant drawback is the potential for multiple alkylations, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[11] This can make it difficult to selectively obtain the mono-alkylated product.

Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add a base, such as potassium carbonate or triethylamine, to the solution. Then, add the alkyl halide dropwise at room temperature or while cooling in an ice bath.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be followed by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow start Start reactants Combine this compound, Alkylating Agent, Solvent, (Catalyst/Base) start->reactants reaction Stir/Heat under Controlled Conditions reactants->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench, Extract, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated N-alkylated This compound purification->product end End product->end

Caption: General workflow for the N-alkylation of this compound.

Relationship of N-Alkylation Methods

N_Alkylation_Methods main N-Alkylation of This compound reductive_amination Reductive Amination main->reductive_amination borrowing_hydrogen Borrowing Hydrogen (with Alcohols) main->borrowing_hydrogen alkyl_halides Alkylation with Alkyl Halides main->alkyl_halides carbonyl Aldehyde/Ketone + Reducing Agent reductive_amination->carbonyl alcohol Alcohol + Metal Catalyst borrowing_hydrogen->alcohol halide Alkyl Halide + Base alkyl_halides->halide

Caption: Overview of common N-alkylation methods for this compound.

References

Application Notes and Protocols: Synthesis and Characterization of Novel Surfactants from dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and characterization of novel non-ionic and anionic surfactants derived from dl-2-Amino-1-hexanol. This document offers comprehensive experimental protocols, data presentation tables, and workflow diagrams to guide researchers in the development of new amphiphilic molecules with potential applications in drug delivery, personal care, and specialty chemical formulations.

Introduction

This compound is a versatile bifunctional molecule containing both a primary amine and a primary hydroxyl group.[1] This unique structure allows for the selective modification of the amino group to introduce a hydrophobic tail, thereby creating novel surfactant molecules. The resulting N-acyl-dl-2-amino-1-hexanol derivatives are amphiphilic compounds with potential for self-assembly into micelles and reduction of surface tension, making them attractive candidates for various applications. This document outlines the synthesis of a representative novel surfactant, Sodium N-lauroyl-dl-2-amino-1-hexanolate, and details the protocols for its characterization.

Synthesis of a Novel Surfactant: Sodium N-lauroyl-dl-2-amino-1-hexanolate

The synthesis of N-acyl amino acid surfactants is a well-established process that can be adapted for this compound. The most common method is the Schotten-Baumann reaction, which involves the acylation of the amino group with a fatty acid chloride in the presence of a base.[2][3]

Experimental Protocol: Synthesis of Sodium N-lauroyl-dl-2-amino-1-hexanolate

This protocol describes the synthesis of a novel anionic surfactant derived from this compound and lauroyl chloride.

Materials:

  • This compound (min 98%)

  • Lauroyl chloride (min 98%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution of Amino Alcohol: In a 250 mL round-bottom flask, dissolve 11.7 g (0.1 mol) of this compound in 100 mL of a 1:1 (v/v) mixture of acetone and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acylation: Slowly add 21.9 g (0.1 mol) of lauroyl chloride dropwise to the cooled solution using a dropping funnel over a period of 30-45 minutes. Simultaneously, maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 2 M aqueous solution of sodium hydroxide.

  • Reaction: After the complete addition of lauroyl chloride, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Acidification: After the reaction is complete, acidify the mixture to a pH of 1-2 with 2 M hydrochloric acid. This will precipitate the N-lauroyl-dl-2-amino-1-hexanol.

  • Isolation: Filter the precipitate and wash it thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at 50 °C.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot toluene and then allow it to cool to room temperature, followed by further cooling in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

  • Salt Formation: To obtain the sodium salt, dissolve the purified N-lauroyl-dl-2-amino-1-hexanol in ethanol and neutralize it with a stoichiometric amount of sodium hydroxide solution. The solvent can then be removed under reduced pressure to yield the final product, Sodium N-lauroyl-dl-2-amino-1-hexanolate.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dl_amino This compound reaction_vessel Reaction Vessel (Acetone/Water, 0-5°C) dl_amino->reaction_vessel lauroyl_chloride Lauroyl Chloride lauroyl_chloride->reaction_vessel naoh NaOH (aq) naoh->reaction_vessel acidification Acidification (HCl) reaction_vessel->acidification filtration Filtration acidification->filtration drying Drying filtration->drying recrystallization Recrystallization (Toluene) drying->recrystallization salt_formation Salt Formation (NaOH/Ethanol) recrystallization->salt_formation final_product Sodium N-lauroyl- dl-2-amino-1-hexanolate salt_formation->final_product Characterization_Workflow cluster_surface_tension Surface Tension Method cluster_conductivity Conductivity Method start Synthesized Surfactant st_prep Prepare Serial Dilutions start->st_prep cond_prep Prepare Serial Dilutions start->cond_prep st_measure Measure Surface Tension st_prep->st_measure st_plot Plot Surface Tension vs. log(Concentration) st_measure->st_plot st_cmc Determine CMC from plot break st_plot->st_cmc final_cmc Critical Micelle Concentration (CMC) st_cmc->final_cmc cond_measure Measure Conductivity cond_prep->cond_measure cond_plot Plot Conductivity vs. Concentration cond_measure->cond_plot cond_cmc Determine CMC from slope intersection cond_plot->cond_cmc cond_cmc->final_cmc

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiomerically Pure 2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of enantiomerically pure 2-amino-1-hexanol. This chiral amino alcohol is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions.

Two primary enzymatic strategies for the kinetic resolution of racemic 2-amino-1-hexanol are presented:

  • Lipase-Catalyzed Kinetic Resolution via N-Acylation: This method utilizes a lipase to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

  • Transaminase-Catalyzed Kinetic Resolution: This approach employs an ω-transaminase to selectively deaminate one enantiomer, which can then be separated from the remaining unreacted enantiomer.

Data Presentation

The following tables summarize typical quantitative data for each biocatalytic method. Please note that optimal conditions may vary depending on the specific enzyme batch and experimental setup.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Amino-1-hexanol

ParameterValueReference
EnzymeNovozym® 435 (immobilized Candida antarctica lipase B)[1]
Substrate(±)-2-Amino-1-hexanol[1]
Acyl DonorMyristic Acid[1]
Solventtert-Amyl alcohol or n-Hexane[1]
Temperature55 °C[1]
Enzyme Loading5 g/L[1]
Substrate Concentration25-350 mM[1]
Conversion~50%[2]
Enantiomeric Excess (e.e.)>99% for the unreacted (S)-enantiomer[3]

Table 2: Transaminase-Catalyzed Kinetic Resolution of (±)-2-Amino-1-hexanol

ParameterValueReference
Enzyme(S)-selective ω-Transaminase (e.g., from Pseudomonas putida)[4]
Substrate(±)-2-Amino-1-hexanol[4]
Amino AcceptorPyruvate[5][6]
Co-substrate RecyclingL-Amino Acid Oxidase (optional)[5][6]
BufferPotassium Phosphate (100 mM, pH 8.0)
Temperature30 °C
Enzyme Concentration1 g/L
Substrate Concentration25 mM
Conversion~50%[5][6]
Enantiomeric Excess (e.e.)>99% for the remaining (R)-enantiomer[5][6]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Amino-1-hexanol

This protocol describes the enantioselective N-acylation of (±)-2-amino-1-hexanol using immobilized lipase Novozym® 435.

Materials:

  • (±)-2-Amino-1-hexanol

  • Novozym® 435

  • Myristic acid (or other suitable acyl donor)

  • tert-Amyl alcohol (or n-hexane), anhydrous

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and heating plate

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a clean, dry reaction vessel, add (±)-2-amino-1-hexanol (1 equivalent).

  • Add Novozym® 435 (typically 5-10% w/w of the substrate).

  • Add anhydrous tert-amyl alcohol to achieve a substrate concentration of approximately 0.1 M.

  • Add myristic acid (0.5 equivalents to achieve ~50% conversion).

  • Seal the vessel and place it on a magnetic stirrer with heating set to 55 °C.[1]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Once the conversion approaches 50% and the desired enantiomeric excess is achieved, stop the reaction by cooling it to room temperature and filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Separate the unreacted 2-amino-1-hexanol from the N-acylated product by silica gel column chromatography.

Protocol 2: Transaminase-Catalyzed Kinetic Resolution of (±)-2-Amino-1-hexanol

This protocol details the kinetic resolution of (±)-2-amino-1-hexanol using an (S)-selective ω-transaminase.

Materials:

  • (±)-2-Amino-1-hexanol

  • (S)-selective ω-Transaminase (e.g., from a commercial supplier or prepared in-house)

  • Pyruvate (sodium salt)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • L-Amino Acid Oxidase (optional, for co-substrate recycling)

  • Catalase (optional, if using L-amino acid oxidase)

  • Reaction vessel (e.g., temperature-controlled shaker)

  • Centrifuge and/or filtration unit to remove the enzyme

  • Extraction solvents (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing 100 mM potassium phosphate buffer (pH 8.0).

  • Add (±)-2-amino-1-hexanol to a final concentration of 25 mM.

  • Add sodium pyruvate to a final concentration of 25 mM (or a catalytic amount, e.g., 2 mM, if using a recycling system).

  • Add PLP to a final concentration of 1 mM.

  • If using a co-substrate recycling system, add L-amino acid oxidase and catalase according to the manufacturer's recommendations.

  • Initiate the reaction by adding the (S)-selective ω-transaminase (e.g., 1 g/L).

  • Incubate the reaction at 30 °C with shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining 2-amino-1-hexanol.

  • When the conversion reaches approximately 50%, terminate the reaction by removing the enzyme, for example, by centrifugation or filtration.

  • Extract the product from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase (e.g., over anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-amino-1-hexanol.

Protocol 3: Chiral Analysis of 2-Amino-1-hexanol

The enantiomeric excess of 2-amino-1-hexanol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Derivatization may be necessary to improve separation and detection.

HPLC Method Example:

  • Column: Chiral stationary phase columns, such as those based on polysaccharide derivatives (e.g., Chiralpak series), are often effective for separating enantiomers of amines and amino alcohols.[7]

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[7]

  • Detection: UV detection (after derivatization with a UV-active group) or a Chiral Detector.

  • Derivatization (optional): Derivatization with a chromophoric or fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity.[7]

GC Method Example:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative, is typically used.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An appropriate temperature gradient is used to separate the enantiomers.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization: The amino and hydroxyl groups may need to be derivatized (e.g., acylation or silylation) to improve volatility and chromatographic performance.

Visualizations

Lipase_KR_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products racemate Racemic 2-Amino-1-hexanol reaction Enzymatic Acylation (e.g., 55°C) racemate->reaction lipase Immobilized Lipase (Novozym® 435) lipase->reaction acyl_donor Acyl Donor acyl_donor->reaction solvent Organic Solvent solvent->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enant_S Enantiopure (S)-2-Amino-1-hexanol chromatography->enant_S acylated_R N-Acylated (R)-2-Amino-1-hexanol chromatography->acylated_R

Workflow for Lipase-Catalyzed Kinetic Resolution.

Transaminase_KR_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up cluster_products Products racemate Racemic 2-Amino-1-hexanol reaction Enzymatic Deamination (e.g., 30°C) racemate->reaction transaminase ω-Transaminase transaminase->reaction pyruvate Pyruvate pyruvate->reaction buffer Buffer (pH 8.0) buffer->reaction enzyme_removal Enzyme Removal reaction->enzyme_removal ketone Corresponding Ketone reaction->ketone extraction Solvent Extraction enzyme_removal->extraction evaporation Solvent Evaporation extraction->evaporation enant_R Enantiopure (R)-2-Amino-1-hexanol evaporation->enant_R

Workflow for Transaminase-Catalyzed Kinetic Resolution.

Enzymatic_Pathways cluster_lipase Lipase-Catalyzed N-Acylation cluster_transaminase Transaminase-Catalyzed Deamination rac_amino_alcohol_L (R,S)-2-Amino-1-hexanol lipase_L Lipase rac_amino_alcohol_L->lipase_L acyl_donor_L Acyl Donor (R'-CO-X) acyl_donor_L->lipase_L s_amino_alcohol (S)-2-Amino-1-hexanol lipase_L->s_amino_alcohol Unreacted r_acylated_amino_alcohol (R)-N-Acyl-2-amino-1-hexanol lipase_L->r_acylated_amino_alcohol Acylated rac_amino_alcohol_T (R,S)-2-Amino-1-hexanol transaminase_T ω-Transaminase rac_amino_alcohol_T->transaminase_T pyruvate_T Pyruvate pyruvate_T->transaminase_T r_amino_alcohol (R)-2-Amino-1-hexanol transaminase_T->r_amino_alcohol Unreacted ketone_T 1-Hydroxy-2-hexanone transaminase_T->ketone_T Deaminated alanine_T L-Alanine transaminase_T->alanine_T Co-product

Enzymatic Reaction Pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dl-2-Amino-1-hexanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary methods: Reduction of dl-Norleucine Ester, Reductive Amination of 1-Hydroxy-2-hexanone, and the Ritter Reaction of 1,2-Dichlorohexane.

Method 1: Reduction of dl-Norleucine Ethyl Ester with LiAlH4

Q1: My yield of this compound is consistently low after the LiAlH4 reduction. What are the potential causes and how can I improve it?

A1: Low yields in LiAlH4 reductions of amino acid esters can stem from several factors. Here’s a troubleshooting guide:

  • Moisture Contamination: Lithium aluminum hydride (LiAlH4) reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.

  • Incomplete Reaction: The reduction of an ester to an alcohol is a two-step process where an aldehyde is an intermediate. Insufficient LiAlH4 or reaction time can lead to the presence of unreacted starting material or the intermediate aldehyde.

    • Solution: Use a sufficient excess of LiAlH4 (typically 1.5 to 2 equivalents). Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).

  • Improper Quenching: The workup procedure is critical for obtaining a good yield. A carefully controlled sequential addition of water and a sodium hydroxide solution is necessary to precipitate the aluminum salts in a granular form that is easy to filter.

    • Recommended Quenching Procedure (Fieser method): For a reaction with 'x' grams of LiAlH4, cautiously add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, while stirring vigorously.

  • Product Loss During Extraction: this compound has some solubility in water. Ensure thorough extraction from the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The primary side product in the LiAlH4 reduction of an amino acid ester is the over-reduction of the intermediate aldehyde. However, impurities can also arise from the starting material.

  • Potential Impurities:

    • Unreacted dl-Norleucine Ethyl Ester: Indicates an incomplete reaction.

    • Aldehyde Intermediate: Results from incomplete reduction.

  • Minimization Strategies:

    • Ensure a sufficient excess of LiAlH4 is used.

    • Allow the reaction to proceed for an adequate amount of time, monitoring by TLC.

    • Purify the final product by vacuum distillation to separate the desired amino alcohol from less volatile impurities.

Method 2: Reductive Amination of 1-Hydroxy-2-hexanone

Q1: The yield of my reductive amination using sodium cyanoborohydride (NaBH3CN) is poor. How can I optimize this reaction?

A1: Reductive amination is a powerful method, but its efficiency depends on several factors:

  • pH Control: The formation of the imine intermediate is pH-dependent. The pH should be maintained in a range where the amine is nucleophilic enough to attack the carbonyl group, and the hydroxyl group of the intermediate can be protonated to act as a good leaving group. A slightly acidic to neutral pH (around 6-7) is often optimal.

  • Choice of Reducing Agent: Sodium cyanoborohydride is effective because it selectively reduces the iminium ion over the ketone starting material. However, ensure its quality and proper handling.

  • Reaction Time: These reactions can be slow. A study on a similar substrate, 2-amino-1-heptanol, reported a reaction time of 48 hours at room temperature to achieve a 37% yield.[1] Monitor the reaction progress to determine the optimal time.

  • Ammonia Source: The concentration of the ammonia source (e.g., ammonium nitrate, aqueous ammonia) is crucial for driving the imine formation.

Q2: I am considering a biocatalytic approach for the reductive amination. What are the advantages and what kind of yields can I expect?

A2: Biocatalytic reductive amination using amine dehydrogenases (AmDHs) offers several advantages, including high stereoselectivity (though not relevant for the dl-mixture), mild reaction conditions, and environmental friendliness.

  • Expected Yields: High conversions, often exceeding 90%, have been reported for the amination of similar α-hydroxy ketones. For instance, the enzymatic amination of 1-hydroxy-2-butanone has been shown to achieve conversions of up to 91-99%.

  • Key Considerations:

    • Enzyme Selection: The choice of the amine dehydrogenase is critical and substrate-specific.

    • Cofactor Regeneration: These enzymes require a nicotinamide cofactor (e.g., NADH or NADPH), which needs to be regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase).

    • Reaction Conditions: pH, temperature, and substrate/enzyme concentrations must be optimized for the specific enzyme used.

Method 3: Ritter Reaction of 1,2-Dichlorohexane

Q1: My Ritter reaction is giving a low yield of the desired amino alcohol. What are the common pitfalls?

A1: The Ritter reaction involves the formation of a carbocation intermediate, which can be prone to side reactions if not properly controlled.

  • Carbocation Stability: The reaction works best with substrates that can form stable carbocations.

  • Reaction Conditions: The choice of acid catalyst and solvent is crucial.

  • Hydrolysis Step: The intermediate nitrilium ion must be completely hydrolyzed to the amide, which is then further hydrolyzed to the amine. Incomplete hydrolysis will result in lower yields.

  • Potential Side Reactions: Rearrangement of the carbocation intermediate can lead to undesired products.

Q2: I have identified an isomeric impurity in my final product. What is it and how can its formation be minimized?

A2: In analogous reactions for the synthesis of dl-2-amino-1-butanol, the formation of dl-1-amino-2-butanol has been reported as a significant impurity, sometimes as high as 8-10%.[2] This arises from the alternative addition of the nitrile to the other carbon of the chloronium ion intermediate.

  • Minimization Strategies:

    • Control of Reaction Temperature: Lower temperatures can sometimes improve selectivity.

    • Purification: Careful fractional distillation may be able to separate the two isomers, although their boiling points are likely to be close.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Key Reagents Typical Yield (%) Key Advantages Key Disadvantages
Reduction of Ester dl-Norleucine Ethyl EsterLiAlH473-75 (for L-Valinol)Well-established method, good yields.LiAlH4 is hazardous and requires strictly anhydrous conditions.
Reductive Amination (Chemical) 1-Hydroxy-2-hexanoneNH4NO3, NaBH3CN~37 (for 2-amino-1-heptanol)[1]Milder conditions than LiAlH4.Can be slow, may require pH control.
Reductive Amination (Biocatalytic) 1-Hydroxy-2-hexanoneAmine Dehydrogenase, NADH, Cofactor Regeneration System>90 (conversion for analogous substrates)High selectivity, environmentally friendly, mild conditions.Requires specific enzymes and cofactor regeneration system.
Ritter Reaction 1,2-DichlorohexaneAcetonitrile, Acid70-92 (for dl-2-amino-1-butanol)High yields reported for analogous compounds.Can produce isomeric impurities, requires handling of halogenated compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of dl-Norleucine Ethyl Ester with LiAlH4 (Adapted from a similar procedure for L-Valinol)
  • Setup: An oven-dried, 3-L, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube. The system is flushed with nitrogen.

  • Reaction: A suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF) is prepared in the flask. The mixture is cooled to 10°C in an ice bath. dl-Norleucine ethyl ester (0.85 mol) is added in portions over 30 minutes, controlling the rate to prevent excessive hydrogen evolution.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.

  • Workup: The reaction mixture is cooled again to 10°C and diluted with 1000 mL of diethyl ether. The reaction is quenched by the slow, sequential addition of 47 mL of water, 47 mL of 15% aqueous sodium hydroxide, and 141 mL of water.

  • The resulting white precipitate is filtered, and the filter cake is washed with diethyl ether (3 x 150 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The residual oil is purified by vacuum distillation to afford this compound.

Protocol 2: Biocatalytic Reductive Amination of 1-Hydroxy-2-hexanone (Conceptual, based on similar procedures)
  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 1 M NH4Cl/NH3·H2O buffer, pH 8.5).

  • Add the substrate, 1-hydroxy-2-hexanone (e.g., 20 mM).

  • Add the nicotinamide cofactor NAD+ (e.g., 1 mM).

  • Add the components for the cofactor regeneration system, for example, glucose (e.g., 100 mM) and a cell-free extract of glucose dehydrogenase (GDH).

  • Enzyme Addition: Add the amine dehydrogenase (AmDH) cell-free extract (e.g., 20 mg/mL).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24 hours.

  • Monitoring and Workup: Monitor the reaction progress by HPLC or GC. Once complete, the product can be extracted from the aqueous phase after adjusting the pH.

Visualizations

Logical Workflow for Troubleshooting Low Yield in LiAlH4 Reduction

G start Low Yield in LiAlH4 Reduction q1 Was the reaction performed under strictly anhydrous conditions? start->q1 sol1 Dry all glassware and solvents. Use an inert atmosphere. q1->sol1 No q2 Was an excess of LiAlH4 used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use 1.5-2 equivalents of LiAlH4. q2->sol2 No q3 Was the reaction monitored for completion? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use TLC to ensure complete consumption of starting material. q3->sol3 No q4 Was the quenching procedure performed correctly? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Follow the Fieser method for quenching. q4->sol4 No end_node Yield Improved q4->end_node Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting workflow for low yield in LiAlH4 reduction.

General Synthesis Pathways for this compound

G cluster_0 Method 1: Reduction cluster_1 Method 2: Reductive Amination cluster_2 Method 3: Ritter Reaction dl-Norleucine Ethyl Ester dl-Norleucine Ethyl Ester This compound This compound dl-Norleucine Ethyl Ester->this compound LiAlH4 1-Hydroxy-2-hexanone 1-Hydroxy-2-hexanone 1-Hydroxy-2-hexanone->this compound NH3, [H] 1,2-Dichlorohexane 1,2-Dichlorohexane Intermediate Amide Intermediate Amide 1,2-Dichlorohexane->Intermediate Amide 1. CH3CN, H+ 2. H2O Intermediate Amide->this compound Hydrolysis

Caption: Overview of synthesis routes to this compound.

References

Common side reactions in the synthesis of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dl-2-Amino-1-hexanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems observed during the synthesis of this compound, offering potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include over-reduction, dimerization, and the formation of isomeric byproducts.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, distillation, or crystallization steps. The high polarity and water solubility of amino alcohols can make extraction from aqueous solutions challenging.

  • Decomposition of Reagents or Product: The reagents used, such as lithium aluminum hydride (LiAlH₄), are sensitive to moisture and can decompose if not handled under anhydrous conditions. The final product may also be unstable under certain purification conditions (e.g., high temperatures).

Recommended Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. Optimize reaction parameters such as temperature, reaction time, and reagent ratios.
Side Reactions To minimize over-reduction when using powerful reducing agents like LiAlH₄, consider reverse addition (adding the reducing agent to the substrate solution) to avoid an excess of the reducing agent.[1] To prevent the formation of isomeric byproducts, careful selection of the synthetic route and reaction conditions is crucial.
Product Loss During aqueous workup, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the amino alcohol and improve extraction efficiency. Use a continuous liquid-liquid extractor for more efficient extraction of polar compounds. Optimize distillation conditions (e.g., use vacuum distillation for high-boiling point amino alcohols) to prevent thermal decomposition.
Decomposition Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents. Avoid excessive heat during purification steps.

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Formation of Structural Isomers: In syntheses starting from precursors like 1-hexene or 1,2-dichlorohexane, the formation of the structural isomer, 1-amino-2-hexanol, is a potential side reaction.

  • Over-reduction Products: When reducing an N-acyl derivative, the amide can be over-reduced to an amine, although the primary reaction with LiAlH₄ on an amide typically yields the amine directly.[2][3][4][5]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product.

  • Byproducts from Side Reactions: Dimerization of the amino alcohol or reactions involving solvent molecules can lead to impurities.

Recommended Solutions:

ImpurityMitigation and Purification Strategy
Structural Isomer (1-amino-2-hexanol) Purification can be achieved by fractional distillation under reduced pressure, taking advantage of potential differences in boiling points. Alternatively, derivatization of the amino alcohol mixture followed by chromatographic separation or fractional crystallization can be effective.
Over-reduction Products Careful control of the reducing agent stoichiometry and reaction temperature is critical. Use of milder reducing agents can be explored if the primary synthesis route allows.
Unreacted Starting Materials Monitor the reaction to completion. Purification techniques such as distillation, chromatography, or crystallization can be used to remove unreacted starting materials.
Dimerization Byproducts Dimerization can sometimes be minimized by using more dilute reaction conditions. Purification can be achieved through distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common synthetic routes include:

  • Reduction of 2-Aminohexanoic Acid or its Esters: This is a straightforward method often employing strong reducing agents like lithium aluminum hydride (LiAlH₄).[4]

  • Reductive Amination of 1-Hydroxy-2-hexanone: This involves the reaction of the keto-alcohol with an ammonia source and a reducing agent.[6]

  • From 1-Hexene: This can involve a multi-step synthesis, for example, via epoxidation followed by ring-opening with an amine source.

  • Nucleophilic Substitution on a Halogenated Precursor: For instance, the reaction of 2-bromo-1-hexanol with an amine source.

Q2: What are the key side reactions to be aware of during the synthesis of this compound?

A2: Key side reactions include:

  • Formation of the structural isomer 1-amino-2-hexanol.

  • Racemization: Although the target is a racemic mixture (dl-), if starting from an enantiomerically pure precursor, racemization can occur under harsh acidic or basic conditions or at elevated temperatures.[7][8]

  • Formation of Aziridine: In the presence of a good leaving group on the hydroxyl function and under basic conditions, intramolecular cyclization can lead to the formation of a 2-butylaziridine byproduct.[3][9][10][11]

  • Dimerization: Amino alcohols can potentially dimerize, especially at higher concentrations or temperatures.

Q3: How can I effectively purify this compound?

A3: Purification can be challenging due to the compound's polarity and relatively high boiling point. Effective methods include:

  • Vacuum Distillation: This is the most common method for purifying liquid amino alcohols. It allows for distillation at lower temperatures, minimizing the risk of thermal decomposition.

  • Crystallization: If the amino alcohol is a solid at room temperature or forms a solid salt (e.g., hydrochloride), crystallization can be a highly effective purification method.

  • Column Chromatography: While less common for bulk purification, silica gel or alumina chromatography can be used for small-scale purification or for the removal of closely related impurities.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A4:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction. A suitable developing solvent system would typically be a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a base like triethylamine to prevent streaking.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product and quantify the presence of volatile impurities, including the 1-amino-2-hexanol isomer. Derivatization of the amino alcohol may be necessary to improve its volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Synthesis of this compound via Reduction of dl-2-Aminohexanoic Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

  • dl-2-Aminohexanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous THF.

  • Addition of Amino Acid: A solution of dl-2-aminohexanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Workup: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Troubleshooting for this Protocol:

  • Vigorous Reaction During Quenching: This is expected due to the reaction of excess LiAlH₄ with water. Ensure the addition is slow and the flask is well-cooled.

  • Low Yield: May be due to moisture in the reagents or apparatus, leading to the decomposition of LiAlH₄. Ensure all equipment is dry and reagents are anhydrous. Incomplete extraction from the aqueous phase can also be a cause; saturate the aqueous layer with NaCl before extraction.

  • Formation of a Gelatinous Precipitate During Workup: This can make filtration difficult. The Fieser workup method (sequential addition of water, 15% NaOH, and water in a 1:1:3 ratio relative to the amount of LiAlH₄ used) is designed to produce a granular, easily filterable precipitate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Charge flask with LiAlH4 in anhydrous THF B 2. Add dl-2-Aminohexanoic acid solution dropwise A->B C 3. Reflux until reaction is complete B->C D 4. Quench excess LiAlH4 C->D Cool reaction E 5. Filter precipitate D->E F 6. Dry organic phase E->F G 7. Remove solvent F->G H 8. Vacuum distill to purify G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Occurring? IncompleteReaction->SideReactions No Solution1 Optimize reaction time/temp. Monitor with TLC/GC. IncompleteReaction->Solution1 Yes WorkupLoss Product Loss During Workup? SideReactions->WorkupLoss No Solution2 Control stoichiometry. Consider reverse addition. Use milder reagents. SideReactions->Solution2 Yes Solution3 Saturate aqueous phase with salt. Use continuous extraction. Optimize purification steps. WorkupLoss->Solution3 Yes

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of dl-2-Amino-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the main purification challenges associated with this compound?

The primary purification challenge for this compound arises from its nature as a racemic mixture.[1] This means it is composed of an equal amount of two enantiomers: (R)-2-amino-1-hexanol and (S)-2-amino-1-hexanol.[1] Enantiomers possess identical physical properties such as boiling point, solubility, and chromatographic behavior on achiral stationary phases, making their separation, a process known as chiral resolution, the most significant hurdle.[2] For many pharmaceutical applications, isolating a single enantiomer is crucial as they often exhibit different biological activities.

Secondary challenges include the removal of non-enantiomeric impurities, which can include starting materials, by-products from the synthesis, and residual solvents. The specific impurity profile will depend on the synthetic route used to prepare the this compound.

Q2: What are the common methods for the chiral resolution of this compound?

The most common and effective methods for the chiral resolution of racemic amino alcohols like this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as tartaric acid or its derivatives.[2][3] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different solubilities, allowing for their separation by fractional crystallization.[2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative-scale separation of enantiomers.[4] Polysaccharide-based CSPs are often effective for separating amino alcohols.[5]

  • Derivatization Followed by Achiral Chromatography: In this indirect approach, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated using standard, achiral chromatography techniques like reversed-phase HPLC.

Q3: How do I choose the best chiral resolution method for my needs?

The choice of method depends on several factors, including the scale of the purification, the desired level of enantiomeric purity (enantiomeric excess, ee), available equipment, and cost considerations.

  • Diastereomeric salt crystallization is often preferred for large-scale industrial production due to its cost-effectiveness and scalability. However, it can be time-consuming to develop and may require significant optimization of solvents and crystallization conditions. The maximum theoretical yield for the desired enantiomer is 50% in a single resolution step without a racemization process for the unwanted enantiomer.

  • Preparative chiral HPLC can provide very high enantiomeric purity (>99% ee) and is an excellent method for obtaining highly pure enantiomers on a laboratory scale.[4] However, it can be more expensive and less scalable than crystallization.

  • Derivatization is a versatile technique but adds extra steps to the overall process (derivatization and subsequent removal of the chiral auxiliary), which can affect the overall yield.

Troubleshooting Guide

Issue 1: Poor or no separation of enantiomers during diastereomeric salt crystallization.

Possible Cause Solution
Inappropriate Solvent System The solubility difference between the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents (e.g., alcohols like methanol, ethanol, isopropanol, or aqueous-organic mixtures) to find one that maximizes this difference.
Suboptimal Temperature Profile The cooling rate during crystallization is critical. Slow, controlled cooling is generally preferred to allow for selective crystallization of the less soluble diastereomer.
Incorrect Stoichiometry of Resolving Agent The molar ratio of the chiral resolving agent to the racemic amine can influence the efficiency of the resolution. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.
Supersaturation Issues If the solution is too concentrated, both diastereomers may precipitate. Conversely, if it is too dilute, crystallization may not occur. Optimize the concentration of the substrate and resolving agent. Seeding the solution with a small crystal of the desired diastereomeric salt can help induce crystallization.

Issue 2: Low yield of the desired enantiomer after chiral resolution.

Possible Cause Solution
Co-precipitation of Diastereomers If the solubility difference between the diastereomeric salts is small, the desired salt may be contaminated with the more soluble one, reducing the yield of the pure enantiomer. Recrystallization of the isolated diastereomeric salt can improve its purity but may further reduce the yield.
Losses During Work-up Ensure efficient extraction and isolation of the free amine after the decomposition of the diastereomeric salt. Multiple extractions with an appropriate organic solvent are recommended.
Decomposition of the Product Amino alcohols can be sensitive to harsh conditions. Use mild bases (e.g., sodium bicarbonate) for the decomposition of the salt and avoid excessive heat during solvent removal.

Issue 3: Tailing or broad peaks in chiral HPLC.

| Possible Cause | Solution | | Inappropriate Mobile Phase | The composition of the mobile phase is crucial for good peak shape and resolution. For polysaccharide-based CSPs, mixtures of hexane/isopropanol or hexane/ethanol are common. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape. | | Column Overload | Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample. | | Secondary Interactions with the Stationary Phase | The free amine group can interact strongly with residual silanols on the silica-based CSP. Adding a competitor amine to the mobile phase can mitigate this effect. |

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for Amino Alcohols (Representative Data)

Method Typical Yield (%) Typical Enantiomeric Excess (ee, %) Advantages Disadvantages
Diastereomeric Salt Crystallization 40-50 (per resolution cycle)>95 (after recrystallization)Cost-effective for large scale, well-established technique.Can be time-consuming to optimize, theoretical max yield of 50% per cycle.
Preparative Chiral HPLC 70-90>99High purity, applicable to a wide range of compounds, direct separation.Higher cost, requires specialized equipment, less scalable.
Enzymatic Kinetic Resolution 45-50>99High enantioselectivity, mild reaction conditions.Enzymes can be expensive, often limited to one enantiomer, requires specific enzyme for the substrate.

Note: The data in this table is representative for amino alcohols and may vary for this compound. Specific optimization is required for each compound.

Experimental Protocols

Protocol 1: Chiral Resolution of this compound via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol is a general procedure for the resolution of a racemic amine and should be optimized for this compound.

  • Salt Formation:

    • Dissolve 1 mole of this compound in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalent of L-(+)-tartaric acid in the same solvent, heating if necessary.

    • Slowly add the tartaric acid solution to the stirred amino alcohol solution.

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization. The formation of a precipitate (the diastereomeric salt) should be observed.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the obtained crystals in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to recrystallize the salt.

    • Collect the purified crystals by vacuum filtration, wash with cold solvent, and dry.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the pH is >10 to decompose the salt and liberate the free amino alcohol.

    • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-amino-1-hexanol.

  • Determination of Enantiomeric Excess:

    • Analyze the product by chiral HPLC or by NMR using a chiral shift reagent to determine the enantiomeric excess.

Protocol 2: Preparative Chiral HPLC for the Separation of this compound Enantiomers

This is a general guideline; specific conditions will depend on the available chiral stationary phase.

  • Column Selection and Mobile Phase Preparation:

    • Select a suitable preparative chiral column (e.g., a polysaccharide-based column like Chiralpak® IA or similar).

    • Prepare a mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol. The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a suitable concentration for preparative injection.

  • Chromatographic Separation:

    • Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

    • Perform a small analytical injection first to determine the retention times of the two enantiomers.

    • Inject the prepared sample onto the column.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Product Isolation:

    • Combine the fractions containing each pure enantiomer.

    • Remove the solvent under reduced pressure to obtain the isolated enantiomers.

  • Purity and Enantiomeric Excess Analysis:

    • Analyze the purity of each isolated enantiomer by analytical chiral HPLC.

Mandatory Visualization

Diagram 1: Experimental Workflow for Diastereomeric Salt Crystallization

G Workflow for Diastereomeric Salt Crystallization cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemate This compound in Solvent mixing Mixing and Cooling racemate->mixing resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mixing filtration Filtration mixing->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (in Solution) filtration->mother_liquor basification Basification (e.g., NaOH) crystals->basification extraction Solvent Extraction basification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer G Workflow for Preparative Chiral HPLC cluster_0 Sample Preparation & Injection cluster_1 Chromatographic Separation cluster_2 Product Isolation sample_prep Dissolve this compound in Mobile Phase injection Injection onto Chiral Column sample_prep->injection separation Elution with Mobile Phase injection->separation fraction_collection Fraction Collection separation->fraction_collection fraction_1 Fractions of Enantiomer 1 fraction_collection->fraction_1 fraction_2 Fractions of Enantiomer 2 fraction_collection->fraction_2 evaporation_1 Solvent Evaporation fraction_1->evaporation_1 evaporation_2 Solvent Evaporation fraction_2->evaporation_2 product_1 Pure Enantiomer 1 evaporation_1->product_1 product_2 Pure Enantiomer 2 evaporation_2->product_2

References

Technical Support Center: Optimization of Asymmetric Synthesis with Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for asymmetric synthesis using amino alcohol ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial checks when an asymmetric reaction yields low enantiomeric excess (ee)?

A: When troubleshooting poor enantiomeric excess, it is crucial to first verify the foundational aspects of your experimental setup. Key initial checks include:

  • Ligand Purity: Confirm the enantiomeric purity of your amino alcohol ligand, as even minor impurities can significantly impact selectivity.[1]

  • Reagent Quality: Ensure that all reagents, particularly organometallics and bases, are fresh and of high quality. Solvents should be anhydrous.[1]

  • Reaction Temperature: Meticulously check and maintain the reaction temperature, as small fluctuations can diminish enantioselectivity.[1]

Q2: How can I determine the enantiomeric purity of my amino alcohol ligand?

A: The enantiomeric purity of the amino alcohol ligand can be verified by chiral High-Performance Liquid Chromatography (HPLC) or by preparing a Mosher's ester derivative for NMR analysis. If the purity is found to be suboptimal, recrystallization of the ligand is recommended. It is also essential to ensure proper storage under an inert atmosphere to prevent degradation.[1]

Q3: What is the typical effect of temperature on enantioselectivity in reactions using amino alcohol ligands?

A: Generally, lower reaction temperatures lead to higher enantioselectivity. If you are observing poor ee, consider performing the reaction at a lower temperature, for instance, -78 °C or even -100 °C. It is often beneficial to screen a range of temperatures to identify the optimum for a specific transformation.[1][2] For example, in a Cu-catalyzed asymmetric synthesis of γ-amino alcohols, improving the temperature from -10 °C to -20 °C was found to enhance enantiocontrol.[2]

Q4: How does the choice of solvent affect the outcome of the reaction?

A: The solvent can have a profound impact on both the reaction rate and enantioselectivity.[3][4] Non-coordinating solvents like toluene, dichloromethane, or THF are often preferred as they are less likely to interfere with the formation of the chiral complex.[1] In some cases, ethereal solvents such as MTBE, Et2O, and 2-Me-THF have proven to be suitable media.[2] It is highly recommended to screen a variety of anhydrous solvents to find the optimal one for your specific reaction.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

Symptoms: The desired product is formed, but the enantiomeric excess is significantly lower than expected.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Impure Chiral Ligand Verify the enantiomeric purity (>99% ee) of the amino alcohol ligand using chiral HPLC or by preparing a Mosher's ester for NMR analysis. Recrystallize the ligand if necessary. Ensure proper storage under an inert atmosphere.[1]
Suboptimal Reaction Temperature Monitor the internal reaction temperature throughout the experiment. Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C). Screen a range of temperatures to find the optimum.[1][2]
Inappropriate Solvent The solvent may be interfering with the formation of the chiral complex. Screen a variety of non-coordinating, anhydrous solvents such as toluene, dichloromethane, or THF.[1][3][4]
Incorrect Stoichiometry or Catalyst Loading Re-evaluate the stoichiometry of all reagents. Ensure accurate measurement of the catalyst and ligand. Consider titrating organometallic reagents before use to determine their exact concentration.
Presence of Water or Other Impurities Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and high-purity reagents.
Issue 2: Low or No Product Yield

Symptoms: The reaction does not proceed to completion, resulting in a low yield of the desired product, or no product is formed at all.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inactive Catalyst Ensure the metal precursor and ligand are properly pre-mixed to form the active catalyst. Verify the quality and age of the metal precursor.
Incorrect Reagent Stoichiometry Re-verify the molar ratios of all reactants, catalyst, and ligand. An excess of one reagent may inhibit the reaction.
Suboptimal Reaction Temperature While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. If the yield is low, try running the reaction at a slightly higher temperature or for a longer duration.
Poor Substrate Reactivity The electronic or steric properties of the substrate may hinder the reaction. Consider modifying the substrate or using a more active catalyst system. For example, bulkier substituents on a substrate can sometimes lead to unproductive reactions.[2][5]
Inappropriate Solvent The chosen solvent may not be suitable for the reaction in terms of solubility or reactivity. Screen different solvents to find one that facilitates the reaction.

Experimental Protocols

General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-Dimethyl-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., freshly distilled benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard oven-dried glassware for anhydrous reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05 - 0.1 mmol) in anhydrous toluene (5 mL).

  • Stir the solution at room temperature and add the diethylzinc solution (2.0 mmol) dropwise.

  • Stir the resulting mixture for 30 minutes at room temperature to allow for the formation of the chiral catalyst complex.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the freshly distilled aldehyde (1.0 mmol) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.[1]

Data Presentation

Table 1: Effect of Solvent and Temperature on the Enantioselective Henry Reaction

EntrySolventTemperature (°C)Yield (%)ee (%)
1Et2O-15602
2THF-159573
3CH2Cl2-157295
4THF0--
5THF-40--

Data adapted from a study on the asymmetric Henry reaction, specific yield and ee at 0°C and -40°C in THF were not provided in the snippet but are included to show typical temperature screening.[4]

Table 2: Optimization of a Cu-Catalyzed Asymmetric Amination

EntrySolventTemperature (°C)Amine (equiv)Yield (%)er
1Et2O--8789:11
22-Me-THF-10--94:6
3--20-Low-
4--203.597-

er = enantiomeric ratio. Data adapted from a study on the Cu-catalyzed asymmetric synthesis of γ-amino alcohols.[2]

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_ligand Verify Ligand Purity (>99% ee?) start->check_ligand check_temp Review Reaction Temperature (Stable and Optimal?) check_ligand->check_temp [ Purity OK ] purify_ligand Recrystallize Ligand check_ligand->purify_ligand [ Impure ] check_solvent Evaluate Solvent Choice (Anhydrous & Non-coordinating?) check_temp->check_solvent [ Temp OK ] optimize_temp Screen Lower Temperatures (e.g., -78 °C) check_temp->optimize_temp [ Suboptimal ] check_stoichiometry Check Stoichiometry & Catalyst Loading check_solvent->check_stoichiometry [ Solvent OK ] screen_solvents Screen Alternative Solvents (Toluene, CH2Cl2, THF) check_solvent->screen_solvents [ Inappropriate ] reverify_reagents Re-verify Reagent Concentrations & Measurements check_stoichiometry->reverify_reagents [ Incorrect ] success High ee Achieved check_stoichiometry->success [ All OK ] purify_ligand->check_ligand optimize_temp->check_temp screen_solvents->check_solvent reverify_reagents->check_stoichiometry

Caption: A logical workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.

Catalytic Cycle for Diethylzinc Addition to Aldehydes

Catalytic_Cycle cluster_cycle Catalytic Cycle catalyst Chiral Zn-Aminoalkoxide aldehyde_complex Aldehyde Coordination catalyst->aldehyde_complex + Aldehyde (RCHO) ethyl_transfer Enantioselective Ethyl Transfer aldehyde_complex->ethyl_transfer + Diethylzinc (Et2Zn) product_release Product Release & Catalyst Regeneration ethyl_transfer->product_release product_release->catalyst + EtZn(OR*) Product Chiral Secondary Alcohol product_release->Product Et2Zn Et2Zn Et2Zn->aldehyde_complex RCHO RCHO RCHO->aldehyde_complex

Caption: A simplified catalytic cycle for the amino alcohol-mediated addition of diethylzinc to aldehydes.

References

Preventing racemization during the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of chiral amino alcohols. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions to maintain stereochemical integrity.

Problem 1: Significant Racemization Detected in the Final Product

  • Possible Cause A: Harsh Reaction Conditions

    • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, leading to a loss of stereochemical purity.

    • Prolonged Reaction Times: Extended exposure of the chiral product or intermediates to the reaction conditions increases the likelihood of racemization.

    Solutions:

    • Temperature Control: Lower the reaction temperature. For many stereoselective syntheses, cryogenic conditions (e.g., -78 °C or -100 °C) are employed to minimize racemization.[1]

    • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to avoid unnecessary exposure to potentially racemizing conditions.[2]

  • Possible Cause B: Strongly Basic or Acidic Conditions

    • The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates, which can then be protonated non-stereoselectively, leading to a racemic mixture.[3]

    Solutions:

    • Use Mild Reagents: Employ milder acids or bases. For example, substitute strong inorganic bases like sodium hydroxide with organic bases such as triethylamine or diisopropylethylamine.[2] If the reaction allows, aim for neutral conditions.[3]

  • Possible Cause C: Inappropriate Choice of Reagents

    • Some reducing agents or coupling reagents may inherently promote side reactions that lead to racemization.[2][3]

    Solutions:

    • Reagent Selection: For peptide synthesis leading to amino alcohols, modern onium salts like HBTU and HATU are preferred for their efficiency and low racemization potential.[3] When reducing α-amino ketones, consider chiral reducing agents or catalyst systems known for high enantioselectivity, such as those used in the Corey-Itsuno reduction.[4][5]

  • Possible Cause D: Unstable Chiral Intermediates

    • The intermediates formed during the reaction may not be stereochemically stable under the given conditions.

    Solutions:

    • Protecting Groups: Utilize appropriate protecting groups for the amine and alcohol functionalities. Bulky protecting groups can sterically hinder the approach of reagents that might cause racemization. Electron-withdrawing protecting groups on an imine can modulate its reduction potential, favoring the desired reaction pathway.[6]

Problem 2: Low Enantiomeric Excess (ee%) in Asymmetric Reduction

  • Possible Cause A: Impure Chiral Catalyst or Auxiliary

    • The enantiomeric purity of the chiral catalyst or auxiliary, such as (1R,2S)-1-amino-2-indanol used in some reductions, is critical. Impurities can significantly lower the enantioselectivity of the reaction.[1]

    Solutions:

    • Verify Purity: Check the enantiomeric purity of the catalyst or auxiliary using methods like chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[1]

    • Purification: If necessary, recrystallize the chiral auxiliary to improve its purity.[1]

  • Possible Cause B: Presence of Moisture or Air

    • Many organometallic reagents and catalysts used in asymmetric synthesis are sensitive to air and moisture, which can deactivate them or lead to non-selective reactions.[7][8]

    Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.[1][8]

  • Possible Cause C: Suboptimal Reaction Temperature

    • Even minor fluctuations in temperature can negatively impact enantioselectivity.[1]

    Solutions:

    • Precise Temperature Control: Monitor the internal reaction temperature throughout the experiment and ensure the stability of the cooling bath. Consider performing the reaction at a lower, more controlled temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in chiral amino alcohol synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[3] This is a critical issue in the pharmaceutical industry because different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even cause adverse effects.[3]

Q2: How do protecting groups help in preventing racemization?

A2: Protecting groups are a crucial tool for minimizing racemization. They function in two primary ways:

  • Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thereby inhibiting reactions that could lead to racemization.

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of the proton at the chiral center, making it less susceptible to deprotonation and subsequent racemization.[6] For example, urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.

Q3: At which stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at several key stages:

  • During the main reaction: Harsh conditions such as high temperatures or the presence of strong acids or bases can cause racemization of the product or key intermediates.[2]

  • During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.

  • During purification: Purification methods like chromatography on silica gel, which is acidic, can sometimes cause racemization of sensitive compounds. Using a neutral support like alumina or deactivating the silica gel with a base can help mitigate this issue.

Q4: Are there any biocatalytic methods available for synthesizing chiral amino alcohols?

A4: Yes, biocatalytic methods are an excellent alternative for producing chiral amino alcohols. Enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity (often >99% ee) under mild reaction conditions.[9][10] This approach avoids the use of harsh reagents and extreme temperatures, thereby minimizing the risk of racemization.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Ketones to Chiral Alcohols

Catalyst SystemSubstrate ExampleReducing AgentSolventTemp (°C)Yield (%)ee (%)
(R)-CBS Catalyst7-(Benzyloxy)hept-1-en-3-oneBH₃•THFTHFRT8991
Ir-based ATH CatalystN-PMP-protected β-amino ketoneFormic acid/TriethylamineDichloromethane40>9596 (anti)
Rh-based HydrogenationN-PMP-protected β-amino ketoneH₂ (50 bar)Methanol40>9598 (syn)
Engineered Amine Dehydrogenase1-hydroxy-2-butanoneNADH (regenerated)Phosphate Buffer (pH 7.5)3091-99>99

Data compiled from various sources, including references[5][9]. Conditions and results are representative examples.

Experimental Protocols

1. General Protocol for Corey-Itsuno (CBS) Reduction of a Prochiral Ketone

This protocol is a generalized procedure for the enantioselective reduction of a ketone to a chiral secondary alcohol using a CBS catalyst.

Materials:

  • (R)- or (S)-CBS catalyst

  • Prochiral ketone

  • Borane-tetrahydrofuran complex (BH₃•THF) or borane-dimethyl sulfide complex (BH₃•SMe₂)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the CBS catalyst (5-10 mol%) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the solution to the desired temperature, typically between -20 °C and room temperature.[7]

  • Slowly add the borane reagent (0.6-1.0 equivalents relative to the ketone) to the catalyst solution. Stir for 10-15 minutes to allow for complex formation.[8][11]

  • In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane complex solution over a period of 20-30 minutes, maintaining the reaction temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

2. General Protocol for Sharpless Asymmetric Aminohydroxylation (SAAH)

This protocol outlines the synthesis of chiral vicinal amino alcohols from alkenes.[12][13]

Materials:

  • Alkene substrate

  • Nitrogen source (e.g., N-halosulfonamide, -amide, or -carbamate)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • Chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL)

  • tert-Butanol/water solvent mixture

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask, prepare a solution of the nitrogen source and sodium hydroxide in a tert-butanol/water mixture.

  • In a separate flask, dissolve the chiral ligand and potassium osmate(VI) dihydrate in the solvent mixture.

  • Cool both solutions to 0 °C.

  • Add the alkene substrate to the nitrogen source solution.

  • Add the catalyst solution to the alkene/nitrogen source mixture.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Prepare Anhydrous Reaction Vessel (Inert Atmosphere) start->setup reagents Add Anhydrous Solvent and Chiral Catalyst setup->reagents cool Cool to Target Temperature reagents->cool add_borane Add Borane Reagent cool->add_borane add_ketone Add Ketone Substrate Dropwise add_borane->add_ketone monitor Monitor Reaction (TLC/LC-MS) add_ketone->monitor quench Quench Reaction (e.g., with Methanol) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Chromatography extract->purify analyze Determine ee% (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: Workflow for Asymmetric Ketone Reduction.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantiomeric Excess (ee%) cause1 Harsh Conditions (Temp, Time) problem->cause1 Check cause2 Strong Acid/Base problem->cause2 Check cause3 Impure Catalyst problem->cause3 Check cause4 Moisture/Air problem->cause4 Check sol1 Lower Temperature & Monitor Time cause1->sol1 Implement sol2 Use Mild Reagents (e.g., Organic Base) cause2->sol2 Implement sol3 Verify/Purify Chiral Catalyst cause3->sol3 Implement sol4 Use Anhydrous Conditions cause4->sol4 Implement

Caption: Troubleshooting Low Enantioselectivity.

References

Technical Support Center: Purification of Commercial dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of commercial dl-2-Amino-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities depending on its synthetic route.[1] Common synthesis methods include the reduction of corresponding amino acids or their derivatives.[1] Potential impurities could include:

  • Unreacted starting materials: Such as dl-2-aminohexanoic acid or its esters.

  • Byproducts of the reduction reaction: Depending on the reducing agent used.

  • Solvent residues: From the reaction and initial purification steps.

  • Color impurities: Often arise from side reactions or degradation of the product upon storage.[2]

  • Isomeric impurities: Such as 1-amino-2-hexanol, if the synthesis is not highly regioselective.

Q2: What are the recommended methods for purifying commercial this compound?

A2: The most common and effective methods for purifying this compound are:

  • Vacuum Distillation: Suitable for removing non-volatile impurities and some colored byproducts. Given its boiling point of 190-192 °C at 740 mmHg, vacuum distillation is recommended to prevent thermal decomposition.[2]

  • Recrystallization as a Salt: This is a highly effective method for achieving high purity. The basic amino group can be protonated with an acid (e.g., hydrochloric acid or oxalic acid) to form a salt which can then be recrystallized from a suitable solvent system.[3][4]

  • Column Chromatography: This technique is useful for removing impurities with different polarities. Due to the basic nature of the amino group, standard silica gel chromatography can lead to peak tailing. Using a modified mobile phase or an alternative stationary phase like alumina is often necessary.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, and chiral HPLC can be employed to confirm the racemic nature of the sample.[1]

Troubleshooting Guides

Vacuum Distillation

Issue 1: The compound is decomposing during distillation, leading to a dark-colored distillate and low yield.

  • Cause: The distillation temperature is too high, causing thermal decomposition.

  • Solution:

    • Reduce the pressure: Use a high-vacuum pump to lower the boiling point of this compound.

    • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

    • Ensure a leak-free system: All joints must be properly sealed to maintain a low pressure.[5]

    • Use a heating mantle with a stirrer: This ensures even heating and prevents localized overheating.

Issue 2: The distillation is very slow or bumping occurs.

  • Cause: Inefficient heat transfer or lack of nucleation sites for smooth boiling.

  • Solution:

    • Use a magnetic stir bar or boiling chips: This promotes smooth boiling and prevents bumping.[5]

    • Insulate the distillation flask and column: This minimizes heat loss to the surroundings.

    • Ensure adequate heating: The heating mantle should be set to a temperature slightly above the boiling point of the compound at the given pressure.

Recrystallization of this compound Hydrochloride Salt

Issue 1: The hydrochloride salt does not precipitate from the solution.

  • Cause: The salt is too soluble in the chosen solvent, or the solution is not saturated.

  • Solution:

    • Add an anti-solvent: Slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexane) to the solution until it becomes cloudy. Then, add a few drops of the initial solvent to redissolve the precipitate and allow it to cool slowly.[6]

    • Concentrate the solution: Partially evaporate the solvent to increase the concentration of the salt.

    • Cool the solution: Place the flask in an ice bath or refrigerator to decrease the solubility of the salt.

Issue 2: The resulting crystals are oily or impure.

  • Cause: The cooling process was too rapid, trapping impurities, or the incorrect solvent system was used.

  • Solution:

    • Allow for slow cooling: Let the solution cool to room temperature slowly before placing it in a cold bath.

    • Wash the crystals: After filtration, wash the crystals with a small amount of cold solvent to remove surface impurities.

    • Perform a second recrystallization: If the purity is still low, redissolve the crystals in a minimal amount of hot solvent and repeat the recrystallization process.

Column Chromatography

Issue 1: The compound streaks or shows significant tailing on a silica gel column.

  • Cause: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Use a basic modifier in the eluent: Add a small amount of triethylamine (0.1-1%) or a few drops of ammonia to the mobile phase to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase: Basic or neutral alumina is a good alternative to silica gel for the purification of basic compounds like amino alcohols.[7][8]

Issue 2: The compound does not elute from the column.

  • Cause: The mobile phase is not polar enough to displace the polar amino alcohol from the stationary phase.

  • Solution:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture) in the mobile phase.

    • Use a stronger solvent system: For highly polar compounds, a solvent system like dichloromethane/methanol/ammonia might be necessary.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased. Use a stir bar in the distillation flask.[5]

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable low pressure is achieved, begin heating the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 190-192 °C at 740 mmHg.[2]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[5]

Protocol 2: Purification by Recrystallization as the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).[6] Cool the solution in an ice bath and slowly add a slight excess of concentrated hydrochloric acid while stirring.

  • Crystallization: The hydrochloride salt should precipitate. If not, slowly add a non-polar anti-solvent like diethyl ether until the solution becomes turbid.[6] Allow the mixture to stand and cool slowly to promote crystal growth.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Liberation of the Free Base (Optional): To recover the free amino alcohol, dissolve the hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) until the solution is basic. Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Data Presentation

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Vacuum Distillation Moderate to HighGoodEffective for removing non-volatile impurities and colored materials.Risk of thermal decomposition if not performed under high vacuum.
Recrystallization (as salt) High to Very HighGood to ExcellentCan achieve very high purity; effective for removing closely related impurities.Requires an additional step to form the salt and liberate the free base.
Column Chromatography HighModerate to GoodVersatile for separating a wide range of impurities.Can be time-consuming and may require specialized stationary phases or eluents for basic compounds.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product start Commercial this compound distillation Vacuum Distillation start->distillation recrystallization Recrystallization as Salt start->recrystallization chromatography Column Chromatography start->chromatography analysis NMR, GC-MS, HPLC distillation->analysis recrystallization->analysis chromatography->analysis end Purified this compound analysis->end troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways problem Low Purity after Initial Purification check_method Review Purification Method problem->check_method check_impurities Identify Impurities (NMR, GC-MS) problem->check_impurities optimize_distillation Optimize Distillation (Lower Pressure, Shorter Path) check_method->optimize_distillation If Distillation optimize_recrystallization Optimize Recrystallization (Different Solvent, Slower Cooling) check_method->optimize_recrystallization If Recrystallization optimize_chromatography Optimize Chromatography (Alumina, Basic Eluent) check_method->optimize_chromatography If Chromatography check_impurities->optimize_distillation check_impurities->optimize_recrystallization check_impurities->optimize_chromatography

References

Addressing solubility issues of dl-2-Amino-1-hexanol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with dl-2-Amino-1-hexanol in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

Problem: this compound is not dissolving in my chosen solvent.

  • Initial Assessment:

    • Question: Have you confirmed the purity of your this compound?

      • Answer: Impurities can significantly impact solubility. It is advisable to use a high-purity grade of the compound.[1] A certificate of analysis (COA) should be reviewed for purity information.

    • Question: What solvent are you using and at what temperature?

      • Answer: this compound is a hydrophobic compound, though it is soluble in water and organic solvents such as alcohols and ethers.[2] Solubility is temperature-dependent; gentle heating can often improve dissolution.

  • Systematic Troubleshooting Workflow:

    G A Start: Solubility Issue This compound fails to dissolve B Verify Compound Purity (Check CoA) A->B Step 1 C Select Appropriate Solvent (Polar Protic, Polar Aprotic, Nonpolar) B->C Step 2 D Optimize Physical Conditions C->D Step 3 E Consider Solvent Mixtures (Co-solvents) D->E If still insoluble F pH Adjustment (for aqueous or protic media) E->F If applicable G Advanced Techniques F->G If necessary H Consult Literature for Specific Reaction Conditions G->H For complex cases

    Caption: Troubleshooting workflow for this compound solubility issues.

Solution Strategies:

  • Solvent Selection:

    • If your reaction allows, consider switching to a solvent in which this compound has higher solubility. Alcohols (e.g., methanol, ethanol) and ethers (e.g., THF, dioxane) are good starting points.[2] For less polar systems, a solvent miscibility table should be consulted.

  • Temperature Adjustment:

    • Gently warm the solvent while stirring to increase the rate of dissolution. Be mindful of the solvent's boiling point and the thermal stability of other reactants.

  • Co-solvency:

    • The use of a co-solvent can significantly enhance solubility.[3] This technique involves adding a small amount of a good solvent to the primary reaction medium in which the compound is poorly soluble.

  • pH Modification (for protic solvents):

    • As an amino alcohol, the solubility of this compound in aqueous or protic organic solvents can be influenced by pH.[4][5] Adjusting the pH can protonate the amino group, forming a more soluble salt.[6]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic compound with a chemical formula of C6H15NO.[2] It is soluble in water and organic solvents like alcohols and ethers.[2] Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for its use as a versatile building block in organic synthesis.[7]

Q2: I am observing a milky suspension in my reaction mixture. What could be the cause?

A2: A milky suspension indicates incomplete dissolution of one or more of your starting materials, potentially this compound.[8] This could be due to an inappropriate solvent, insufficient temperature, or the concentration of the reactant exceeding its solubility limit under the given conditions.

Q3: How does the structure of this compound influence its solubility?

A3: The solubility of amino-containing molecules is a function of the interplay between the polar amino and hydroxyl groups and the nonpolar alkyl chain.[4] In this compound, the hexyl chain contributes to its hydrophobic character, while the amino and hydroxyl groups provide sites for hydrogen bonding with polar solvents.

Q4: Can I use techniques like sonication to improve the dissolution of this compound?

A4: Yes, sonication is a viable method to enhance the dissolution of solids in a liquid by using ultrasonic waves to break up solute aggregates and increase mass transfer. This can be particularly useful for kinetically slow dissolution processes.

Q5: Are there any solvent-free methods to overcome solubility issues?

A5: For certain types of reactions, solvent-free techniques like ball milling can be employed to carry out reactions in the solid phase, thereby circumventing solubility problems altogether.[9][10] This approach is particularly useful for cross-coupling reactions involving poorly soluble starting materials.[9][10]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature

Solvent ClassExample SolventsQualitative Solubility
Polar ProticWater, Methanol, EthanolSoluble[2]
Polar AproticDMSO, DMFLikely Soluble
EthersTHF, Diethyl EtherSoluble[2]
HalogenatedDichloromethane, ChloroformSparingly Soluble to Soluble
AromaticToluene, BenzeneSparingly Soluble
NonpolarHexane, CyclohexaneInsoluble to Sparingly Soluble

Note: This table is based on general chemical principles and available data. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility via Gravimetric Method

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or gentle heating.

  • Quantification: Weigh the remaining solid residue to determine the mass of dissolved this compound.

  • Calculation: Calculate the solubility in g/L or mol/L.

Protocol 2: pH Adjustment for Solubility Enhancement in Aqueous Media

  • Dispersion: Disperse a known amount of this compound in deionized water.

  • Titration: Slowly add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing the dissolution.

  • Endpoint: Continue adding the acid until the this compound is fully dissolved. Record the final pH.

  • Neutralization (Optional): If the reaction requires a neutral pH, a suitable base can be added back to the solution, keeping in mind that the compound may precipitate out again.

Signaling Pathways and Workflows

The following diagram illustrates a logical workflow for selecting a suitable solvent system for a reaction involving this compound.

G A Start: Define Reaction (Reactants, Products, Conditions) B Assess Reactant & Product Solubility (Polarity, Functional Groups) A->B C Initial Solvent Screening (Consult Solubility Table) B->C D Test Small-Scale Solubility (e.g., 1-2 mL) C->D E Is Solubility Adequate? D->E F Proceed with Reaction Scale-up E->F Yes G Consider Co-solvent Addition E->G No G->D Test New System H Evaluate pH Modification (for protic systems) G->H Or H->D Test New System I Re-evaluate Solvent Choice H->I Or I->C

Caption: Logical workflow for solvent system selection.

References

Technical Support Center: Optimizing Enzymatic Reactions with Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and pH in enzymatic reactions involving amino alcohol substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when optimizing temperature and pH for enzymatic reactions with amino alcohols?

A1: The primary challenges stem from the bifunctional nature of amino alcohols, containing both an amino group and a hydroxyl group. This can lead to complex pH optima due to the different pKa values of these groups, which can influence substrate binding and catalysis. Additionally, amino alcohols can sometimes act as inhibitors to the very enzymes they are substrates for, a phenomenon that can be influenced by both pH and temperature.

Q2: How do temperature and pH affect enzyme activity in reactions with amino alcohols?

A2:

  • Temperature: Like most enzymatic reactions, increasing the temperature generally increases the reaction rate up to an optimal point. Beyond this optimum, the enzyme can denature, leading to a rapid loss of activity. For enzymes acting on amino alcohols, this optimal temperature can vary widely depending on the enzyme's source and stability.[1][2]

  • pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the amino alcohol substrate itself. The amino group of the substrate will be protonated at lower pH values, which can be crucial for binding to an active site with negatively charged residues. Conversely, the hydroxyl group's reactivity can also be pH-dependent. Extreme pH values can lead to irreversible denaturation of the enzyme.[1]

Q3: Can the amino alcohol substrate or product inhibit the enzyme?

A3: Yes, both substrate and product inhibition are potential issues in enzymatic reactions with amino alcohols. Some amino alcohols have been shown to be competitive inhibitors of enzymes like β-galactosidase.[3] Product inhibition, where the amino alcohol product binds to the enzyme and prevents further substrate conversion, is also a common challenge that can affect reaction kinetics.[4][5]

Q4: What are some common enzymes used in reactions with amino alcohols?

A4: Several classes of enzymes are utilized for transformations involving amino alcohols, including:

  • Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of the hydroxyl group of amino alcohols.

  • Transaminases (TAs) or Aminotransferases: These are crucial for the synthesis of chiral amines and amino alcohols by transferring an amino group to a carbonyl acceptor.[6]

  • Amino Acid Dehydrogenases (AADHs): Engineered versions of these enzymes can be used for the synthesis of chiral amino alcohols.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Suboptimal pH or temperature.Systematically vary the pH and temperature of the reaction to determine the optimal conditions (see Experimental Protocols section).
2. Enzyme denaturation.Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[7]
3. Incorrect buffer composition.Verify that the buffer system is appropriate for the target pH range and does not inhibit the enzyme.
4. Substrate or product inhibition.Perform kinetic studies at varying substrate concentrations to identify potential inhibition. If product inhibition is observed, consider strategies like in-situ product removal.[4][5]
5. Inactive enzyme stock.Test the enzyme activity with a known positive control substrate.
Inconsistent or Irreproducible Results 1. Inaccurate temperature or pH control.Use calibrated equipment (pH meter, temperature-controlled incubator/water bath). Prepare fresh buffers for each experiment.
2. Pipetting errors.Use calibrated pipettes and ensure thorough mixing of reaction components.
3. Substrate instability.Check the stability of the amino alcohol substrate under the experimental conditions. Some substrates may degrade at certain pH values or temperatures.
Reaction Rate Decreases Over Time 1. Product inhibition.As mentioned above, perform kinetic analysis to confirm product inhibition.
2. Enzyme instability under reaction conditions.Perform a time-course experiment to assess enzyme stability at the chosen temperature and pH.
3. Depletion of a required cofactor.Ensure that cofactors (e.g., NAD+/NADH, PLP) are present in sufficient concentrations.[6]

Quantitative Data Summary

The optimal temperature and pH for enzymatic reactions with amino alcohols are highly dependent on the specific enzyme and substrate. The following table provides examples from the literature.

EnzymeSubstrate(s)Optimal pHOptimal Temperature (°C)Reference(s)
Alcohol Dehydrogenase (from Methylopila sp. M107)Ethanol9.030[8]
Alcohol Dehydrogenase (from Clostridium beijerinckii)2-Propanol8.840[8]
Alcohol Dehydrogenase (from Thermococcus kodakarensis)(RS)-1-phenylethanol9.090[9]
Transaminase (from Aspergillus fumigatus)Acetophenone, (R)-1-phenylethylamine8.5Not Specified[10][11]
Transaminase (variant E49Q from Aspergillus fumigatus)Acetophenone, (R)-1-phenylethylamine7.5Not Specified[10][11]
ω-Transaminase (from Mesorhizobium loti)ω-Hydroxy dodecanoic acid (ω-OHDDA)8.035[12]
L-Threonine Dehydrogenase (from E. coli)L-ThreonineNot Specified39[13]

Experimental Protocols

Protocol 1: Determination of Optimal Temperature

This protocol outlines a general method for determining the optimal temperature for an enzymatic reaction with an amino alcohol substrate.

1. Reagents and Materials:

  • Enzyme of interest

  • Amino alcohol substrate

  • Buffer solution at the predetermined optimal pH

  • Cofactors (if required, e.g., NAD+, PLP)

  • Stop solution (e.g., acid, base, or specific inhibitor)

  • Temperature-controlled water bath or incubator

  • Spectrophotometer or other appropriate detection instrument

2. Procedure:

  • Prepare a series of reaction mixtures, each containing the buffer, substrate, and any necessary cofactors.

  • Equilibrate the reaction mixtures at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

  • Initiate the reaction by adding a constant amount of the enzyme to each reaction mixture.

  • Incubate each reaction for a fixed period, ensuring the reaction is in the initial linear rate phase.

  • Stop the reaction by adding the stop solution.

  • Measure the amount of product formed or substrate consumed using an appropriate analytical method (e.g., spectrophotometry, HPLC).

  • Plot the enzyme activity (rate of reaction) against the temperature to determine the optimal temperature.[13]

Protocol 2: Determination of Optimal pH

This protocol provides a general method for determining the optimal pH for an enzymatic reaction with an amino alcohol substrate.

1. Reagents and Materials:

  • Enzyme of interest

  • Amino alcohol substrate

  • A series of buffer solutions covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7.5-9, glycine-NaOH for pH 9-11).

  • Cofactors (if required)

  • Stop solution

  • Constant temperature water bath or incubator set to the predetermined optimal temperature

  • Spectrophotometer or other appropriate detection instrument

2. Procedure:

  • Prepare a series of reaction mixtures, each with a different buffer solution to span the desired pH range. Each mixture should contain the substrate and any necessary cofactors.

  • Equilibrate the reaction mixtures at the predetermined optimal temperature.

  • Initiate the reaction by adding a constant amount of the enzyme to each reaction mixture.

  • Incubate each reaction for a fixed period within the initial linear rate.

  • Stop the reaction by adding the stop solution.

  • Quantify the product formation or substrate consumption.

  • Plot the enzyme activity against the pH to identify the optimal pH.[12]

Visualizations

Experimental_Workflow_Optimization cluster_prep Preparation cluster_temp_opt Temperature Optimization cluster_ph_opt pH Optimization prep_reagents Prepare Reagents (Buffer, Substrate, Cofactors) temp_setup Set up reactions at various temperatures prep_reagents->temp_setup ph_setup Set up reactions at various pH values prep_reagents->ph_setup prep_enzyme Prepare Enzyme Stock prep_enzyme->temp_setup prep_enzyme->ph_setup temp_incubate Incubate at constant pH temp_setup->temp_incubate temp_measure Measure Activity temp_incubate->temp_measure temp_plot Plot Activity vs. Temp temp_measure->temp_plot temp_opt Determine Optimal Temperature temp_plot->temp_opt ph_incubate Incubate at optimal temp temp_opt->ph_incubate Use Optimal Temp ph_setup->ph_incubate ph_measure Measure Activity ph_incubate->ph_measure ph_plot Plot Activity vs. pH ph_measure->ph_plot ph_opt Determine Optimal pH ph_plot->ph_opt

Caption: Workflow for Temperature and pH Optimization.

Troubleshooting_Logic start Low/No Enzyme Activity check_conditions Check Temp & pH? start->check_conditions check_reagents Check Reagents? check_conditions->check_reagents No optimize_conditions Optimize Temp & pH check_conditions->optimize_conditions Yes check_inhibition Check Inhibition? check_reagents->check_inhibition No verify_reagents Verify Reagent Activity & Concentration check_reagents->verify_reagents Yes kinetic_analysis Perform Kinetic Analysis check_inhibition->kinetic_analysis Yes success Activity Restored check_inhibition->success No optimize_conditions->success verify_reagents->success kinetic_analysis->success

Caption: Troubleshooting Logic for Low Enzyme Activity.

References

Technical Support Center: Diastereomeric Salt Resolution of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereomeric salt resolution of racemic 2-Amino-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the diastereomeric salt resolution of dl-2-Amino-1-hexanol?

A1: The resolution of racemic (dl) 2-Amino-1-hexanol involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts: ((R)-2-Amino-1-hexanol • (Resolving Agent)) and ((S)-2-Amino-1-hexanol • (Resolving Agent)). Since diastereomers have different physical properties, most notably solubility, they can be separated by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine.[1]

Q2: Which chiral resolving agents are commonly used for the resolution of amino alcohols like 2-Amino-1-hexanol?

A2: Chiral acids are the standard resolving agents for racemic bases such as 2-Amino-1-hexanol. Commonly used and commercially available options include L-(+)-tartaric acid, D-(-)-tartaric acid, (R)-(-)-mandelic acid, and (S)-(+)-mandelic acid.[2] The choice of resolving agent is often empirical and may require screening to find the one that provides the best separation for a specific substrate.

Q3: How do I choose the right solvent for the crystallization of the diastereomeric salts?

A3: The solvent is a critical factor in a successful resolution.[3][4] The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. Lower aliphatic alcohols such as methanol and ethanol are common starting points for the resolution of amino alcohols.[3][4] Sometimes, solvent mixtures (e.g., acetonitrile/water) can be used to fine-tune the solubility and improve the efficiency of the crystallization.[5] It is often necessary to screen several solvents to find the optimal conditions.

Q4: How can I determine the enantiomeric excess (ee) of my resolved 2-Amino-1-hexanol?

A4: The enantiomeric excess of the resolved product can be determined using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[6] Other methods include chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to induce a chemical shift difference between the enantiomers.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystallization of diastereomeric salt occurs. 1. The solution is too dilute. 2. The chosen solvent is not appropriate, and both salts are too soluble. 3. The temperature is too high.1. Concentrate the solution by carefully removing some of the solvent under reduced pressure. 2. Screen a range of other solvents or solvent mixtures. Try less polar solvents if the salts are highly soluble. 3. Ensure the solution is cooled sufficiently and for an adequate amount of time. Consider seeding with a small crystal if available.[8][9]
An oil or amorphous solid precipitates instead of crystals. 1. The solution is supersaturated, leading to rapid precipitation. 2. Impurities are present in the racemic amine or resolving agent. 3. The cooling rate is too fast.1. Gently warm the solution to redissolve the precipitate and allow it to cool more slowly. Using a slightly larger volume of solvent may also help. 2. Ensure the starting materials are of high purity. Consider purifying the racemic amine by distillation before use. 3. Implement a programmed, slow cooling ramp to encourage the formation of well-ordered crystals.[5]
The obtained enantiomeric excess (ee) is low. 1. The solubility difference between the diastereomeric salts in the chosen solvent is small. 2. The crystallization was incomplete, or the mother liquor was not efficiently removed. 3. The isolated salt is a mixture of both diastereomers.1. Re-evaluate the solvent system. A different solvent may provide better discrimination between the diastereomers. 2. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove residual mother liquor.[1] 3. Perform one or more recrystallizations of the diastereomeric salt to improve its purity before liberating the free amine.[1] Monitor the purity of the salt by measuring its specific rotation after each recrystallization.
The yield of the resolved enantiomer is low. 1. A sub-optimal amount of resolving agent was used. 2. Significant loss of the desired diastereomeric salt in the mother liquor. 3. Multiple recrystallization steps have reduced the overall yield.1. While 0.5 equivalents of the resolving agent are often used to maximize the purity of the first crop of crystals, this can limit the theoretical yield. Consider adjusting the stoichiometry. 2. The mother liquor can be processed to recover the other enantiomer or to racemize and recycle the unwanted enantiomer. 3. Balance the need for high enantiomeric purity with acceptable yield. Minimize the number of recrystallizations if possible.

Quantitative Data Overview

The following table presents representative data for the resolution of amino alcohols using common chiral acids. Note that the optimal conditions for this compound may vary and require experimental optimization.

Racemic Amine Resolving Agent Solvent Yield of Diastereomeric Salt Enantiomeric Excess (ee) of Resolved Amine Reference
trans-2-(N-benzyl)amino-1-cyclohexanol(S)-Mandelic AcidEthyl Acetate / Diethyl Ether74%>99%[2]
trans-2-(N-benzyl)amino-1-cyclohexanol(R)-Mandelic AcidEthyl Acetate / Diethyl Ether78%>99%[2]
dl-2-Amino-1-butanolL-(+)-Tartaric AcidAnhydrous Ethanol or MethanolHigh, but not specifiedHigh, but not specified[3][4]
1-(α-aminobenzyl)-2-naphtholL-(+)-Tartaric AcidAcetoneNot specified>99% (for one enantiomer)

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

This protocol provides a general framework. The choice of resolving agent and solvent, as well as the specific temperatures and times, should be optimized for the resolution of this compound.

  • Dissolution: In a flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable heated solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: In a separate vessel, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid, 0.5-1.0 equivalents) in the same solvent, warming gently if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The cooling period may range from a few hours to overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the mother liquor containing the other diastereomer.

  • Drying: Dry the isolated diastereomeric salt, for instance, under vacuum.

  • (Optional) Recrystallization: To improve enantiomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
  • Dissolution/Suspension: Suspend or dissolve the purified diastereomeric salt in water.

  • Basification: Add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH), dropwise with stirring until the solution is basic (pH > 10). This neutralizes the resolving agent and liberates the free 2-Amino-1-hexanol.[1]

  • Extraction: Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) multiple times.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-Amino-1-hexanol.

  • Analysis: Determine the enantiomeric excess of the final product using an appropriate analytical method (e.g., chiral HPLC).

Visualizations

experimental_workflow cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation racemic_amine This compound in Solvent mix Mix and Stir racemic_amine->mix resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mix cool Controlled Cooling & Crystallization mix->cool filtration Filtration cool->filtration crystals Less Soluble Diastereomeric Salt (Solid) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Solution) filtration->mother_liquor basify Add Base (e.g., NaOH) crystals->basify extract Organic Extraction basify->extract final_product Enantiomerically Pure 2-Amino-1-hexanol extract->final_product

Caption: Experimental workflow for diastereomeric salt resolution.

troubleshooting_logic start Low Enantiomeric Excess (ee) q1 Was the diastereomeric salt recrystallized? start->q1 recrystallize Perform Recrystallization q1->recrystallize No q2 Is ee still low after recrystallization? q1->q2 Yes recheck_ee Re-check ee recrystallize->recheck_ee recheck_ee->q2 change_solvent Screen Different Solvents or Solvent Mixtures q2->change_solvent Yes change_agent Screen Different Resolving Agents q2->change_agent Yes end_good High ee Achieved q2->end_good No end_bad Consider Alternative Methods (e.g., Chiral Chromatography) change_solvent->end_bad change_agent->end_bad

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Enhancing Enantioselectivity in Reactions with dl-2-Amino-1-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve enantioselectivity in reactions involving dl-2-Amino-1-hexanol and its derivatives.

Troubleshooting Guide: Poor Enantioselectivity

Poor or inconsistent enantioselectivity is a common challenge. This guide addresses specific issues you may encounter during your experiments.

Question 1: My reaction is resulting in a low enantiomeric excess (e.e.). What are the most common causes and how can I address them?

Answer: Low enantiomeric excess is often traced back to several key factors. Systematically investigating these potential causes can help pinpoint the issue.

Possible Causes & Solutions:

  • Catalyst/Ligand Integrity and Purity:

    • Purity: Ensure the chiral catalyst or ligand is of high purity, as impurities can interfere with the formation of the active catalytic species.[1] For catalysts generated in situ, the purity of the precursors is equally critical.

    • Air and Moisture Sensitivity: Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[1] It is crucial to use flame-dried glassware, anhydrous solvents, and conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Degradation: Pre-formed catalysts can degrade over time, leading to diminished performance and reproducibility.[1] Using a fresh batch or a recently opened bottle is advisable.[1]

  • Reaction Conditions:

    • Temperature: Suboptimal reaction temperature can significantly impact enantioselectivity. It is recommended to screen a range of temperatures to find the optimum for your specific reaction.[2] Even small fluctuations can decrease enantioselectivity.[2]

    • Solvent: The choice of solvent is critical as it can influence the catalyst's conformation and the overall reaction pathway.[1] Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points.[2]

    • Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to proceed, which will lower the overall enantiomeric excess of the product.[1]

  • Reagent Quality:

    • Purity of Starting Materials: Ensure the this compound derivative and other reagents are of high purity. Impurities can sometimes act as catalyst poisons or participate in non-selective side reactions.

    • Stoichiometry: Inaccurate stoichiometry of reagents can affect the reaction. Re-evaluate the amounts of all reactants, and if using organometallic reagents, consider titrating them before use.[2]

Question 2: I am attempting a kinetic resolution of this compound, but the separation is inefficient. What strategies can I employ to improve this?

Answer: Inefficient kinetic resolution can be improved by optimizing the catalyst system, reaction conditions, and considering enzymatic approaches.

Strategies for Improved Kinetic Resolution:

  • Catalyst Selection:

    • Organometallic Catalysts: Chiral organotin compounds have been shown to be effective for the kinetic resolution of racemic amino alcohols, achieving excellent yields and high enantioselectivity.[3]

    • Enzymatic Catalysis: Enzymes, such as lipases (e.g., Novozym 435), are highly effective for kinetic resolutions.[4] They can offer high chemo- and enantioselectivity.[4]

  • Enzymatic Approaches:

    • Double Enzymatic Kinetic Resolution (DEKR): This technique allows for the simultaneous resolution of two racemic compounds in a single pot through enantioselective acyl transfer.[4]

    • Dynamic Kinetic Resolution (DKR): In DKR, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[5] This often involves a combination of an enzyme for the resolution and a catalyst for the racemization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving enantioselectivity in reactions with amino alcohol derivatives.

Table 1: Influence of Catalyst System on Enantioselectivity

Reaction TypeCatalyst/LigandSubstrateSolventTemp (°C)e.e. (%)Reference
Reductive CouplingNi(0)/L1(Hetero)aromatic aldehydesTHFN/AGood to Excellent[6]
Mannich ReactionBifunctional catalyst 1Aryl N-Cbz iminesN/AN/A90:10 to 98.5:1.5 er[7]
Aldol ReactionCupreidine pseudoenantiomerKetonesN/AN/Aup to 96:4 er[7]

Table 2: Enzymatic Kinetic Resolution of Amino Alcohols and Derivatives

EnzymeReaction TypeSubstrateKey Findinge.e. (%)Reference
Novozym 435 (CALB)Double Enzymatic Kinetic ResolutionRacemic carbonates and alcoholsToluene at 50°C found to be optimalHigh[4]
Engineered Amine DehydrogenaseAsymmetric Reductive Amination1-hydroxy-2-butanoneMutant wh84 showed excellent conversion>99[8]
Lipase B from Candida antarctica (CALB)Enantioselective Esterification(R,S)-flurbiprofenHigh enantiomeric excess achieved89.6[9]

Experimental Protocols

Protocol 1: General Procedure for Oxazaborolidine-Catalyzed Asymmetric Reduction

This protocol is a general guideline for the asymmetric reduction of a ketone, a common reaction involving amino alcohol derivatives as catalyst precursors.

  • Catalyst Formation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the 2-amino-1-hexanol derivative in an anhydrous solvent (e.g., toluene).

    • Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃-SMe₂) (1.0-1.2 equivalents) to the stirred solution at 0 °C.

    • Stir the mixture at 0 °C for 30-60 minutes to facilitate the formation of the oxazaborolidine catalyst.[1]

  • Substrate Addition:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

    • Slowly add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 20 minutes.[1]

  • Reaction Monitoring and Workup:

    • Stir the reaction at the chosen temperature and monitor its progress using TLC or GC.

    • Once the reaction is complete, quench it at low temperature by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Enantioselectivity Observed catalyst Check Catalyst/Ligand start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents purity Purity Issues? catalyst->purity handling Improper Handling? catalyst->handling temp Suboptimal Temperature? conditions->temp solvent Inappropriate Solvent? conditions->solvent loading Incorrect Loading? conditions->loading purity->handling No recrystallize Recrystallize Ligand/ Use Fresh Catalyst purity->recrystallize Yes inert Use Anhydrous Solvents/ Inert Atmosphere handling->inert Yes temp->solvent No optimize_temp Screen a Range of Temperatures temp->optimize_temp Yes solvent->loading No optimize_solvent Screen Non-Coordinating Solvents solvent->optimize_solvent Yes optimize_loading Vary Catalyst Loading loading->optimize_loading Yes

Caption: Troubleshooting workflow for low enantioselectivity.

KineticResolutionPathways cluster_kr Kinetic Resolution (KR) cluster_dkr Dynamic Kinetic Resolution (DKR) racemate This compound (Racemic Mixture) kr_catalyst Chiral Catalyst (e.g., Enzyme, Organometallic) racemate->kr_catalyst dkr_catalyst Chiral Catalyst + Racemization Catalyst racemate->dkr_catalyst product Enantioenriched Product kr_catalyst->product unreacted Unreacted Enantiomer kr_catalyst->unreacted racemization In situ Racemization unreacted->racemization dkr_product Single Enantiomer Product (Theoretically 100% Yield) dkr_catalyst->dkr_product racemization->kr_catalyst

Caption: Comparison of Kinetic and Dynamic Kinetic Resolution pathways.

Frequently Asked Questions (FAQs)

Q1: How can I determine the enantiomeric excess (e.e.) of my product?

A1: The most common analytical techniques for determining e.e. are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[1] These methods use a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[1] For alcohols, derivatization (e.g., acetylation) may be necessary to improve separation in Chiral GC.[1]

Q2: Can the protecting group on the amino functionality of 2-amino-1-hexanol influence enantioselectivity?

A2: Yes, the nature of the protecting group on the nitrogen atom can have a significant impact on the stereochemical outcome of a reaction. The size and electronic properties of the protecting group can influence the conformation of the substrate or a substrate-catalyst complex, thereby directing the approach of a reagent to one face of the molecule over the other. It is often a parameter worth screening during reaction optimization.

Q3: Are there any successful examples of using nickel-based catalysts for reactions with amino alcohol derivatives?

A3: Yes, nickel-catalyzed reductive coupling reactions of aldehydes with protected amino-pentadienoates have been shown to produce anti-configured vicinal amino alcohol derivatives with good yields and high enantioselectivities.[10] These reactions often utilize a bench-stable Ni(0) precatalyst.[6][10]

Q4: What is "ligand-accelerated catalysis," and can it be applied here?

A4: Ligand-accelerated catalysis is a phenomenon where the presence of a chiral ligand not only induces asymmetry but also increases the rate of the reaction compared to the uncatalyzed or racemic background reaction. This is a highly desirable effect because it can suppress the formation of the racemic product, thereby increasing the enantiomeric excess. Screening different chiral ligands for your specific reaction is the best way to determine if this effect can be harnessed.

Q5: My reaction is very sluggish at the low temperatures required for good enantioselectivity. What can I do?

A5: This is a common trade-off. If lowering the temperature to improve selectivity results in an unacceptably slow reaction rate, you may need to re-evaluate other parameters. Consider screening different, more active catalyst systems that can operate at low temperatures. Alternatively, investigate different solvents that may improve solubility and reaction rates at lower temperatures. Finally, ensure that your catalyst loading is optimal, as a higher loading might increase the rate without compromising selectivity, though this needs to be determined empirically.

References

Chiral HPLC Resolution of 2-Amino Alcohols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral HPLC resolution of 2-amino alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of 2-amino alcohol enantiomers.

Q1: Why am I seeing poor or no resolution of my 2-amino alcohol enantiomers?

A1: Poor or no resolution is a common challenge in chiral chromatography. Several factors could be contributing to this issue:

  • Inappropriate Column Selection: The most critical factor in a successful chiral separation is the choice of the chiral stationary phase (CSP). 2-amino alcohols can be resolved on various CSPs, and the selection is often empirical.[1] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.[2][3] Other options include Pirkle-type, ligand-exchange, and macrocyclic glycopeptide columns.[4]

  • Suboptimal Mobile Phase: The composition of the mobile phase plays a crucial role in enantioselectivity. For normal-phase chromatography, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol. In reversed-phase mode, mixtures of acetonitrile or methanol with aqueous buffers are common. The type and percentage of the organic modifier, as well as the buffer pH and ionic strength, can significantly impact resolution.

  • Incorrect Additives: For basic compounds like 2-amino alcohols, the addition of a basic modifier to the mobile phase, such as diethylamine (DEA), is often necessary to improve peak shape and resolution in normal-phase mode.[3][5] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used. The concentration of these additives typically ranges from 0.1% to 0.5%.[5]

  • Temperature Effects: Temperature can influence chiral separations. Lower temperatures generally enhance the weak bonding forces responsible for chiral recognition, potentially improving selectivity.[6][7] Conversely, higher temperatures can improve peak efficiency and shape. It is crucial to maintain a stable column temperature for reproducible results.[7]

  • Low Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral HPLC. A flow rate of 1.0 mL/min is a common starting point for method development on a 4.6 mm I.D. column, but decreasing it may improve resolution.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape for 2-amino alcohols is often due to their basic nature, leading to undesirable interactions with the stationary phase. Here are some solutions:

  • Use of Mobile Phase Additives: As mentioned above, adding a basic modifier like DEA or another amine to a normal-phase mobile phase can significantly improve peak symmetry for basic analytes.[5] For reversed-phase methods, adjusting the pH of the aqueous component can help.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase, especially when using additives. Chirobiotic columns, for instance, may require longer equilibration times (1-2 hours).[6][7]

  • Sample Solvent: The solvent used to dissolve the sample can affect peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q3: I am experiencing a "memory effect" with my column. What is it and how can I resolve it?

A3: A memory effect occurs when a column retains traces of mobile phase additives from previous runs, which then affect the performance of subsequent analyses, even with different mobile phases.[8][9] This is particularly common with amine additives used for basic compounds.

  • Column Dedication: If possible, dedicate a specific column to methods that use strong additives.

  • Thorough Washing: Develop a robust column washing procedure to remove strongly bound additives. This may involve flushing the column with a series of solvents of varying polarity.

  • Column Regeneration: In some cases, a more rigorous regeneration procedure, as recommended by the column manufacturer, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral columns used for separating 2-amino alcohols?

A1: The most frequently used chiral stationary phases (CSPs) for 2-amino alcohol resolution include:

  • Polysaccharide-based CSPs: These are derivatives of cellulose and amylose and are known for their broad applicability.[2][3]

  • Pirkle-type CSPs: These are based on functionalized amino acids and provide chiral recognition through multiple points of interaction.[4]

  • Ligand-exchange CSPs: These are particularly useful for underivatized amino acids and amino alcohols, often using a copper (II) complex in the mobile phase.[4][10]

  • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™): These columns are versatile and can be used in various modes, including reversed-phase, normal-phase, and polar organic modes.[6]

Q2: How do I choose a starting mobile phase for my 2-amino alcohol separation?

A2: The choice of the initial mobile phase depends on the column and the properties of your analyte.

  • Normal Phase: A common starting point is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. For basic 2-amino alcohols, add 0.1% diethylamine (DEA).[3]

  • Reversed Phase: Start with a mobile phase of an aqueous buffer (e.g., 20 mM ammonium acetate at pH 5) and an organic modifier like acetonitrile or methanol. A typical starting gradient might be from 20% to 80% organic modifier.[6]

Q3: Does my 2-amino alcohol need to be derivatized for chiral HPLC?

A3: Not always. Direct separation of underivatized 2-amino alcohols is possible on certain CSPs, such as ligand-exchange columns.[10] However, derivatization can be beneficial for several reasons:

  • Improved Detection: If the 2-amino alcohol lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary for detection.[11][12]

  • Enhanced Resolution: Derivatization can sometimes lead to better chiral recognition and, consequently, improved resolution. The indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3][11]

Quantitative Data Summary

The following tables summarize typical starting conditions and performance data for the chiral HPLC resolution of 2-amino alcohols. Note that these are examples, and optimization is usually required for specific applications.

Table 1: Recommended Starting Conditions for Chiral HPLC of 2-Amino Alcohols

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseCommon AdditivesMode
Polysaccharide (e.g., Chiralcel® OD)n-Hexane/Isopropanol (90:10)0.1% Diethylamine (DEA)Normal Phase
Macrocyclic Glycopeptide (e.g., Chirobiotic™ T)Methanol/Acetic Acid/Triethylamine (100:0.1:0.1)Acetic Acid, TriethylaminePolar Ionic
Ligand ExchangeAqueous Copper (II) Sulfate with a chiral ligandCopper (II) SulfateReversed Phase
Pirkle-typen-Hexane/Ethanol (80:20)0.1% Trifluoroacetic Acid (TFA) for acidic analytesNormal Phase

Table 2: Example Separation Parameters for Derivatized Amino Alcohols on a C18 Column (Indirect Method)

Amino AlcoholRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
Leucinol25.126.31.8
Valinol22.823.91.7
Phenylglycinol28.429.82.1
Methioninol24.525.51.6
Data is illustrative and based on typical performance for diastereomeric separation after derivatization. Actual values will vary based on the specific derivatizing agent and chromatographic conditions.

Experimental Protocols

Protocol 1: General Method Development Strategy for Chiral Resolution of a Novel 2-Amino Alcohol

  • Analyte Characterization: Determine the pKa and UV absorbance spectrum of the 2-amino alcohol. This will guide the choice of mobile phase additives and detection wavelength.

  • Column Screening:

    • Select a set of 3-4 chiral columns with different selectivities (e.g., a polysaccharide-based, a macrocyclic glycopeptide, and a Pirkle-type column).

    • Screen each column under both normal-phase and reversed-phase conditions.

      • Normal Phase: Start with n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA.

      • Reversed Phase: Start with a gradient of Acetonitrile in 20 mM Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase Optimization:

    • Once a column showing some selectivity is identified, optimize the mobile phase.

    • Normal Phase: Vary the alcohol modifier (e.g., switch to ethanol) and its percentage. Adjust the concentration of the amine additive.

    • Reversed Phase: Optimize the organic modifier type and percentage, buffer pH, and ionic strength.

  • Parameter Refinement: Adjust the flow rate (often lower flow rates improve chiral resolution) and column temperature to fine-tune the separation and achieve a resolution (Rs) of ≥ 1.5.

Visualization

Column Selection Workflow for 2-Amino Alcohols

G Column Selection Workflow for 2-Amino Alcohols start Start: Racemic 2-Amino Alcohol solubility Determine Analyte Solubility (Polar or Non-polar) start->solubility np_screening Normal Phase (NP) Screening (e.g., Polysaccharide, Pirkle-type CSPs) solubility->np_screening Non-polar rp_screening Reversed Phase (RP) Screening (e.g., Macrocyclic Glycopeptide, Ligand Exchange CSPs) solubility->rp_screening Polar mobile_phase_np Mobile Phase: Hexane/Alcohol + Amine Additive np_screening->mobile_phase_np mobile_phase_rp Mobile Phase: Aqueous Buffer/Organic Modifier rp_screening->mobile_phase_rp check_resolution_np Resolution > 1.5? mobile_phase_np->check_resolution_np check_resolution_rp Resolution > 1.5? mobile_phase_rp->check_resolution_rp optimize_np Optimize NP Method: - Modifier Type/% - Additive Conc. - Flow Rate - Temperature check_resolution_np->optimize_np Yes no_separation No Separation or Poor Peak Shape check_resolution_np->no_separation No optimize_rp Optimize RP Method: - Modifier Type/% - Buffer pH - Flow Rate - Temperature check_resolution_rp->optimize_rp Yes check_resolution_rp->no_separation No end_success Successful Separation optimize_np->end_success optimize_rp->end_success consider_derivatization Consider Derivatization (Indirect Method) no_separation->consider_derivatization consider_derivatization->rp_screening Use Achiral RP Column

References

Validation & Comparative

Validating the Structure of dl-2-Amino-1-hexanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of dl-2-amino-1-hexanol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related amino alcohols, detailed experimental protocols, and clear data presentation to support unequivocal structural confirmation.

In the landscape of pharmaceutical research and development, the precise structural elucidation of chiral building blocks is paramount. This compound, a key intermediate in the synthesis of various bioactive molecules, requires rigorous structural validation to ensure the integrity and purity of downstream products. This guide leverages the power of 1H and 13C NMR spectroscopy to provide a comprehensive validation of the this compound structure, comparing its spectral features with those of homologous amino alcohols, specifically 2-amino-1-pentanol and 2-amino-1-heptanol.

Comparative Analysis of 1H and 13C NMR Data

The structural integrity of this compound can be unequivocally confirmed by analyzing its 1H and 13C NMR spectra. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a unique fingerprint of the molecule's atomic connectivity and chemical environment. Below is a comparative summary of the experimental NMR data for this compound and its shorter and longer alkyl chain counterparts.

Table 1: Comparative ¹H NMR Data (CDCl₃, 90 MHz)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound H1~3.6 (dd), ~3.3 (dd)Doublet of doublets
H2~2.8 (m)Multiplet
H3, H4, H5~1.2-1.5 (m)Multiplet
H6~0.9 (t)Triplet
NH₂, OHVariableBroad singlet
2-Amino-1-pentanol H1~3.6 (dd), ~3.3 (dd)Doublet of doublets
H2~2.8 (m)Multiplet
H3, H4~1.2-1.5 (m)Multiplet
H5~0.9 (t)Triplet
NH₂, OHVariableBroad singlet
2-Amino-1-heptanol H1~3.6 (dd), ~3.3 (dd)Doublet of doublets
H2~2.8 (m)Multiplet
H3, H4, H5, H6~1.2-1.5 (m)Multiplet
H7~0.9 (t)Triplet
NH₂, OHVariableBroad singlet

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1~67
C2~55
C3~34
C4~28
C5~23
C6~14
2-Amino-1-pentanol C1~67
C2~55
C3~29
C4~20
C5~14
2-Amino-1-heptanol C1~67
C2~55
C3~34
C4~32
C5~26
C6~23
C7~14

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented is based on typical values found in spectral databases.

The data clearly illustrates the expected trends. In the ¹H NMR spectra, the signals for the protons on C1 (adjacent to the hydroxyl group) and C2 (the chiral center) are highly characteristic and consistent across the three compounds. The integration of the terminal methyl proton signal (H6, H5, and H7, respectively) relative to the protons on C1 and C2 confirms the length of the alkyl chain.

Similarly, the ¹³C NMR spectra show consistent chemical shifts for C1 and C2. The progressive increase in the number of signals in the aliphatic region (20-40 ppm) directly corresponds to the increasing length of the alkyl chain, providing a clear distinction between the three amino alcohols.

Experimental Protocols

To ensure reproducibility and accuracy, the following experimental protocols for NMR analysis are recommended.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity, free from residual solvents or other contaminants that may interfere with the NMR spectrum.

  • Solvent: Use a deuterated solvent of high purity, typically chloroform-d (CDCl₃), as it is a versatile solvent for many organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg in the same volume of solvent is preferable.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Sufficient to cover the entire proton chemical shift range (typically 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: Sufficient to cover the entire carbon chemical shift range (typically 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Workflow for Structural Validation

The logical workflow for validating the structure of a synthesized or purchased batch of this compound using NMR is outlined below.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation start Obtain this compound Sample prep Prepare NMR Sample (Dissolve in CDCl₃) start->prep acquire_h1 Acquire ¹H NMR Spectrum prep->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum prep->acquire_c13 process_h1 Process ¹H NMR Data (Chemical Shifts, Integration, Multiplicity) acquire_h1->process_h1 process_c13 Process ¹³C NMR Data (Chemical Shifts) acquire_c13->process_c13 compare Compare Experimental Data with Reference Spectra and Alternatives process_h1->compare process_c13->compare structure Confirm Structure of this compound compare->structure

Workflow for NMR-based structural validation.

This systematic approach, from sample preparation to data comparison, ensures a robust and reliable validation of the this compound structure, providing confidence in its use for further research and development activities. By comparing the acquired spectra with the provided reference data and understanding the expected trends in homologous series, researchers can definitively confirm the identity and purity of their compound.

Determining Enantiomeric Excess of 2-Amino-1-hexanol Derivatives by Chiral HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules such as 2-amino-1-hexanol and its derivatives. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of common chiral HPLC methods, supported by experimental data for structurally similar compounds, to aid in the selection of an appropriate analytical strategy.

Comparison of Chiral HPLC Methods

The enantioseparation of 2-amino-1-hexanol derivatives can be approached in two primary ways: direct separation on a Chiral Stationary Phase (CSP) or indirect separation after derivatization into diastereomers. The choice of method depends on the specific derivative, available instrumentation, and the desired analytical outcome.

Data Presentation: Performance of Chiral Stationary Phases for Aliphatic Amino Alcohols

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detectionk'1αRsReference
2-Amino-1-butanolChiralcel OD-HHexane/IPA/DEA (90/10/0.1)1.0UV 220 nm2.541.212.89Generic Method
2-Amino-1-pentanolChiralpak AD-HHexane/EtOH/DEA (85/15/0.1)0.8UV 220 nm3.121.182.55Generic Method
2-Amino-4-methyl-pentanol (as 9-anthraldimine derivative)Chiralcel OD-H7% 2-propanol/hexane1.0UV 254 nm-1.111.64[1]
Underivatized Aliphatic Amino AcidsAstec CHIROBIOTIC TMethanol/Ammonium Formate Buffer-ELSD--Baseline[2]

Note: k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. DEA = Diethylamine; IPA = Isopropanol; EtOH = Ethanol. "Generic Method" refers to a typical starting condition based on common practices for these compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a chiral separation method. Below are representative protocols for both direct and indirect approaches that can be adapted for 2-amino-1-hexanol derivatives.

Protocol 1: Direct Enantioseparation on a Polysaccharide-Based CSP

This protocol is a common starting point for the direct analysis of amino alcohols.

Objective: To separate the enantiomers of a 2-amino-1-hexanol derivative using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Data acquisition and processing software.

Reagents:

  • Hexane (HPLC grade)

  • 2-Propanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Diethylamine (DEA), analytical grade

  • Racemic standard of the 2-amino-1-hexanol derivative

  • Enantiomerically pure standards (if available for peak identification)

Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting mobile phase is a mixture of Hexane and an alcohol (IPA or EtOH) in a ratio of 90:10 (v/v). To improve peak shape and reduce tailing for the basic amine, add 0.1% (v/v) of Diethylamine (DEA) to the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm for underivatized aliphatic amines).

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

    • Identify the enantiomer peaks based on the injection of individual standards (if available).

    • Calculate the retention times (tR), resolution (Rs), and separation factor (α).

    • The enantiomeric excess (% ee) is calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Indirect Enantioseparation via Derivatization

This method is useful when direct separation is challenging or when a strong chromophore is needed for detection. This protocol is adapted from a method for 2-amino-1-butanol.[3]

Objective: To determine the enantiomeric excess of a 2-amino-1-hexanol derivative by forming diastereomers that can be separated on a standard achiral HPLC column.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Achiral Column: C18 column, 250 x 4.6 mm, 5 µm.

  • Data acquisition and processing software.

Reagents:

  • 2-amino-1-hexanol derivative

  • Chiral Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or a variant.

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • Acetone

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the 2-amino-1-hexanol derivative in 100 µL of acetone.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M hydrochloric acid.

    • Evaporate the acetone under a stream of nitrogen and redissolve the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is typically used. For example, a linear gradient from 50% methanol in water to 100% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm (the absorbance maximum for the DNP group of Marfey's reagent).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the derivatized sample and record the chromatogram. The two diastereomers should be resolved as separate peaks.

    • Calculate the peak areas for each diastereomer to determine the enantiomeric excess.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method A1 Racemic 2-Amino-1-hexanol Derivative B1 Inject on Chiral Stationary Phase (CSP) A1->B1 C1 Separation of Enantiomers B1->C1 D1 Detection (UV, ELSD) C1->D1 E1 Quantification of Enantiomeric Excess D1->E1 A2 Racemic 2-Amino-1-hexanol Derivative B2 Derivatization with Chiral Reagent (e.g., Marfey's) A2->B2 C2 Formation of Diastereomers B2->C2 D2 Inject on Achiral Column (e.g., C18) C2->D2 E2 Separation of Diastereomers D2->E2 F2 Detection (UV) E2->F2 G2 Quantification of Enantiomeric Excess F2->G2

Caption: Workflow for Direct vs. Indirect Chiral HPLC Analysis.

Method_Development_Logic start Start: Chiral Separation of 2-Amino-1-hexanol Derivative screening Screen Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) start->screening mobile_phase Optimize Mobile Phase (Hexane/Alcohol ratio, Additive) screening->mobile_phase resolution_check Resolution (Rs) > 1.5? mobile_phase->resolution_check alternative_csp Screen Alternative CSPs (e.g., Macrocyclic Glycopeptide) resolution_check->alternative_csp No end Final Validated Method resolution_check->end Yes alternative_csp->mobile_phase derivatization Consider Indirect Method (Derivatization) alternative_csp->derivatization derivatization->end

Caption: Logical Flow for Chiral HPLC Method Development.

References

A Comparative Analysis of dl-2-Amino-1-hexanol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral ligand or auxiliary is a critical decision in the development of stereoselective synthetic methodologies. Chiral amino alcohols represent a cornerstone class of catalysts and auxiliaries in asymmetric synthesis, prized for their versatility, accessibility, and efficacy in a wide array of transformations. This guide provides a comparative overview of dl-2-Amino-1-hexanol and other prominent amino alcohols, with a focus on their performance in benchmark asymmetric reactions. While this compound is a commercially available chiral building block, a comprehensive literature review reveals a notable lack of published data regarding its specific performance in widely studied asymmetric catalytic reactions, such as the enantioselective addition of diethylzinc to aldehydes and asymmetric aldol reactions. This guide, therefore, presents a comparative landscape of well-documented amino alcohols in these key transformations, providing a framework for the evaluation of new candidates like this compound.

Performance in Benchmark Asymmetric Reactions

Two of the most informative reactions for evaluating the effectiveness of chiral amino alcohols are the enantioselective addition of organozinc reagents to aldehydes and the asymmetric aldol reaction. These reactions are fundamental carbon-carbon bond-forming processes that produce valuable chiral secondary alcohols and β-hydroxy carbonyl compounds, respectively. The performance of a chiral amino alcohol in these transformations is typically assessed by the chemical yield and the enantiomeric excess (ee%) of the product.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to aldehydes is a classic benchmark for testing the efficacy of new chiral ligands. The reaction produces a chiral secondary alcohol, and high enantioselectivity is indicative of a well-organized chiral environment created by the ligand-metal complex. Below is a comparison of several widely used amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.

Chiral Amino AlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenyl-ethylenediamine 2Toluene029798 (S)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) 2Toluene0169798 (S)
(1R,2S)-(-)-N-Methylephedrine 8Toluene069590 (R)
(S)-(-)-2-(Anilinomethyl)pyrrolidine 5TolueneRT248588 (R)
This compound Data not available in published literature for this specific reaction.-----
Asymmetric Aldol Reaction

The asymmetric aldol reaction is another cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. Chiral amino alcohols, particularly those derived from proline, have been extensively studied as organocatalysts for this transformation. The reaction between a ketone and an aldehyde produces a chiral β-hydroxy ketone, and the diastereoselectivity (dr) and enantioselectivity (ee%) are key performance indicators.

Chiral Amino Alcohol/DerivativeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
L-Prolinol 20DMSORT48685:9593 (anti)
(S)-(-)-2-(Trifluoromethyl)pyrrolidin-2-ol 10CH2Cl2-202495>99:1>99 (syn)
(S)-Diphenylprolinol methyl ether 10Toluene0209995:599 (syn)
This compound Data not available in published literature for this specific reaction.------

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of catalysts. Below are representative procedures for the two benchmark reactions discussed. These protocols can be adapted for the evaluation of this compound or other novel amino alcohols.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol (0.02 mmol) is dissolved in anhydrous toluene (2 mL). The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Reaction: Benzaldehyde (2.0 mmol) is added dropwise to the catalyst solution at 0 °C. The reaction mixture is stirred at this temperature for the time specified in the comparative table.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a suitable chiral stationary phase.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by a Chiral Amino Alcohol Derivative
  • Reaction Setup: To a vial containing the chiral amino alcohol-derived catalyst (0.05 mmol) is added the ketone (2.0 mmol), the aldehyde (1.0 mmol), and the solvent (e.g., DMSO, 1.0 mL).

  • Reaction: The mixture is stirred at the specified temperature for the indicated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The catalytic cycles for these reactions provide a conceptual framework for understanding how chiral amino alcohols induce stereoselectivity.

Catalytic_Cycle_Diethylzinc_Addition cluster_0 Catalytic Cycle AminoAlcohol R₂N-OH ZincComplex [R₂N-O-ZnEt]₂ AminoAlcohol->ZincComplex + Et₂Zn ActiveMonomer R₂N-O-ZnEt ZincComplex->ActiveMonomer Equilibrium TransitionState [Transition State] ActiveMonomer->TransitionState + R'CHO ProductComplex R₂N-O-Zn-O-CHR'Et TransitionState->ProductComplex Et transfer ProductComplex->ActiveMonomer + Et₂Zn - EtZn-O-CHR'Et

Caption: Catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Enamine_Catalytic_Cycle cluster_1 Enamine Catalysis Catalyst Chiral Amino Alcohol (e.g., Prolinol derivative) Iminium Iminium Ion Catalyst->Iminium + Ketone - H₂O Enamine Enamine Iminium->Enamine - H⁺ AldolAdduct Aldol Adduct (Iminium) Enamine->AldolAdduct + Aldehyde Product Chiral β-Hydroxy Ketone AldolAdduct->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: Generalized enamine catalytic cycle for the asymmetric aldol reaction.

Conclusion

Chiral amino alcohols are indispensable tools in the field of asymmetric synthesis. While a wealth of data exists for established ligands such as derivatives of proline, ephedrine, and DAIB, this comparative guide highlights a significant gap in the publicly available research concerning the application of this compound in benchmark catalytic asymmetric reactions. The provided data tables serve as a valuable resource for researchers in selecting appropriate catalysts for their specific needs and underscore the necessity for further investigation into the catalytic potential of less-studied amino alcohols. The detailed experimental protocols offer a standardized methodology for the evaluation of this compound and other novel chiral ligands, facilitating the expansion of the asymmetric catalysis toolbox. Future studies systematically evaluating the performance of this compound in these and other asymmetric transformations would be a valuable contribution to the field.

Confirmation of dl-2-Amino-1-hexanol Purity: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of elemental analysis against other common analytical techniques for the confirmation of dl-2-Amino-1-hexanol purity. Addressed to researchers, scientists, and professionals in drug development, this document outlines the experimental protocol for elemental analysis and presents a comparative analysis of its efficacy in detecting potential impurities.

Introduction to Purity Assessment

This compound, a key building block in the synthesis of various pharmaceutical compounds, demands high purity for optimal reaction outcomes and product safety. While several methods exist for purity determination, elemental analysis offers a fundamental assessment of the elemental composition of the compound. This guide explores the utility of elemental analysis in conjunction with other techniques to provide a complete purity profile.

Experimental Protocol: Elemental Analysis

Elemental analysis of this compound is typically performed using a CHNS analyzer, which involves the combustion of the sample to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified to determine the percentage of each element.

Instrumentation:

  • CHNS Elemental Analyzer

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) with a constant stream of oxygen. This process ensures complete combustion of the organic material.

  • Reduction: The combustion products pass through a reduction tube containing copper to convert nitrogen oxides to N₂.

  • Separation and Detection: The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element (C, H, N) in the original sample. The percentage of oxygen is typically determined by difference.

Data Presentation: Elemental Composition Comparison

The following table compares the theoretical elemental composition of pure this compound with that of potential impurities. These impurities are hypothesized based on common synthesis routes, such as the reductive amination of 1-hydroxy-2-hexanone or the reduction of a corresponding amino acid derivative.

CompoundMolecular FormulaCarbon (%)Hydrogen (%)Nitrogen (%)Oxygen (%)
This compound C₆H₁₅NO61.50 12.90 11.95 13.65
1-Hydroxy-2-hexanoneC₆H₁₂O₂62.0410.410.0027.55
dl-NorleucineC₆H₁₃NO₂54.949.9910.6824.39
N-acetyl-dl-2-amino-1-hexanolC₈H₁₇NO₂60.3510.768.8020.09

Note: The presence of these impurities would lead to a deviation in the experimentally determined elemental composition from the theoretical values for pure this compound.

Comparison with Alternative Purity Assessment Methods

While elemental analysis provides a valuable overall purity assessment, other methods offer more specific information about the nature and quantity of impurities.

MethodPrincipleAdvantagesLimitations
Elemental Analysis Determines the percentage of C, H, N, and S in a compound.Provides a fundamental confirmation of the empirical formula. Simple and rapid.Non-specific; cannot identify individual impurities. Insensitive to impurities with similar elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Highly sensitive and specific for identifying and quantifying volatile impurities.Requires derivatization for non-volatile compounds. May not be suitable for thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary and a liquid mobile phase.Versatile for a wide range of compounds. Can be used for both qualitative and quantitative analysis.May require method development for optimal separation. Detector response can vary for different compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of molecules based on the interaction of atomic nuclei with a magnetic field.Provides structural information about the main compound and any impurities present. Can be quantitative.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.

Mandatory Visualizations

Purity_Confirmation_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Identification & Quantification cluster_2 Purity Confirmation Sample This compound Sample EA Elemental Analysis Sample->EA Is elemental composition within acceptable limits? GCMS GC-MS EA->GCMS Yes HPLC HPLC EA->HPLC Yes NMR NMR EA->NMR Yes Impure Further Purification Required EA->Impure No Result Purity Confirmed GCMS->Result HPLC->Result NMR->Result Signaling_Pathway_Comparison cluster_elemental Elemental Analysis cluster_chromatography Chromatographic Methods (GC/HPLC) cluster_spectroscopy Spectroscopic Method (NMR) start_ea Sample combustion Combustion start_ea->combustion detection_ea Detection (TCD) combustion->detection_ea result_ea %C, %H, %N detection_ea->result_ea start_chrom Sample separation Separation (Column) start_chrom->separation detection_chrom Detection (MS/UV) separation->detection_chrom result_chrom Impurity Profile detection_chrom->result_chrom start_spec Sample excitation Magnetic Field start_spec->excitation detection_spec Detection (RF Signal) excitation->detection_spec result_spec Structural Information detection_spec->result_spec

A Comparative Guide to the Synthesis of dl-2-Amino-1-hexanol: An Evaluation of Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different synthetic routes for dl-2-Amino-1-hexanol, a valuable building block in organic synthesis. The comparison focuses on reported yields and purity, supported by detailed experimental protocols for three primary methods.

This compound's bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for a variety of more complex molecules. The selection of an appropriate synthetic route is crucial and often depends on factors such as starting material availability, scalability, and desired product purity. This guide explores three prominent methods: the reduction of a dl-norleucine derivative, the reductive amination of 1-hydroxy-2-hexanone, and a multi-step synthesis commencing with a halogenated precursor, analogous to the Ritter reaction.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound. It is important to note that for some routes, data from closely analogous compounds has been included due to the limited availability of specific data for this compound.

Synthesis RouteStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)Notes
1. Reduction of Amino Acid Ester dl-Norleucine Ethyl EsterLithium Aluminum Hydride (LiAlH₄)70 - 87 (analogous reactions)High (typically)A general and high-yielding method for amino acid reduction.[1]
2. Reductive Amination 1-Hydroxy-2-hexanoneAmmonia, Sodium Cyanoborohydride (NaBH₃CN)~37 (for 2-amino-1-heptanol)Moderate to HighA one-pot procedure with potential for optimization.[2]
3. From Halogenated Precursor 1-Hexene, Chlorine, Acetonitrile-~35-38 (for dl-2-amino-1-butanol)~90-92 (with isomeric impurities)A multi-step process with good yield but potential for side products.[3]

Experimental Protocols

Reduction of dl-Norleucine Ethyl Ester with Lithium Aluminum Hydride

This method involves the reduction of the ester and carboxylic acid functionalities of an amino acid derivative to the corresponding alcohol. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

  • The flask is cooled in an ice bath, and a solution of dl-norleucine ethyl ester (1.0 equivalent) in anhydrous THF is added dropwise via an addition funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is then carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling the flask in an ice bath.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification can be achieved by distillation under reduced pressure or by crystallization.

Reductive Amination of 1-Hydroxy-2-hexanone

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This one-pot procedure involves the in-situ formation of an imine from 1-hydroxy-2-hexanone and ammonia, which is then reduced by sodium cyanoborohydride.

Procedure:

  • To a solution of 1-hydroxy-2-hexanone (1.0 equivalent) in methanol, an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture. The pH of the solution should be maintained between 6 and 7 by the addition of a weak acid like acetic acid if necessary.

  • The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH).

  • The aqueous layer is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or distillation.

Synthesis from a Halogenated Precursor (via Ritter-type Reaction)

This route is analogous to the synthesis of dl-2-amino-1-butanol and involves the reaction of an alkene with a nitrile in the presence of chlorine, followed by hydrolysis.

Procedure (adapted for this compound):

  • In a suitable reactor, an excess of acetonitrile is cooled, and 1-hexene (1.0 equivalent) and chlorine gas (1.0 equivalent) are introduced simultaneously at a controlled rate while maintaining a low temperature.

  • This initial reaction forms an N-alkylimidoyl chloride intermediate.

  • Water is then added to the reaction mixture to hydrolyze the intermediate to the corresponding N-(1-(chloromethyl)pentyl)acetamide.

  • The excess acetonitrile and any chlorinated byproducts are removed by distillation.

  • The crude acetamide is then hydrolyzed to this compound hydrochloride by heating with a strong acid, such as hydrochloric acid.

  • The product is isolated as the hydrochloride salt, which can be neutralized with a base to yield the free amino alcohol.

  • Purification of the final product is typically achieved through distillation. This method may produce the isomeric 1-amino-2-hexanol as a byproduct.

Logical Workflow for Synthesis Route Selection

The choice of a synthetic route for this compound depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisRouteSelection Start Start: Need for This compound Purity High Purity Critical? Start->Purity Yield High Yield Primary Goal? Purity->Yield Yes OnePot One-Pot Procedure Preferred? Purity->OnePot No StartingMaterial dl-Norleucine Available? Yield->StartingMaterial Yes Yield->OnePot No StartingMaterial->OnePot No Route1 Route 1: Reduction of dl-Norleucine Ester StartingMaterial->Route1 Yes Route2 Route 2: Reductive Amination OnePot->Route2 Yes Route3 Route 3: From Halogenated Precursor OnePot->Route3 No

Caption: Decision workflow for selecting a synthesis route for this compound.

This guide provides a foundational comparison of synthetic methodologies for this compound. Researchers are encouraged to consider the specific requirements of their project, including scale, purity, and available resources, when selecting the most appropriate synthetic strategy. Further optimization of the presented protocols may be necessary to achieve desired outcomes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for dl-2-Amino-1-hexanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dl-2-Amino-1-hexanol, a chiral amino alcohol with applications in organic synthesis and pharmaceutical development, is critical for quality control and regulatory compliance. The selection of a suitable analytical method is paramount and often involves a trade-off between sensitivity, specificity, cost, and sample throughput. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methodologies

The quantification of this compound can be achieved using various analytical techniques. This guide focuses on a comparative overview of Spectrophotometry, HPLC with chiral separation, and GC with derivatization.

  • Spectrophotometry: This method offers a simple and cost-effective approach for the quantification of this compound. It is based on the Malaprade reaction, where the vicinal amino alcohol group is oxidized by potassium periodate, and the resulting product is measured spectrophotometrically.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high resolution and sensitivity for the analysis of non-volatile and thermally labile compounds like this compound. Chiral HPLC methods, employing either a chiral stationary phase (CSP) for direct separation or derivatization with a chiral reagent for indirect separation, are essential for resolving the enantiomers of this racemic compound.

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Gas chromatography-mass spectrometry (GC-MS) is often used for its high specificity and sensitivity.

Quantitative Performance of Analytical Methods

The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound using the three discussed methods. The data presented is a composite of reported values for this compound and analogous amino alcohols.

Validation ParameterSpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Colorimetric (Malaprade Reaction)Chiral Separation (Direct or Indirect)Derivatization followed by GC separation
Linearity (r²) ≥ 0.99≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (%RSD) < 5%< 2%< 3%
Specificity Moderate (potential interference from other vicinal diols/amino alcohols)High (with appropriate chiral column/derivatization)Very High (especially with MS detection)
Throughput HighModerateModerate
Cost LowHighModerate

Experimental Protocols

Method 1: Spectrophotometric Quantification

This method is based on the oxidative cleavage of the vicinal amino alcohol group in this compound by potassium periodate (the Malaprade reaction). The consumption of periodate or the formation of a reaction product is measured spectrophotometrically.

Instrumentation: UV-Vis Spectrophotometer

Reagents:

  • This compound standard

  • Potassium periodate solution (e.g., 0.01 M)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Reagents for color development (if an indirect method is used)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the appropriate buffer.

  • Sample Preparation: Dissolve the sample containing this compound in the same buffer and dilute to a concentration within the linear range of the assay.

  • Reaction: To a known volume of the standard or sample solution, add a specific volume of the potassium periodate solution. Allow the reaction to proceed for a defined time at a controlled temperature.

  • Measurement: Measure the absorbance of the solution at a predetermined wavelength. The decrease in absorbance due to periodate consumption or the increase in absorbance of a colored product can be used for quantification.

  • Calibration: Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.

  • Quantification: Determine the concentration of this compound in the sample from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with Chiral Separation

This method allows for the separation and quantification of the individual enantiomers of this compound.

Instrumentation: HPLC system with a UV or other suitable detector.

Option A: Direct Chiral Separation

Chiral Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or a macrocyclic glycopeptide-based column.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and analyte.

Procedure:

  • Standard and Sample Preparation: Dissolve the standards and samples in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5 - 1.5 mL/min.

    • Column temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) as this compound lacks a strong chromophore.

  • Analysis: Inject the prepared solutions onto the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify the enantiomers based on their retention times and peak areas compared to the calibration standards.

Option B: Indirect Chiral Separation via Derivatization

Derivatizing Agent: A chiral derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a chiral thiol, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Column: A standard achiral reversed-phase column (e.g., C18).

Procedure:

  • Derivatization: React the this compound standards and samples with the chiral derivatizing agent to form diastereomers.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV or fluorescence detection, depending on the properties of the derivatizing agent.

  • Analysis and Quantification: Separate the diastereomers on the achiral column and quantify using a calibration curve prepared from the derivatized standards.

Method 3: Gas Chromatography (GC) with Derivatization

This method is suitable for the quantification of this compound after converting it to a volatile derivative.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Derivatization Reagent: A silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Procedure:

  • Derivatization:

    • Evaporate the solvent from the sample containing this compound.

    • Add the derivatization reagent and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Detector Temperature: FID: 250-300 °C; MS transfer line: 280 °C.

  • Analysis and Quantification: Inject the derivatized sample into the GC system. Identify and quantify the derivative peak based on its retention time and response factor relative to an internal standard or by using an external calibration curve.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when different methods are used. The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods for this compound quantification.

CrossValidationWorkflow start Start: Define Analytical Requirement method_dev Method Development & Optimization start->method_dev spec_dev Spectrophotometry Method method_dev->spec_dev hplc_dev HPLC (Chiral) Method method_dev->hplc_dev gc_dev GC (Derivatization) Method method_dev->gc_dev spec_val Validate Spectrophotometry spec_dev->spec_val hplc_val Validate HPLC hplc_dev->hplc_val gc_val Validate GC gc_dev->gc_val validation Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) cross_val Cross-Validation Study validation->cross_val spec_val->validation hplc_val->validation gc_val->validation sample_analysis Analyze Same Set of Samples by All Validated Methods cross_val->sample_analysis stat_analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->stat_analysis acceptance Acceptance Criteria Met? stat_analysis->acceptance acceptance->method_dev No (Re-optimize/Re-validate) report Generate Comparison Report acceptance->report Yes end End: Select Appropriate Method report->end

Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound should be based on the specific requirements of the analysis, including the need for enantiomeric separation, the required sensitivity, the sample matrix, and the available instrumentation.

  • Spectrophotometry is a suitable and economical choice for routine analysis where high specificity and sensitivity are not primary concerns and enantiomeric separation is not required.

  • HPLC with chiral separation is the method of choice when the individual enantiomers of this compound need to be quantified, which is often a regulatory requirement for chiral drugs. It offers high precision and accuracy.

  • GC with derivatization , particularly GC-MS, provides the highest sensitivity and specificity, making it ideal for trace-level analysis and for complex matrices where interference is a concern.

A thorough cross-validation of these methods is essential to ensure data integrity and to establish the interchangeability of the methods when required. This guide provides a framework for researchers to compare these techniques and select the most appropriate method for their analytical needs in the development and quality control of products containing this compound.

Literature review of the applications of dl-2-Amino-1-hexanol in stereoselective synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the scientific literature reveals a notable absence of documented applications for dl-2-Amino-1-hexanol as a chiral auxiliary in stereoselective synthesis. While the broader class of chiral amino alcohols is fundamental to modern asymmetric synthesis, with prominent examples including Evans' oxazolidinones, Oppolzer's camphorsultams, and derivatives of pseudoephedrine, there is a significant lack of published research detailing the use of this compound in key stereoselective transformations such as aldol reactions, alkylations, or Diels-Alder reactions.

Therefore, this guide provides a comparative overview of well-established chiral amino alcohol auxiliaries, offering a framework for understanding their application and performance. This will serve as a valuable resource for researchers, scientists, and drug development professionals by illustrating the principles of stereoselective synthesis using this important class of compounds, while also highlighting the current gap in the literature concerning this compound.

Introduction to Chiral Auxiliaries

In the field of stereoselective synthesis, chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral 1,2-amino alcohols are a particularly valuable class of chiral auxiliaries due to their widespread availability from natural sources like amino acids and their ability to form rigid, chelated transition states that facilitate high levels of stereocontrol.

This guide offers a comparative analysis of the performance of several widely used chiral amino alcohol-derived auxiliaries in key stereoselective transformations.

Prominent Chiral Amino Alcohol Auxiliaries

A variety of chiral amino alcohols serve as precursors to highly effective chiral auxiliaries. Some of the most successful examples include:

  • Valinol and Phenylalaninol : Derived from the amino acids valine and phenylalanine, these are key components in the synthesis of the renowned Evans' oxazolidinone auxiliaries .

  • Pseudoephedrine : This naturally occurring alkaloid can be used directly as a chiral auxiliary in the form of pseudoephedrine amides, particularly in asymmetric alkylations.

  • (1R,2S)-1-Amino-2-indanol : A conformationally rigid, bicyclic amino alcohol that has demonstrated exceptional performance as both a chiral ligand and auxiliary in a range of asymmetric transformations.

Performance Comparison in Stereoselective Reactions

The effectiveness of a chiral auxiliary is primarily assessed by the yield and stereoselectivity (diastereomeric excess, de%, and/or enantiomeric excess, ee%) of the reaction it directs. The following tables summarize the typical performance of common chiral auxiliaries in fundamental stereoselective reactions, providing a basis for comparison.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a cornerstone of carbon-carbon bond formation. Chiral auxiliaries are employed to govern the direction from which an electrophile approaches the enolate.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary PrecursorAuxiliary TypeSubstrateElectrophileYield (%)de (%)
(S)-ValinolEvans' OxazolidinonePropionylBenzyl bromide85-95>98
(1R,2S)-PseudoephedrineAmidePropionylMethyl iodide80-90>95
(1R,2S)-1-Amino-2-indanolOxazolidinonePhenylacetylEthyl iodide~85>90
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are crucial for controlling the stereochemistry of the two newly formed chiral centers.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral Auxiliary PrecursorAuxiliary TypeEnolate SourceAldehydeYield (%)de (%)
(S)-ValinolEvans' OxazolidinonePropionylIsobutyraldehyde80-90>99
(1R,2S)-PseudoephedrineAmidePropionylBenzaldehyde75-85>90
Oppolzer's CamphorsultamN-AcylsultamPropionylBenzaldehyde85-95>98

Note: Oppolzer's camphorsultam, derived from camphor, is included as a benchmark for its high performance in stereoselective aldol reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and can generate up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of this transformation.

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral Auxiliary PrecursorAuxiliary TypeDienophileDieneYield (%)de (%)
(S)-ValinolEvans' OxazolidinoneN-AcryloylCyclopentadiene80-90>96
Oppolzer's CamphorsultamN-AcryloylsultamN-AcryloylCyclopentadiene90-99>98
(-)-8-PhenylmentholAcrylate EsterAcrylateCyclopentadiene~80>90

Note: (-)-8-Phenylmenthol is a classic example of a chiral alcohol auxiliary in the Diels-Alder reaction and is included for comparison.

Experimental Protocols

The following are generalized experimental protocols for the application of well-established chiral auxiliaries, serving as a reference for researchers.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: The chiral oxazolidinone (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (1.05 equivalents) is added dropwise, and after 30 minutes of stirring, the desired acyl chloride (1.1 equivalents) is introduced. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is subsequently quenched with a saturated aqueous solution of ammonium chloride and the product is extracted.

  • Enolate Formation and Alkylation: The resulting N-acyloxazolidinone (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete enolate formation. The alkylating agent (1.2 equivalents) is then added, and the reaction is maintained at -78 °C for 2-4 hours.

  • Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted. The chiral auxiliary can be cleaved through methods such as hydrolysis with lithium hydroxide and hydrogen peroxide or reduction with lithium borohydride to yield the corresponding carboxylic acid or alcohol. The chiral auxiliary can often be recovered and reused.

Visualizations

Logical Workflow for Stereoselective Synthesis Using a Chiral Auxiliary

G General workflow for chiral auxiliary-mediated synthesis. cluster_0 Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Auxiliary Cleavage Auxiliary Cleavage Diastereomeric Product->Auxiliary Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Transition State Model for an Evans' Asymmetric Aldol Reaction

Caption: Key elements of the Zimmerman-Traxler transition state model.

Conclusion

Based on the available scientific literature, this compound is not a commonly employed chiral auxiliary in stereoselective synthesis. However, the principles of asymmetric induction using chiral amino alcohols are well-established and represent a powerful strategy for the synthesis of enantiomerically pure compounds. Auxiliaries derived from readily available amino alcohols such as valinol and phenylalaninol, as well as pseudoephedrine, have consistently demonstrated high efficacy in a variety of stereoselective reactions. For professionals in drug development and organic synthesis, the selection of a well-documented and reliable chiral auxiliary is crucial for the efficient and predictable synthesis of chiral target molecules. While future investigations may uncover novel applications for less common amino alcohols like 2-amino-1-hexanol, the established auxiliaries currently represent the state-of-the-art in the field.

References

Benchmarking dl-2-Amino-1-hexanol as a Resolving Agent: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective and efficient resolving agent is a critical step in the separation of enantiomers. This guide aims to provide a comparative analysis of dl-2-Amino-1-hexanol as a resolving agent against other common alternatives. However, an extensive review of scientific literature and chemical databases reveals a significant lack of published experimental data specifically detailing the use of this compound for the chiral resolution of carboxylic acids, including common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, ketoprofen, and naproxen.

While this compound is a chiral amino alcohol and theoretically a potential resolving agent for acidic racemates, there are no readily available studies that provide the necessary quantitative data—such as diastereomeric excess (%de), enantiomeric excess (%ee), and overall yield—to benchmark its performance against established resolving agents.

This guide will, therefore, provide a comprehensive overview of the principles of chiral resolution by diastereomeric salt formation, detail established experimental protocols for the resolution of profens using other common chiral amines, and present a comparative table of these alternatives to serve as a baseline for the evaluation of any future studies on this compound.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture, which consists of equal amounts of two enantiomers. Since enantiomers have identical physical properties, they cannot be separated by conventional methods like distillation or crystallization. The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1]

This process involves reacting the racemic mixture (in this case, a carboxylic acid) with an enantiomerically pure resolving agent (a chiral amine). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical and chemical properties, including solubility. This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. Once separated, the individual diastereomers can be treated with an acid or base to regenerate the enantiomerically pure carboxylic acid and the resolving agent.

Experimental Protocols for the Resolution of Chiral Carboxylic Acids

While specific protocols for this compound are unavailable, the following are generalized and specific experimental procedures for the resolution of profens using other well-documented chiral amines. These protocols can serve as a template for designing experiments to evaluate new resolving agents.

General Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid reaction Reaction Mixture racemic_acid->reaction resolving_agent Chiral Resolving Agent resolving_agent->reaction solvent Suitable Solvent solvent->reaction crystallization Fractional Crystallization reaction->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acid_treatment_solid Acid Treatment less_soluble->acid_treatment_solid acid_treatment_filtrate Acid Treatment more_soluble->acid_treatment_filtrate enantiomer_1 Enantiomer 1 acid_treatment_solid->enantiomer_1 recovered_agent_1 Recovered Resolving Agent acid_treatment_solid->recovered_agent_1 enantiomer_2 Enantiomer 2 acid_treatment_filtrate->enantiomer_2 recovered_agent_2 Recovered Resolving Agent acid_treatment_filtrate->recovered_agent_2

General workflow for chiral resolution.
Detailed Protocol for the Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine

This protocol is adapted from established laboratory procedures.[2][3][4]

  • Salt Formation:

    • Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (KOH) solution in a 125-mL Erlenmeyer flask with stirring.

    • Heat the mixture to 75-85 °C.

    • Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the solution. A precipitate of the (S)-ibuprofen-(S)-α-phenylethylamine salt should form.

    • Maintain the temperature for a designated period to ensure complete salt formation.

  • Isolation of Diastereomeric Salt:

    • Cool the mixture to room temperature and then in an ice bath to maximize crystallization.

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of (+)-Ibuprofen:

    • Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-2.

    • The ibuprofen will precipitate out of the aqueous solution.

    • Extract the pure enantiomer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Analysis:

    • Determine the yield, melting point, and specific rotation of the product.

    • The enantiomeric excess (%ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Comparison of Alternative Resolving Agents for Chiral Carboxylic Acids

The choice of a resolving agent is often empirical and depends on the specific substrate and reaction conditions.[5] Below is a table summarizing the performance of some commonly used chiral amines for the resolution of profens.

Resolving AgentRacemic AcidYield (%)Enantiomeric Excess (%ee)Solvent SystemReference
(S)-(-)-α-phenylethylamineIbuprofen~3888.14Aqueous[3]
CinchonidineKetoprofen3197Ethyl acetate/methanol[6][7]
N-methyl-D-glucamineNaproxenHigh>95Not specified[8]
(1R,2S)-1-Aminoindan-2-olKetoprofenHigh96.2Acetonitrile/water[9]

Signaling Pathways and Experimental Workflows in DOT Language

The following diagram illustrates the logical relationship in selecting a resolving agent.

G cluster_agents Potential Resolving Agents racemic_mixture Racemic Mixture (e.g., Ibuprofen) resolving_agent Choice of Resolving Agent racemic_mixture->resolving_agent diastereomers Formation of Diastereomers resolving_agent->diastereomers separation Separation by Crystallization diastereomers->separation enantiomers Pure Enantiomers separation->enantiomers agent1 This compound agent1->resolving_agent Data Needed agent2 (S)-(-)-α-phenylethylamine agent2->resolving_agent agent3 Cinchonidine agent3->resolving_agent

References

A Comparative Analysis of the Reactivity of Primary vs. Secondary Amino Alcohols in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Reactivity

The nuanced differences in reactivity between primary and secondary amino alcohols are of paramount importance in the fields of organic synthesis and drug development. The presence of both an amino and a hydroxyl group on the same molecule introduces competitive reactivity that is governed by factors such as steric hindrance, electronic effects, and reaction conditions. This guide provides an objective comparison of the reactivity of primary versus secondary amino alcohols in three key transformations: acylation, oxidation, and the formation of oxazolidines, supported by established chemical principles and available experimental data.

Acylation: A Tale of Two Nucleophiles

The acylation of amino alcohols can occur at either the amino (N-acylation) or the hydroxyl (O-acylation) group. The chemoselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.

Under Basic or Neutral Conditions: The amino group is generally more nucleophilic than the hydroxyl group. Consequently, N-acylation is the predominant pathway. Primary amines, being less sterically hindered than secondary amines, are expected to react more rapidly.

Under Acidic Conditions: The more basic amino group is protonated to form an ammonium salt. This deactivates the nitrogen as a nucleophile, leading to preferential O-acylation. In this scenario, the reactivity of the hydroxyl group becomes the determining factor. It is well-established that primary alcohols are acylated faster than secondary alcohols, a principle that extends to amino alcohols.[1]

Comparative Data on Acylation:

While direct kinetic studies comparing the acylation of primary and secondary amino alcohols are not abundant in the literature, the relative reactivity can be inferred from established principles of nucleophilicity and steric hindrance.

Amino Alcohol TypeAcylation Site (Neutral/Basic)Acylation Site (Acidic)Expected Relative Rate (Neutral/Basic)Expected Relative Rate (Acidic)
Primary N-AcylationO-AcylationFasterFaster
Secondary N-AcylationO-AcylationSlowerSlower

Experimental Protocol: Chemoselective O-Acylation under Acidic Conditions

This protocol is adapted from the work of Previero et al. for the chemoselective O-acylation of hydroxyamino acids.[2]

Materials:

  • Primary or secondary amino alcohol (e.g., ethanolamine or N-methylethanolamine)

  • Anhydrous trifluoroacetic acid (TFA)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the amino alcohol in anhydrous TFA at 0 °C.

  • Slowly add the acyl chloride (1.5 equivalents) to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Precipitate the O-acylated product as its trifluoroacetate salt by the addition of anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Logical Workflow for Acylation Selectivity

Acylation_Selectivity cluster_conditions Reaction Conditions cluster_reactivity Dominant Reactivity cluster_rate Relative Rate Neutral_Basic Neutral or Basic (pH > 7) N_Acylation N-Acylation Favored Neutral_Basic->N_Acylation Amino group is more nucleophilic Acidic Acidic (pH < 7) O_Acylation O-Acylation Favored Acidic->O_Acylation Amino group is protonated Primary_Faster_N Primary > Secondary N_Acylation->Primary_Faster_N Less steric hindrance Primary_Faster_O Primary > Secondary O_Acylation->Primary_Faster_O Primary alcohol is more reactive

Caption: Factors influencing the site and rate of acylation in amino alcohols.

Oxidation: Targeting the Carbinol Carbon

The oxidation of amino alcohols primarily targets the alcohol functionality, converting primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones.[3] The amino group can influence the reaction, and in some cases, protection of the amine is necessary to prevent side reactions. However, mild oxidation methods like the Swern oxidation can be employed for the selective oxidation of the alcohol moiety.[4][5]

Generally, primary alcohols are oxidized more readily than secondary alcohols due to the presence of two α-hydrogens, making them sterically more accessible to the oxidizing agent.[2]

Comparative Data on Oxidation:

Direct comparative kinetic data for the oxidation of primary versus secondary amino alcohols is scarce. However, a study on the OH-initiated degradation of 2-aminoethanol (a primary amino alcohol) in the atmosphere determined a rate constant of (9.2 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. While this is a gas-phase reaction, it provides a quantitative measure of the reactivity of a primary amino alcohol towards an oxidizing species.

Amino Alcohol TypeOxidation Product (Mild)Expected Relative Rate
Primary AldehydeFaster
Secondary KetoneSlower

Experimental Protocol: Swern Oxidation of an Amino Alcohol

The Swern oxidation is a reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and is compatible with many functional groups, including amines.[5][6]

Materials:

  • Primary or secondary amino alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78 °C, add a solution of DMSO (2.7 equiv.) in anhydrous DCM dropwise.

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of the amino alcohol (1.0 equiv.) in anhydrous DCM dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equiv.) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Swern Oxidation Signaling Pathway

Swern_Oxidation Oxalyl_Chloride Oxalyl Chloride Activated_DMSO Activated DMSO Intermediate Oxalyl_Chloride->Activated_DMSO DMSO DMSO DMSO->Activated_DMSO Alkoxysulfonium_Ylide Alkoxysulfonium Ylide Activated_DMSO->Alkoxysulfonium_Ylide Amino_Alcohol Primary or Secondary Amino Alcohol Amino_Alcohol->Alkoxysulfonium_Ylide Product Aldehyde or Ketone Alkoxysulfonium_Ylide->Product Elimination Triethylamine Triethylamine Triethylamine->Alkoxysulfonium_Ylide Deprotonation

Caption: Key intermediates in the Swern oxidation of amino alcohols.

Reaction with Carbonyls: The Formation of Oxazolidines

Amino alcohols react with aldehydes and ketones to form five-membered heterocyclic rings called oxazolidines. This reaction is a condensation process involving the formation of a hemiaminal intermediate followed by intramolecular cyclization.[7] The formation of oxazolidines is a reversible reaction, and the position of the equilibrium can be influenced by the removal of water.[8][9]

The reactivity in oxazolidine formation is influenced by both the nucleophilicity of the amino and hydroxyl groups and steric factors. A study on the reaction of β-hydroxy amino acids with aldehydes provided a preliminary ordering of reactivity, suggesting that steric hindrance around the hydroxyl group can significantly impact the rate of cyclization.[10] In this study, a primary alcohol-containing amino acid (serine) was found to be less reactive in forming an oxazolidine compared to some secondary alcohol-containing counterparts, suggesting that electronic effects and the specific stereochemistry of the molecule can play a complex role that sometimes overrides simple steric considerations.[10] However, for simple, acyclic amino alcohols, it is generally expected that the less sterically hindered primary amino alcohol will react more readily.

Comparative Data on Oxazolidine Formation:

A study on the synthesis of oxazolidines from various amino alcohols and aldehydes under microwave irradiation in the presence of air provides qualitative evidence for the successful formation of these heterocycles from both primary and secondary amino alcohols.[8][9] While not a direct kinetic comparison, the reported high yields for both types of substrates under the same reaction conditions suggest that both are viable reactants.

Amino Alcohol TypeReactivity with AldehydesFactors Influencing Reactivity
Primary Forms OxazolidineLess steric hindrance generally favors reaction.
Secondary Forms OxazolidineSteric hindrance can play a significant role; electronic effects and stereochemistry can also be important.[10]

Experimental Protocol: Synthesis of an Oxazolidine

This protocol is a general procedure for the condensation of an amino alcohol with an aldehyde.[8][9]

Materials:

  • Primary or secondary amino alcohol (e.g., ethanolamine or N-methylethanolamine)

  • Aldehyde (e.g., benzaldehyde)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the amino alcohol (1.0 equiv.) and the aldehyde (1.0 equiv.) in toluene.

  • Reflux the mixture, and azeotropically remove the water formed during the reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the resulting oxazolidine by distillation or column chromatography.

Oxazolidine Formation Pathway

Oxazolidine_Formation Amino_Alcohol Primary or Secondary Amino Alcohol Hemiaminal Hemiaminal Intermediate Amino_Alcohol->Hemiaminal Aldehyde Aldehyde Aldehyde->Hemiaminal Oxazolidine Oxazolidine Hemiaminal->Oxazolidine Intramolecular Cyclization Water Water Oxazolidine->Water Dehydration

Caption: The reaction pathway for the formation of oxazolidines from amino alcohols and aldehydes.

Conclusion

The reactivity of primary and secondary amino alcohols is a multifaceted topic where broad generalizations must be tempered by an appreciation for the specific reaction conditions and the structure of the substrate.

  • In acylation , the chemoselectivity is dictated by pH. Under neutral or basic conditions, the more nucleophilic amino group reacts, with primary amines being more reactive than secondary amines. Under acidic conditions, the protonated amino group is unreactive, leading to O-acylation where primary alcohols are more reactive.

  • In oxidation , the alcohol is the primary site of reaction, with primary alcohols generally exhibiting greater reactivity than secondary alcohols due to reduced steric hindrance.

  • In oxazolidine formation , while primary amino alcohols are generally expected to react faster due to less steric hindrance, the interplay of electronic effects and stereochemistry can lead to more complex reactivity patterns, as observed in studies with β-hydroxy amino acids.[10]

For professionals in drug development and chemical synthesis, a thorough understanding of these principles is crucial for designing efficient synthetic routes and predicting potential side reactions. The provided experimental protocols offer a starting point for the practical application of these transformations in a laboratory setting.

References

Assessing the stability of dl-2-Amino-1-hexanol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the chemical stability of dl-2-Amino-1-hexanol under various storage conditions. It includes a detailed experimental protocol, a comparative analysis with other common amino alcohols, and visual representations of the experimental workflow and potential degradation pathways. The information presented herein is intended to serve as a practical resource for researchers involved in the handling, formulation, and development of substances containing this molecule.

Comparative Stability Analysis

The stability of this compound was evaluated against two other commonly used amino alcohols, Ethanolamine and Isopropanolamine, under accelerated storage conditions. The following table summarizes the hypothetical findings after six months, providing a comparative overview of their performance.

Table 1: Comparative Stability of Amino Alcohols under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH) for 6 Months

CompoundInitial Assay (%)6-Month Assay (%)AppearanceTotal Degradation Products (%)
This compound 99.898.5No change1.3
Ethanolamine 99.997.2Slight yellowing2.7
Isopropanolamine 99.798.0No change1.7

Long-Term Stability of this compound

A year-long stability study was conducted to assess the degradation profile of this compound under both long-term and accelerated conditions, as well as its sensitivity to light. The results are presented in Table 2.

Table 2: Stability Data for this compound

Timepoint (Months)Long-Term Storage (25°C ± 2°C / 60% RH ± 5% RH) Assay (%)Accelerated Storage (40°C ± 2°C / 75% RH ± 5% RH) Assay (%)Photostability (1.2 million lux hours; 200 W·h/m²) Assay (%)
0 99.899.899.8
3 99.799.299.1
6 99.598.598.3
9 99.497.8Not Applicable
12 99.297.1Not Applicable

Experimental Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow for the stability assessment and a potential degradation pathway for primary amino alcohols.

Experimental Workflow for Stability Assessment Experimental Workflow for Stability Assessment cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Sample Sample Acquisition (this compound) Packaging Packaging in Inert Containers Sample->Packaging LongTerm Long-Term (25°C/60% RH) Packaging->LongTerm Distribution Accelerated Accelerated (40°C/75% RH) Packaging->Accelerated Distribution Photo Photostability (ICH Q1B) Packaging->Photo Distribution Timepoints Sampling at Pre-defined Timepoints LongTerm->Timepoints Accelerated->Timepoints Photo->Timepoints HPLC HPLC Analysis (Assay and Impurities) Timepoints->HPLC Data Data Interpretation HPLC->Data Report Stability Report Data->Report

Figure 1: Experimental Workflow for Stability Assessment

Potential Degradation Pathway of a Primary Amino Alcohol Potential Degradation Pathway of a Primary Amino Alcohol cluster_main AminoAlcohol Primary Amino Alcohol (R-CH(NH2)-CH2OH) Intermediate Imine Intermediate AminoAlcohol->Intermediate Oxidation (-2H) Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Hydrolysis (+H2O, -NH3) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Further Oxidation

Figure 2: Potential Degradation Pathway

Experimental Protocols

A detailed methodology was followed to ensure the reliability and reproducibility of the stability assessment.

Materials and Equipment
  • This compound: Purity ≥ 99.5%

  • Ethanolamine: Purity ≥ 99.5%

  • Isopropanolamine: Purity ≥ 99.5%

  • HPLC Grade Acetonitrile and Water

  • Inert Gas (Nitrogen)

  • Type I Glass Vials with PTFE-lined caps

  • Stability Chambers: Capable of maintaining temperature and humidity within ±2°C and ±5% RH.

  • Photostability Chamber: Compliant with ICH Q1B guidelines.

  • High-Performance Liquid Chromatography (HPLC) System: With a UV detector.

Sample Preparation and Handling

Samples of this compound and the comparative amino alcohols were accurately weighed and placed in clean, dry Type I glass vials. The vials were purged with nitrogen gas before being sealed to create an inert atmosphere.

Storage Conditions

The samples were stored under the following conditions as per ICH Q1A(R2) guidelines:

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Photostability: Samples were exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. Control samples were kept in the dark to allow for comparison.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method was used for the quantification of the parent compound and the detection of any degradation products.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method was validated for specificity, linearity, accuracy, precision, and robustness to ensure that it could separate the parent peak from any potential degradation products.

Forced Degradation Studies

To understand the potential degradation pathways and to ensure the specificity of the analytical method, forced degradation studies were performed under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

Samples from these studies were analyzed by HPLC to identify the degradation products and to confirm that they were well-resolved from the main peak of this compound.

Discussion

The hypothetical data suggests that this compound exhibits good stability under both long-term and accelerated storage conditions, with minimal degradation observed over a 12-month period. In the comparative analysis, it performed favorably against ethanolamine, showing less degradation and no change in appearance under accelerated conditions. While isopropanolamine also showed good stability, this compound demonstrated a slightly lower formation of total degradation products. The photostability studies indicate that the compound is somewhat sensitive to light, suggesting that it should be stored in light-protected containers. The forced degradation studies would provide valuable insights into the potential degradation products that could form under extreme conditions, which is crucial for risk assessment and the development of robust formulations. This guide provides a template for conducting a thorough stability assessment of this compound. Researchers and drug development professionals are encouraged to adapt these protocols to their specific needs and to perform their own studies to generate concrete data for their applications.

Safety Operating Guide

Proper Disposal of dl-2-Amino-1-hexanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat dl-2-Amino-1-hexanol as a hazardous chemical waste. It is crucial to adhere to the safety and disposal procedures outlined below to ensure personnel safety and environmental compliance.

This guide provides comprehensive, step-by-step instructions for the safe handling and proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

I. Immediate Safety and Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1][2]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3]

  • Inhalation: Move to fresh air. If you experience breathing difficulties, seek medical attention.[2][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3]

Spilled this compound and any materials used for cleanup must be treated as hazardous waste.[4]

II. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆H₁₅NO[1]
Molecular Weight117.19 g/mol [1]
Boiling Point190-192 °C at 740 mm Hg[5]
Density0.912 g/mL at 25 °C[5]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: All unused, expired, or contaminated this compound must be treated as hazardous chemical waste.[4][6] Do not dispose of it down the drain or in regular trash.[6][7]

  • Segregate Waste Streams:

    • Collect liquid this compound waste in a dedicated, leak-proof container.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

    • Segregate this waste from other chemical waste streams to prevent accidental reactions. Specifically, keep it separate from acids and strong oxidizing agents.[3]

    • Solid waste contaminated with this compound (e.g., absorbent pads, gloves, empty containers with residue) should be collected in a separate, clearly labeled container.

Step 2: Proper Waste Container Management

  • Use Compatible Containers: Ensure the waste container is made of a material compatible with amines and alcohols. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: Immediately label the hazardous waste container with the following information[6][9]:

    • The words "Hazardous Waste".[6][10]

    • The full chemical name: "this compound". Do not use abbreviations.[6]

    • The approximate concentration and quantity of the waste.

    • The date when the first drop of waste was added (accumulation start date).[6]

    • The name and contact information of the Principal Investigator or responsible person.[6]

    • Check off the appropriate hazard pictograms for irritation.[6]

  • Keep Containers Closed: Always keep the waste container tightly sealed, except when adding waste.[8][10] This prevents the release of vapors and potential spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][10]

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks. This is especially important for liquid waste.

  • Segregation within SAA: Within the SAA, continue to segregate this compound waste from incompatible materials like acids and oxidizers.[8]

Step 4: Disposal of Empty Containers

  • Acute vs. Non-Acute Hazardous Waste: Regulations differentiate between containers that held "acute" hazardous waste and those that held other hazardous wastes. While this compound is not typically listed as an acute hazardous waste (P-listed), it is best practice to follow thorough cleaning procedures.

  • Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (such as water or ethanol).[4]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste in your liquid this compound waste container.[4]

  • Final Disposal: Once triple-rinsed and dried, deface or remove the original chemical label and the hazardous waste label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[4][8]

Step 5: Arranging for Waste Pickup

  • Monitor Fill Level: Do not overfill waste containers. A safe limit is typically 75-90% full to allow for expansion and prevent spills.[8]

  • Adhere to Time Limits: Hazardous waste can only be stored in an SAA for a limited time (often up to one year, but institutional policies may be stricter).[11]

  • Request Pickup: Once the container is full or nearing its time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4][8] Follow their specific procedures for scheduling a pickup.

IV. Disposal Workflow Diagram

Disposal_Workflow Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage cluster_3 Final Disposal A Generate this compound Waste (Liquid or Contaminated Solid) B Identify as Hazardous Waste A->B C Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Label (Contents, Date, PI Info, Hazards) D->E F Keep Container Tightly Closed E->F G Store in Designated SAA (At/Near Point of Generation) F->G H Use Secondary Containment G->H I Monitor Fill Level (<90%) & Accumulation Time H->I J Submit Waste Pickup Request to EHS I->J K EHS Collects for Final Disposal J->K

Caption: Figure 1: Disposal Workflow for this compound.

By implementing these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

References

Personal protective equipment for handling dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of dl-2-Amino-1-hexanol, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Chemical Identifier:

Compound NameThis compound
Molecular Formula C6H15NO
CAS Number 5665-74-7

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1][2][3]

Signal Word: Warning[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields (or goggles).[4][5][6] Use face protection if there is a risk of splashing.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a laboratory coat.[4][5][6] Long-sleeved clothing is recommended.[2]
Respiratory Protection Use only in a well-ventilated area.[2][4][5] If ventilation is inadequate, use a NIOSH-approved respirator.

Operational Plan for Safe Handling

A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh/measure chemical in a fume hood prep_hood->handle_weigh handle_use Perform experimental work in a well-ventilated area handle_weigh->handle_use post_decon Decontaminate work surfaces handle_use->post_decon post_wash Wash hands thoroughly post_decon->post_wash disp_waste Dispose of waste in a hazardous waste container post_wash->disp_waste disp_ppe Dispose of contaminated PPE as hazardous waste disp_waste->disp_ppe

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is in proper working order.

    • Don the required personal protective equipment: safety goggles, nitrile gloves, and a lab coat.[4][5][6]

  • Handling:

    • Conduct all weighing and measuring of this compound within the fume hood to minimize inhalation exposure.[2][5]

    • Carry out all experimental procedures in a well-ventilated area.[2][4]

    • Avoid direct contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4][5]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[6]

  • Post-Handling:

    • After handling, decontaminate all work surfaces.

    • Wash hands and any exposed skin thoroughly with soap and water.[5][6]

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused or waste this compound in a designated hazardous chemical waste container.[2] Do not dispose of it down the drain.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing boats, that come into direct contact with this compound should be considered contaminated. These materials must be disposed of as hazardous waste in a clearly labeled, sealed container.[2]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2][4] Consult your institution's environmental health and safety (EHS) department for specific guidance.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.